molecular formula C3H2N2<br>NCCH2CN<br>CH2(CN)2<br>C3H2N2 B047326 Malononitrile CAS No. 109-77-3

Malononitrile

Cat. No.: B047326
CAS No.: 109-77-3
M. Wt: 66.06 g/mol
InChI Key: CUONGYYJJVDODC-UHFFFAOYSA-N
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Description

Malononitrile is a highly versatile and valuable building block in organic synthesis, characterized by its reactive methylene group flanked by two strongly electron-withdrawing nitrile groups. This structure makes it an essential precursor in a wide array of cyclization and condensation reactions. Its primary research value lies in the synthesis of heterocyclic compounds, serving as a key starting material for pyrimidines, purines, and other nitrogen-containing rings with significant pharmacological potential. Furthermore, this compound is a fundamental component in the Knoevenagel condensation, a pivotal reaction for forming carbon-carbon bonds to generate intermediates for polymers, dyes, and functional materials. Its mechanism of action involves the formation of a resonance-stabilized carbanion, which readily undergoes nucleophilic addition with various electrophiles, including aldehydes, ketones, and alkyl halides. This reactivity profile makes it indispensable in medicinal chemistry for developing novel active compounds, in materials science for creating nonlinear optical chromophores, and as a precursor in the synthesis of C-cyanocarbon compounds. Researchers will find this high-purity reagent critical for projects involving the development of new synthetic methodologies and the exploration of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedinitrile
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InChI

InChI=1S/C3H2N2/c4-2-1-3-5/h1H2
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InChI Key

CUONGYYJJVDODC-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)C#N
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Molecular Formula

C3H2N2, Array, CH2(CN)2
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DSSTOX Substance ID

DTXSID6021907
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Molecular Weight

66.06 g/mol
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Physical Description

Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.]
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Boiling Point

424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F
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Flash Point

266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F
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Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13%
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Density

1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19
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Vapor Density

Relative vapor density (air = 1): 2.3
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Vapor Pressure

0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27
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Color/Form

Colorless solid, White powder or colorless crystals

CAS No.

109-77-3
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Melting Point

90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F
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Foundational & Exploratory

Malononitrile Synthesis from Cyanoacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Malononitrile is a highly reactive and versatile organic intermediate, pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, pesticides, and polymers.[1] One of the most established and straightforward methods for its preparation is the dehydration of cyanoacetamide. This guide provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Reaction Overview

The core transformation involves the removal of a molecule of water from cyanoacetamide (C₃H₄N₂O) to yield this compound (C₃H₂N₂). This is achieved using a dehydrating agent.

General Reaction Scheme: NC-CH₂-CONH₂ → [Dehydrating Agent] → NC-CH₂-CN + H₂O

Commonly employed dehydrating agents include phosphorus compounds like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as well as non-phosphorus-based systems such as cyanuric chloride in the presence of a catalyst.[2][3] The choice of reagent and conditions significantly impacts yield, purity, and the generation of waste products.

Experimental Protocols

Detailed methodologies for key synthesis routes are presented below.

This classic method utilizes phosphorus oxychloride as the dehydrating agent, often in a solvent like ethylene (B1197577) dichloride. The addition of salt can result in a more granular and easily filterable solid byproduct.[4]

Protocol:

  • In a 12-liter three-necked round-bottom flask equipped with a powerful stirrer and a reflux condenser, place 1260 g (15 moles) of cyanoacetamide, 1 kg of salt, and 5 L of ethylene dichloride.[4]

  • Stir the mixture rapidly for 15 minutes.

  • Add 800 mL (8.75 moles) of phosphorus oxychloride.[4]

  • Reflux the mixture for 8 hours using an oil bath. Note: This reaction evolves hydrogen chloride (HCl) gas and should be performed in a fume hood or with a gas trap.[4]

  • Cool the mixture to room temperature and filter to remove the solid precipitate.

  • Wash the collected solid with 500 mL of ethylene dichloride.[4]

  • Combine the filtrates and distill off the solvent.

  • Decant the residual crude nitrile into a new flask.

  • Purify the crude this compound by distillation under reduced pressure. The fraction boiling at 113–118°C/25 mm Hg is collected.[4]

  • For higher purity, a redistillation can be performed, collecting the fraction at 92–94°C/8 mm Hg.[4]

Phosphorus pentachloride is another effective, albeit aggressive, dehydrating agent for this conversion.[5]

Protocol:

  • Thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.[5]

  • Quickly transfer the mixture to a 1-liter Claisen flask equipped with a thermometer and an air-intake tube.[5]

  • Connect the flask to a filter flask via a double-length air condenser and evacuate the system to approximately 30 mm Hg.[5]

  • Immerse the Claisen flask in a boiling water bath. The mixture will melt and darken.

  • Boiling commences after about 15 minutes as hydrogen chloride and phosphorus oxychloride are liberated, causing the pressure to rise.[5]

  • Continue heating until the reaction subsides (approximately 45-60 minutes).

  • Allow the flask to cool slightly and then distill the this compound under reduced pressure. The fraction boiling at 110–120°C/25 mm Hg is collected, yielding the product as a yellowish oil that solidifies on cooling.[5]

This improved process avoids the use of phosphorus-based reagents, thereby eliminating phosphate (B84403) waste.[2][6] It operates under milder conditions and produces high-purity this compound.[6] N,N-dimethylformamide (DMF) acts as a catalyst in this system.[2]

Protocol:

  • In a 250 mL three-neck flask equipped with a stirrer, thermometer, and condenser, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 20 mL of a polar solvent (e.g., acetonitrile).[7]

  • Add a catalytic amount of DMF. The optimal amount is approximately 0.16 moles per mole of cyanoacetamide (in this case, ~1.2 mL, 0.016 mol).[1][2]

  • Maintain the solution at a temperature between 50°C and 60°C.[2][6]

  • Slowly add 6.27 g (0.034 mol) of cyanuric chloride, possibly dissolved in a small amount of the solvent, over a period of 1-2 hours.[6]

  • Continue stirring the reaction mixture at 50-60°C for 10-12 hours. The reaction progress can be monitored by Gas Chromatography (GC).[2][6]

  • Cool the mixture to room temperature and filter to remove the precipitated cyanuric acid.[2]

  • Concentrate the filtrate by heating under vacuum to remove the solvent.

  • Purify the this compound by vacuum distillation to yield the final product.[2][6]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from the described experimental protocols, allowing for easy comparison of their effectiveness and conditions.

Table 1: Phosphorus-Based Dehydration Methods

Dehydrating Agent Molar Ratio (Agent:Cyanoacetamide) Solvent Temperature Time Yield Purity Reference
POCl₃ ~0.58 : 1 Ethylene Dichloride Reflux 8h 57-66% (up to 80% in small runs) Redistilled [4]

| PCl₅ | ~0.39 : 1 | None (neat) | Boiling Water Bath | ~1h | 65-71% | Distilled |[5] |

Table 2: Cyanuric Chloride-Based Dehydration Methods

Dehydrating Agent Catalyst (mol ratio to Cyanoacetamide) Solvent Temperature Time Yield Purity Reference
Cyanuric Chloride DMF (0.16) Acetonitrile 50-60°C 10-12h 72% >98% [7]
Cyanuric Chloride DMF (0.26) Acetonitrile 50-60°C 10-12h 67% >98% [2][6]
Cyanuric Chloride DMF (0.26) Ethyl Acetate 50-60°C 10-12h 52% >98% [2][6]
Cyanuric Chloride DMF (0.26) 1,4-Dioxane 50-60°C 10-12h 53% >98% [2]

| Cyanuric Chloride | DMF (N/A) | Tetrahydrofuran | 50-60°C | 1-2h addition | 44% | 98% |[2][6] |

Mandatory Visualizations

Diagrams created using Graphviz illustrate the experimental workflow and the catalytic cycle of the modern synthesis method.

G General Workflow for this compound Synthesis cluster_reactants Reactants Cyanoacetamide Cyanoacetamide Reaction Reaction Mixture (Reflux/Heating) Cyanoacetamide->Reaction DehydratingAgent Dehydrating Agent (e.g., POCl₃, PCl₅) DehydratingAgent->Reaction Filtration Filtration (Remove Byproducts) Reaction->Filtration Distillation Solvent Removal & Vacuum Distillation Filtration->Distillation Product Purified This compound Distillation->Product

Caption: General experimental workflow for the dehydration of cyanoacetamide.

G Cyanuric Chloride/DMF Catalytic Dehydration Pathway CC Cyanuric Chloride Vilsmeier Active Intermediate (Vilsmeier-type Adduct) CC->Vilsmeier Reacts with DMF DMF (Catalyst) DMF->Vilsmeier CAA Cyanoacetamide Reaction Dehydration Reaction CAA->Reaction Substrate Vilsmeier->Reaction Dehydrates Reaction->DMF Regenerates MN This compound Reaction->MN CA Cyanuric Acid (Byproduct) Reaction->CA

References

Malononitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Versatile Synthetic Building Block

Introduction

Malononitrile, also known as propanedinitrile, is a highly reactive and versatile organic compound that serves as a critical building block in a multitude of synthetic applications.[1][2][3] Its unique chemical structure, characterized by a methylene (B1212753) group activated by two adjacent nitrile functionalities, imparts a high degree of acidity to the central carbon, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the role of its derivatives in modulating critical biological signaling pathways, with a particular focus on applications relevant to drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to white crystalline solid at room temperature, often appearing yellow or brown in aged samples.[4][5] It possesses a faint, sweet odor.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Formula C₃H₂N₂[7][8]
Molecular Weight 66.06 g/mol [7][9]
Appearance Colorless to white crystalline solid[4][5]
Melting Point 30-32 °C[4][5]
Boiling Point 220 °C (at 760 mmHg)[4][5]
Density 1.049 g/mL at 25 °C[4][5]
Vapor Pressure 1 hPa at 50 °C[10]
Flash Point 112 °C (234 °F)[10]
Autoignition Temperature 365 °C[10]
Refractive Index (n_D) 1.4150 at 34 °C[11]
pKa (in water) 11[12]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water 13.3 g/100 mL (20 °C)[13]
Ethanol (B145695) Soluble[14]
Ether Soluble[14]
Acetone Soluble[14]
Benzene Soluble[14]
Chloroform Soluble[14]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[15]

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the acidity of the methylene protons, which can be readily abstracted by a base to form a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of important organic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound, involving the reaction of the this compound carbanion with an aldehyde or ketone to form an α,β-unsaturated dinitrile, often referred to as a benzylidenethis compound (B1330407) when an aromatic aldehyde is used.[16] This reaction is a powerful tool for the formation of carbon-carbon double bonds.[17]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Unsaturated_Dinitrile α,β-Unsaturated Dinitrile This compound->Unsaturated_Dinitrile Nucleophilic attack Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Unsaturated_Dinitrile Electrophile Base Base (e.g., Piperidine, NH4OAc) Base->Unsaturated_Dinitrile Catalyst Water Water

Figure 1: Generalized Knoevenagel Condensation Workflow.
Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that utilizes this compound, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base to synthesize highly substituted 2-aminothiophenes.[6][18] This reaction is of significant importance in medicinal chemistry as the thiophene (B33073) core is a common scaffold in many pharmaceutical agents.[17]

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Aminothiophene 2-Aminothiophene This compound->Aminothiophene Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Aminothiophene Sulfur Elemental Sulfur (S₈) Sulfur->Aminothiophene Base Base (e.g., Morpholine, Triethylamine) Base->Aminothiophene Catalyst

Figure 2: Overview of the Gewald Aminothiophene Synthesis.
Polymerization

This compound can undergo violent polymerization when heated above 130 °C or in the presence of strong bases.[1] This reactivity should be carefully considered during its handling and storage.

Experimental Protocols

Synthesis of this compound from Cyanoacetamide

A common laboratory-scale synthesis of this compound involves the dehydration of cyanoacetamide using a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride.[9][19] A newer approach utilizes a mixture of phosphorus oxychloride and solid phosgene, which has been shown to improve yield and product quality while generating no solid waste.[20]

Modern Synthesis Protocol (Phosphorus Oxychloride and Solid Phosgene): [20]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a condenser with an absorption device, add the solvent, cyanoacetamide, phosphorus oxychloride, and solid phosgene.

  • Reaction: Heat the resulting suspension to 50-90 °C and maintain this temperature for the duration of the reaction.

  • Work-up: After the reaction is complete, heat and distill the solution to recover the solvent and excess phosphorus oxychloride.

  • Purification: Subject the distillation residue to vacuum distillation to obtain pure this compound.

Knoevenagel Condensation of Benzaldehyde (B42025) with this compound

This protocol describes a green chemistry approach to the Knoevenagel condensation using sonication and a catalytic amount of ammonium (B1175870) acetate (B1210297) in a solvent-free environment.[4]

Greener Knoevenagel Condensation Protocol: [4]

  • Reaction Setup: In a 50 mL beaker, mix 0.01 mol of benzaldehyde with 0.01 mol of this compound.

  • Catalyst Addition: Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring using a glass rod.

  • Reaction: Sonicate the reaction mixture at room temperature for 5-7 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Weigh the crude product. Recrystallize the crude product from a mixture of n-hexane and ethyl acetate. Filter the crystals and dry them to obtain the pure benzylidenethis compound.

Gewald Aminothiophene Synthesis with Cyclohexanone (B45756) and this compound

This protocol outlines the synthesis of a 2-aminothiophene derivative using cyclohexanone, this compound, and elemental sulfur.[15]

Gewald Reaction Protocol: [15]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).

  • Solvent and Catalyst: Add 20 mL of water and 2 mL of triethylamine (B128534) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form.

  • Work-up and Purification: Collect the solid by vacuum filtration and wash it with water. Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

Role in Signaling Pathways and Drug Development

Derivatives of this compound, particularly benzylidenemalononitriles (BMNs), have garnered significant attention in the field of drug discovery due to their ability to modulate various signaling pathways.[21] A key area of interest is their activity as tyrosine kinase inhibitors.[22][23]

Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. BMNs have been shown to inhibit the activity of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and HER2.[24][25]

Tyrosine_Kinase_Inhibition Growth_Factor Growth Factor EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Growth_Factor->EGFR_HER2 Binds and Activates Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) EGFR_HER2->Downstream_Signaling Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes BMN_Derivative Benzylidenethis compound Derivative BMN_Derivative->Inhibition

Figure 3: Inhibition of EGFR/HER2 Signaling by Benzylidenethis compound Derivatives.

The mechanism of inhibition often involves the BMN derivative binding to the ATP-binding site of the tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules and disrupting the signaling cascade that leads to uncontrolled cell growth.[22] This makes BMNs and their analogs promising lead compounds for the development of novel anticancer therapeutics.[21]

Furthermore, some this compound derivatives have been investigated for their ability to activate cellular resistance to oxidative stress through the modulation of pathways such as the Keap1/Nrf2 and MAP kinase pathways.[21]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at approximately 3.60 ppm, corresponding to the two equivalent methylene protons.[20]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of this compound displays two signals: one for the methylene carbon and another for the two equivalent nitrile carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band around 2270 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile groups.[21]

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 66.[26]

Safety and Handling

This compound is a toxic and hazardous substance that must be handled with extreme care in a well-ventilated fume hood.[3]

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption. Exposure can lead to symptoms such as dizziness, nausea, convulsions, and respiratory distress.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases and sources of ignition.[16]

  • Disposal: Dispose of this compound and its waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of immense synthetic utility, with its reactivity being central to a number of important organic transformations. Its derivatives have shown significant promise in the field of drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer. A thorough understanding of its physical and chemical properties, coupled with safe and efficient experimental protocols, is essential for researchers and scientists working to unlock the full potential of this versatile molecule.

References

Spectroscopic and Synthetic Profile of Malononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of malononitrile, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with established experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The simplicity of its spectrum is indicative of its symmetrical structure.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3

NucleusChemical Shift (δ) in ppmMultiplicity
1H3.604[1][2]Singlet
13C8.77 (CH2), 109.35 (CN)[2]-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands corresponding to its nitrile and methylene (B1212753) functional groups.

Table 2: Principal Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Description
C≡N~2254[3]Nitrile stretch
C-H~2900-3000Methylene C-H stretch
CH2~1400[3]Methylene scissoring
Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and characteristic fragmentation pattern upon ionization.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
66100.0[M]+ (Molecular ion)[1]
6511.1[M-H]+[1]
3927.0[C2HN]+
3828.5[C2H2N]+
2810.3[CH2N]+

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the dehydration of cyanoacetamide. The following protocol is adapted from Organic Syntheses.

Procedure:

  • Mixing of Reagents: In a fume hood, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.

  • Reaction Setup: Transfer the mixture quickly to a 1-liter Claisen flask equipped with a thermometer and an air-intake tube. Connect the flask to a double-length air condenser, which in turn is connected to a filter flask and a water pump.

  • Reaction Conditions: Evacuate the system to approximately 30 mm of mercury. Immerse the Claisen flask in a boiling water bath. The mixture will melt and the color will deepen to orange. Boiling typically commences within fifteen minutes.

  • Distillation: After the initial reaction subsides, remove the distilling flask from the water bath, wipe it dry, and place it in an oil bath preheated to 140°C. Collect the fraction boiling between 113°C and 125°C at 30 mm Hg.

  • Purification: The collected this compound can be further purified by redistillation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for 13C NMR.

  • Acquire the 1H NMR spectrum, followed by the 13C NMR spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency domain spectrum.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

IR Spectroscopy

Sample Preparation (ATR Method):

  • Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm-1.

  • Acquire a background spectrum of the empty ATR crystal prior to running the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • For direct injection, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source of the mass spectrometer.

  • Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for analysis via a gas chromatograph (GC) inlet.

Data Acquisition:

  • The sample is ionized using a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of this compound.

Synthesis_Workflow Synthesis of this compound reagents Cyanoacetamide + Phosphorus Pentachloride mixing Thorough Mixing reagents->mixing reaction Dehydration in Claisen Flask (Boiling Water Bath) mixing->reaction distillation Vacuum Distillation (113-125 °C @ 30 mmHg) reaction->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output sample This compound Sample nmr_prep Dissolve in CDCl3 sample->nmr_prep ir_prep Place on ATR Crystal sample->ir_prep ms_prep Direct Inlet or Dissolve in Solvent sample->ms_prep nmr NMR Spectroscopy nmr_prep->nmr ir IR Spectroscopy ir_prep->ir ms Mass Spectrometry ms_prep->ms nmr_data 1H & 13C Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Crystal Structure of Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of malononitrile, a key building block in organic synthesis. The document summarizes crystallographic data for its known polymorphs, details experimental protocols for crystal growth and X-ray diffraction, and presents visualizations of experimental workflows and molecular interactions.

Introduction to this compound and its Crystalline Phases

This compound (CH₂ (CN)₂), a colorless, crystalline solid, is a versatile precursor in the synthesis of various pharmaceuticals and other organic compounds. In the solid state, this compound exhibits polymorphism, existing in at least four distinct crystalline phases under ambient pressure: α, β, γ, and δ. Understanding the precise three-dimensional arrangement of atoms within these crystal structures is crucial for controlling solid-state properties and reaction outcomes.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters for the α, β, γ, and δ phases of this compound have been determined through various diffraction techniques. The data for the α and δ phases were obtained from neutron powder diffraction studies, while the space groups for the β and γ phases have been identified.[1]

PhaseTemperature RangeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)
α < 141 KMonoclinicP2₁/n7.81624(9)7.4227(1)6.01624(9)9099.394(1)904344.3
β 260 K - 294.7 KTriclinicP1--------
γ > 294.7 KMonoclinicP2₁/n--------
δ 141 K - 260 KTetragonalI4₁cd7.2918(2)7.2918(2)14.4455(4)90909016768.9

Table 1: Crystallographic data for the known phases of this compound. Data for α and δ phases are from neutron powder diffraction at 5 K and 260 K, respectively.[1] Dashes indicate data that is not yet fully determined from single-crystal X-ray diffraction.

Experimental Protocols

Single Crystal Growth of this compound

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, several methods can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.[2][3]

  • Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. This gradual decrease in temperature reduces the solubility of this compound, promoting crystallization. The use of seed crystals can aid in this process.[4][5]

  • Vapor Diffusion: A concentrated solution of this compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which this compound is insoluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the this compound solution, inducing crystallization.[6][7][8]

A detailed patent describes a method for the purification of this compound by crystallization from isopropanol, which can be adapted for growing single crystals. The process involves dissolving crude this compound in isopropanol at around 40-50 °C, followed by rapid cooling to below 25 °C and the addition of seed crystals to induce crystallization.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The following protocol outlines a standard procedure for SC-XRD analysis, based on common practices for organic small molecules.

  • Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to obtain the final, accurate crystal structure. Software such as SHELXS and SHELXL are commonly used for this purpose.[9]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Sublimation, Recrystallization) synthesis->purification slow_evap Slow Evaporation purification->slow_evap slow_cool Slow Cooling purification->slow_cool vapor_diff Vapor Diffusion purification->vapor_diff mounting Crystal Mounting slow_evap->mounting slow_cool->mounting vapor_diff->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for this compound crystal structure analysis.
Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, weak C-H···N hydrogen bonds are expected to play a significant role in the packing of the molecules in the solid state. The following diagram illustrates a hypothetical interaction between two this compound molecules.

Hypothetical C-H···N interaction between this compound molecules.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, summarizing the crystallographic data for its known polymorphs and outlining the experimental procedures for crystal growth and X-ray diffraction analysis. The provided visualizations offer a clear understanding of the experimental workflow and potential intermolecular interactions. Further research focusing on obtaining high-quality single-crystal X-ray diffraction data for the β and γ phases is necessary to complete the crystallographic characterization of this important organic compound.

References

The Dual Reactivity of Malononitrile: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Malononitrile, a seemingly simple dinitrile, is a powerhouse of reactivity in organic synthesis, serving as a versatile building block for a vast array of heterocyclic and carbocyclic compounds. Its unique electronic structure, featuring a highly acidic methylene (B1212753) group flanked by two electron-withdrawing nitrile functionalities, allows it to react readily with both electrophiles and nucleophiles. This dual reactivity makes it an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the core reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in the laboratory.

Reactivity with Electrophiles: The Acidic Methylene as a Nucleophilic Hub

The exceptional acidity of the methylene protons in this compound (pKa ≈ 11) is the cornerstone of its reactivity towards electrophiles. In the presence of a base, this compound is readily deprotonated to form a resonance-stabilized carbanion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

One of the most prominent reactions of this compound is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated dinitriles, also known as alkylidenemalononitriles.[1][2] This reaction is a cornerstone of organic synthesis due to its high efficiency and broad substrate scope.[3][4]

Knoevenagel_Condensation This compound This compound Carbanion This compound Carbanion This compound->Carbanion + Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate Product Alkylidenethis compound Intermediate->Product - H₂O Water H₂O Base Base

Table 1: Knoevenagel Condensation of this compound with Various Aldehydes

EntryAldehydeCatalyst/SolventTimeTemperatureYield (%)Reference
1BenzaldehydeWater:Glycerol (1:1)24 hRoom Temp99[5]
24-Chlorobenzaldehyde (B46862)Water:Glycerol (1:1)24 hRoom Temp95[5]
34-NitrobenzaldehydeFe3O4@SiO2-CPTMS-DABCO / EtOH5 minRoom Temp99[6]
4VanillinWater:Glycerol (1:1)24 hRoom Temp95[5]
5FurfuralPiperidine / EtOH30 minReflux85[3]

Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)this compound [5]

  • Materials: 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg), this compound (1.1 mmol, 72.7 mg), Water (2.5 mL), Glycerol (2.5 mL).

  • Procedure:

    • To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde and this compound.

    • Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL).

    • Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)this compound.

Michael Addition

The this compound carbanion readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.[1]

Michael_Addition This compound This compound Carbanion This compound Carbanion This compound->Carbanion + Base Enolate Enolate Intermediate Carbanion->Enolate + Acceptor Acceptor α,β-Unsaturated Compound Acceptor->Enolate Product Michael Adduct Enolate->Product + H⁺ Proton_Source H⁺ Source Base Base

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes.[7][8] It involves the reaction of a carbonyl compound with this compound and elemental sulfur in the presence of a base.[9] The reaction proceeds via an initial Knoevenagel condensation.[9]

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene [8]

  • Materials: Acetone (10 mmol), this compound (10 mmol), Elemental Sulfur (10 mmol), Morpholine (B109124) (20 mol%), Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask, dissolve acetone, this compound, and elemental sulfur in ethanol.

    • Add morpholine as a catalyst.

    • Reflux the mixture for the appropriate time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry.

Alkylation and Acylation

The nucleophilic carbanion of this compound can be alkylated with alkyl halides and acylated with acylating agents like acetic anhydride (B1165640).[10][11] Phase-transfer catalysis is often employed for efficient alkylation.[11]

Experimental Protocol: Synthesis of Acetylthis compound [10]

  • Materials: this compound, Acetic anhydride, Pyridine (catalyst), Diethyl ether, Hydrochloric acid (for workup), Sodium sulfate (B86663) (for drying).

  • Procedure:

    • In a round-bottom flask, dissolve this compound in diethyl ether.

    • Add a catalytic amount of pyridine.

    • Slowly add acetic anhydride to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Reactivity with Nucleophiles: The Electrophilic Nitrile Carbons

The carbon atoms of the nitrile groups in this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity opens up pathways to a variety of nitrogen-containing heterocyclic compounds.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, including derivatives of this compound, to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to cyclic ketones.[12][13][14] This reaction is a powerful method for the synthesis of five- to eight-membered rings.[15][16]

Thorpe_Ziegler Dinitrile Dinitrile Carbanion Intramolecular Carbanion Dinitrile->Carbanion + Base Cyclic_Imine Cyclic Imine Anion Carbanion->Cyclic_Imine Intramolecular Attack Enamine Cyclic α-Cyanoenamine Cyclic_Imine->Enamine Protonation Ketone Cyclic Ketone Enamine->Ketone Hydrolysis (H₃O⁺) Base Base H3O H₃O⁺

Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization [12]

  • Materials: Dinitrile precursor, Strong base (e.g., sodium hydride), Anhydrous solvent (e.g., THF or toluene), Acid for hydrolysis (e.g., aqueous HCl).

  • Procedure:

    • Dissolve the dinitrile in the anhydrous solvent under an inert atmosphere.

    • Add the strong base portion-wise at a suitable temperature (often elevated).

    • Stir the reaction mixture until the cyclization is complete.

    • Carefully quench the reaction with water.

    • Add aqueous acid and heat the mixture to effect hydrolysis of the enamine intermediate.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

Nucleophilic Addition of Amines and Other Nucleophiles

Amines can add to the nitrile groups of this compound and its derivatives to form imines and enamines.[17][18][19][20] Other strong nucleophiles, such as Grignard reagents, can also add to the nitrile functionality, leading to the formation of ketones after hydrolysis.[21][22][23][24]

Multicomponent Reactions: A Hub for Molecular Diversity

This compound is a key reagent in a multitude of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates structural elements from each starting material.[1][25] A prominent example is the synthesis of 2-amino-3-cyanopyridines.[25][26][27][28]

MCR_Pyridine Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Ketone Ketone Michael_Adduct Michael Adduct Ketone->Michael_Adduct This compound This compound This compound->Knoevenagel_Adduct Ammonium_Acetate Ammonium (B1175870) Acetate (B1210297) Cyclized_Intermediate Cyclized Intermediate Ammonium_Acetate->Cyclized_Intermediate Knoevenagel_Adduct->Michael_Adduct Michael Addition Michael_Adduct->Cyclized_Intermediate + NH₃ Pyridine 2-Amino-3-cyanopyridine Cyclized_Intermediate->Pyridine Oxidation

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives [25]

  • Materials: Substituted aldehyde (1.0 mmol), Ketone (1.0 mmol), this compound (1.5 mmol), Ammonium acetate (2.0 mmol), Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%), Acetonitrile (B52724) (2.0 mL).

  • Procedure:

    • In a 25 mL flask, combine the aldehyde, ketone, this compound, ammonium acetate, and Cu/C nanocatalyst.

    • Add acetonitrile and stir the mixture at 80 °C.

    • Monitor the reaction progress with TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with hot ethanol.

    • Evaporate the solvent and purify the product by recrystallization or chromatography.

Conclusion

The reactivity of this compound is a testament to the power of functional group interplay in organic chemistry. Its ability to act as a potent nucleophile via its acidic methylene group and as an electrophile at its nitrile carbons makes it a remarkably versatile and indispensable reagent. The reactions outlined in this guide represent a fraction of the vast chemical space that can be explored using this compound, highlighting its continued importance in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

The Acidity of Malononitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile [CH₂(CN)₂], a key building block in organic synthesis, is widely utilized in the pharmaceutical and chemical industries for the preparation of a diverse range of compounds, including anticancer drugs, dyes, and other heterocyclic systems. Its synthetic utility is largely dictated by the pronounced acidity of its methylene (B1212753) protons, a feature that facilitates a variety of crucial carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the acidity and pKa of this compound, details experimental protocols for its determination, and illustrates its acidic nature through relevant reaction mechanisms.

Core Concept: The Acidity of this compound

The remarkable acidity of the C-H bonds in this compound stems from the powerful electron-withdrawing nature of the two adjacent nitrile (-C≡N) groups. These groups act through a combination of inductive and resonance effects to stabilize the resulting carbanion (the this compound anion) formed upon deprotonation.

The inductive effect involves the pulling of electron density away from the central carbon atom through the sigma bonds, making the attached protons more electropositive and thus more easily abstracted. More significantly, the resonance effect allows for the delocalization of the negative charge of the carbanion onto the two nitrogen atoms of the nitrile groups. This charge distribution greatly enhances the stability of the conjugate base, thereby increasing the acidity of the parent compound.

The equilibrium of this deprotonation is represented below:

MalononitrileBasethis compound AnionConjugate Acid

The stability of the this compound anion is the primary driver for the compound's notable acidity.

Quantitative Acidity: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. This compound is considered a relatively strong carbon acid.[1][2][3][4][5]

Compound Solvent pKa Value Reference
This compoundWater11[1][2][3][4][5]
This compoundWater11 (at 25°C)[6]

Experimental Protocols for pKa Determination

The determination of the pKa of a weak acid like this compound can be achieved through various experimental techniques. The following are detailed methodologies for three common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[7]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH). The pH is measured after each addition of the base. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[6][8]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To ensure complete dissolution, a small amount of a co-solvent like methanol (B129727) may be used, though this can slightly alter the pKa value.[7]

    • Prepare standard buffer solutions (e.g., pH 4, 7, and 10) for pH meter calibration.[1]

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to accurately dispense the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is at Veq/2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[8]

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[9][10][11]

Principle: The absorbance of a solution of this compound is measured at various pH values. If the protonated (CH₂(CN)₂) and deprotonated (⁻CH(CN)₂) forms have different molar absorptivities at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).[9]

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 9 to 13).

    • Prepare two additional solutions: one strongly acidic (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species, and one strongly basic (e.g., 0.1 M NaOH) for the fully deprotonated species.

  • Spectroscopic Measurement:

    • For each buffer solution, as well as the acidic and basic solutions, add a small, constant amount of the this compound stock solution to a cuvette and dilute to a fixed final volume.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_I - A) / (A - A_A)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_A is the absorbance of the non-ionized (acidic) form.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of a nucleus that is sensitive to the protonation state of the molecule.[12][13][14] For this compound, the chemical shift of the methylene protons (¹H NMR) or the methylene carbon (¹³C NMR) would be indicative of the deprotonation state.

Principle: The chemical shift of the methylene protons of this compound will change as the compound is deprotonated. By measuring the chemical shift at various pH values, a titration curve can be generated, and the pKa determined from the inflection point.[12]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions in D₂O with a range of pD values around the expected pKa. Note that pD ≈ pH + 0.4.

    • Prepare a stock solution of this compound in a suitable deuterated solvent.

    • For each buffer solution, prepare an NMR sample with a constant concentration of this compound.

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum for each sample.

    • Carefully reference each spectrum to an internal or external standard.

  • Data Analysis:

    • Measure the chemical shift of the methylene proton signal in each spectrum.

    • Plot the chemical shift (δ) as a function of pD.

    • The resulting plot will be a sigmoidal curve. The pD at the inflection point corresponds to the pKa in D₂O.

    • This value can be corrected to obtain the pKa in H₂O.

Logical and Reaction Pathway Visualizations

The acidity of this compound is fundamental to its role in several important organic reactions. The following diagrams, generated using the DOT language, illustrate the logical workflow for pKa determination and the mechanisms of key reactions involving this compound.

Experimental Workflow for pKa Determination

experimental_workflow cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry cluster_nmr NMR Spectroscopy p1 Prepare this compound Solution p2 Titrate with Strong Base p1->p2 p3 Record pH vs. Volume p2->p3 p4 Plot Titration Curve p3->p4 p5 Determine Equivalence Point p4->p5 p6 Calculate pKa at Half-Equivalence p5->p6 end_result pKa Value p6->end_result u1 Prepare Buffered Solutions u2 Measure Absorbance at various pH u1->u2 u3 Plot Absorbance vs. pH u2->u3 u4 Determine pKa from Inflection Point u3->u4 u4->end_result n1 Prepare Samples in D2O Buffers n2 Acquire NMR Spectra n1->n2 n3 Plot Chemical Shift vs. pD n2->n3 n4 Determine pKa from Inflection Point n3->n4 n4->end_result start Select Method start->p1 start->u1 start->n1

Caption: Workflow for pKa determination of this compound.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a classic reaction that exemplifies the utility of this compound's acidity. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as this compound, in the presence of a base.[5]

knoevenagel_condensation This compound This compound CH₂(CN)₂ carbanion This compound Anion [CH(CN)₂]⁻ This compound->carbanion Deprotonation base Base (B:) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate product α,β-Unsaturated Product (R-CH=C(CN)₂) intermediate->product Dehydration water H₂O intermediate->water oh_minus OH⁻ product->oh_minus Byproduct bh BH⁺ bh->this compound Proton Source

Caption: Mechanism of the Knoevenagel condensation.

Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which commences with a Knoevenagel condensation involving this compound.[15][16]

gewald_reaction start Ketone/Aldehyde + this compound knoevenagel Knoevenagel Condensation Product start->knoevenagel Base-catalyzed intermediate1 Sulfur Adduct Intermediate knoevenagel->intermediate1 sulfur Elemental Sulfur (S₈) sulfur->intermediate1 intermediate2 Thiiran Intermediate (postulated) intermediate1->intermediate2 Sulfur extrusion cyclization Intramolecular Cyclization intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product base Base base->start

Caption: Simplified mechanism of the Gewald reaction.

Conclusion

The acidity of this compound, with a pKa of approximately 11 in water, is a cornerstone of its chemical reactivity and widespread application in organic synthesis. This property, arising from the stabilization of its conjugate base by two nitrile groups, can be accurately quantified using techniques such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. Understanding the principles and experimental details of these methods is crucial for researchers in drug development and chemical synthesis. The pivotal role of this compound's acidity is clearly demonstrated in fundamental reactions like the Knoevenagel condensation and the Gewald reaction, highlighting its importance as a versatile C-H acid in the construction of complex molecular architectures.

References

Malononitrile Tautomerism and Equilibrium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile, a key building block in organic synthesis, possesses a reactive methylene (B1212753) group flanked by two nitrile functionalities. This structural feature gives rise to the potential for tautomerism, a form of constitutional isomerism involving the migration of a proton. This technical guide provides an in-depth exploration of the tautomeric phenomena in this compound, focusing primarily on the nitrile-ketenimine equilibrium. While experimental data on the tautomerism of the parent this compound molecule is limited, this paper draws upon extensive theoretical calculations and experimental findings from substituted derivatives to provide a comprehensive overview. It details the structural and energetic properties of the tautomers, outlines experimental protocols for their study, and discusses the key factors influencing the tautomeric equilibrium.

Introduction to this compound Tautomerism

Tautomerism in organic compounds involves the ready interconversion of structural isomers, most commonly through the migration of a hydrogen atom.[1] For this compound (CH₂(CN)₂), the acidic nature of the α-hydrogens, due to the electron-withdrawing effect of the two nitrile groups, facilitates their removal and subsequent relocation.[2] While keto-enol tautomerism is well-known for carbonyl compounds, the analogous equilibrium in this compound is the nitrile-ketenimine tautomerism .

The two primary tautomeric forms of this compound are the standard nitrile form and the dicyanoketenimine form, as depicted in the equilibrium below. Additionally, a third tautomer, an ynamine, is theoretically possible but is generally considered to be of much higher energy and thus not significantly populated at equilibrium.

Figure 1: Primary Tautomeric Equilibrium in this compound

G cluster_nitrile cluster_ketenimine nitrile NC-CH₂-CN ketenimine HN=C=C(CN)₂ nitrile->ketenimine

Nitrile-Ketenimine Tautomerism of this compound.

The reactivity and chemical properties of this compound and its derivatives are intrinsically linked to the position of this tautomeric equilibrium.[2] The nitrile form is a potent nucleophile after deprotonation, while the ketenimine tautomer offers different reactive sites. Understanding the factors that govern this equilibrium is therefore crucial for predicting reaction outcomes and designing novel synthetic pathways.

Theoretical Insights into Tautomeric Stability

Due to the challenges in experimentally isolating and characterizing the tautomers of the parent this compound, computational chemistry has become an indispensable tool for understanding their relative stabilities and the thermodynamics of the equilibrium.

Computational Methodologies

Density Functional Theory (DFT) and ab initio methods are commonly employed to model the tautomerism of this compound and its derivatives.[2][3] These calculations can provide accurate predictions of molecular geometries, relative energies (enthalpy, Gibbs free energy), and spectroscopic properties (vibrational frequencies, NMR chemical shifts) of the different tautomeric forms.

A typical computational workflow for studying this compound tautomerism is as follows:

Figure 2: Computational Workflow for Tautomer Analysis

G start Define Tautomeric Structures (Nitrile, Ketenimine) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) freq_calc->energy_calc solvation Solvation Model (e.g., PCM, SMD) energy_calc->solvation analysis Analyze Results (ΔG, ΔH, K_eq, Spectroscopic Properties) solvation->analysis

A typical computational workflow for analyzing tautomeric equilibria.
Relative Stability and Thermodynamic Data

Theoretical calculations on unsaturated malononitriles consistently show that the nitrile form is thermodynamically more stable than the ketenimine form in the gas phase.[2] This preference is attributed to the greater strength of the C-H and C≡N bonds compared to the N-H and C=C=N cumulative double bonds.

ΔG = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

Table 1: Theoretical Thermodynamic Data for Nitrile-Ketenimine Tautomerism in a Model Unsaturated this compound

TautomerRelative Gibbs Free Energy (ΔG) (kcal/mol)Calculated Equilibrium Constant (K_eq) at 298 K
Nitrile0.001
Ketenimine+5 to +101.8 x 10⁻⁴ to 3.4 x 10⁻⁸

Note: The values in this table are representative and are based on DFT calculations performed on unsaturated this compound derivatives. The actual values for the parent this compound may differ.[2]

These theoretical findings suggest that the equilibrium lies heavily in favor of the nitrile tautomer under standard conditions.

Experimental Approaches for Studying this compound Tautomerism

Although challenging, several experimental techniques can be employed to probe the tautomeric equilibrium of this compound, primarily by detecting the minor ketenimine tautomer or by studying the system under conditions that might favor its formation.

Mass Spectrometry

Mass spectrometry (MS), particularly in the gas phase, has been successfully used to study the nitrile-ketenimine tautomerism of unsaturated malononitriles.[2][4] The key principle is that the different tautomers may exhibit distinct fragmentation patterns upon ionization.

Experimental Protocol: Isotopic Exchange Mass Spectrometry

  • Sample Preparation: A solution of the this compound derivative is prepared in a deuterated solvent (e.g., methanol-d₄).

  • Incubation: The solution is allowed to stand to facilitate H/D exchange at the acidic α-carbon position. This exchange is expected to be more facile for the ketenimine tautomer.

  • GC-MS Analysis: The sample is injected into a gas chromatograph-mass spectrometer (GC-MS). The GC separates the compound from the solvent, and the MS analyzes the fragmentation pattern of the deuterated and non-deuterated species.

  • Data Analysis: The mass spectra are analyzed for peaks corresponding to the incorporation of deuterium. A significant degree of deuteration provides indirect evidence for the presence of the ketenimine tautomer, as the C-H bond in the nitrile form is less labile than the N-H bond in the ketenimine form.

Figure 3: Isotopic Exchange Workflow for Tautomerism Study

G start Dissolve this compound in Deuterated Solvent incubate Incubate to Allow H/D Exchange start->incubate gcms Inject into GC-MS incubate->gcms analyze Analyze Mass Spectra for Deuterium Incorporation gcms->analyze conclusion Infer Presence of Ketenimine Tautomer from Deuteration analyze->conclusion

Workflow for studying tautomerism via isotopic exchange and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, provided that the interconversion rate is slow on the NMR timescale and the concentration of the minor tautomer is above the detection limit.[5]

Experimental Protocol: Variable-Temperature NMR

  • Sample Preparation: A solution of this compound is prepared in a suitable aprotic solvent (e.g., DMSO-d₆, acetonitrile-d₃).

  • ¹H and ¹³C NMR Spectra: High-resolution ¹H and ¹³C NMR spectra are acquired at various temperatures.

  • Data Analysis: The spectra are examined for signals that could be assigned to the ketenimine tautomer. For instance, the ¹H NMR spectrum might show a broad signal for the N-H proton, and the ¹³C NMR would exhibit a signal for the central carbon of the C=C=N group. The integration of the signals corresponding to each tautomer can be used to determine the equilibrium constant at different temperatures.

Table 2: Predicted NMR Chemical Shifts for this compound Tautomers

TautomerPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Nitrile (CH₂)~3.5~25 (CH₂), ~115 (CN)
Ketenimine (NH)~5-7 (broad)~50 (C(CN)₂), ~170 (C=C=N), ~110 (CN)

Note: These are estimated chemical shifts and may vary depending on the solvent and temperature.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups of each tautomer. The nitrile form will show a strong C≡N stretching vibration around 2250 cm⁻¹, while the ketenimine form would exhibit a characteristic C=C=N stretching band in the 2000-2100 cm⁻¹ region and an N-H stretching band around 3300-3500 cm⁻¹.[6]

UV-Vis spectroscopy may also be employed, as the extended conjugation in the ketenimine tautomer is expected to result in a bathochromic (red) shift of the maximum absorption wavelength compared to the nitrile form.

Factors Influencing the Tautomeric Equilibrium

The position of the nitrile-ketenimine equilibrium can be influenced by several factors, including the electronic nature of substituents, the polarity of the solvent, and the temperature.

Substituent Effects

Electron-withdrawing substituents on the α-carbon can stabilize the negative charge in the conjugate base (enolate), thereby increasing the acidity of the α-proton and potentially shifting the equilibrium towards the ketenimine form.[2] Conversely, electron-donating groups may favor the nitrile tautomer.

Solvent Effects

The polarity of the solvent can have a significant impact on the tautomeric equilibrium.[2] Polar, protic solvents may stabilize the more polar tautomer through hydrogen bonding. Theoretical calculations can incorporate solvent effects using continuum models like the Polarizable Continuum Model (PCM).

Temperature Effects

The tautomeric equilibrium is temperature-dependent. By studying the equilibrium constant at different temperatures (e.g., using variable-temperature NMR), the thermodynamic parameters of the tautomerization (ΔH and ΔS) can be determined from a van 't Hoff plot (ln(K_eq) vs. 1/T).

Conclusion

The tautomerism of this compound, specifically the nitrile-ketenimine equilibrium, is a fundamental aspect of its chemistry that influences its reactivity and properties. While the nitrile form is the overwhelmingly predominant tautomer under normal conditions, the transient existence of the ketenimine form can play a crucial role in certain reactions. This technical guide has provided a comprehensive overview of the theoretical and experimental approaches to studying this equilibrium. A deeper understanding of the factors governing this compound tautomerism will continue to be a valuable area of research for synthetic chemists and drug development professionals, enabling the rational design of new molecules and synthetic methodologies.

References

An In-depth Technical Guide to the Synthesis of Malononitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a versatile C3H2N2 compound, and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, dyes, and materials.[1][2][3] The reactivity of the central methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups, makes it a potent nucleophile and an ideal substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.[2][4] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives and analogs, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and drug development.

Core Synthetic Strategies

The synthesis of this compound derivatives is dominated by a few robust and versatile reactions, primarily the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction. Each of these methods offers a distinct pathway to a variety of important chemical scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of this compound chemistry, involving the reaction of this compound with an aldehyde or ketone in the presence of a basic catalyst.[5][6] This reaction is a modification of the Aldol condensation and is widely used to synthesize ylidenemalononitriles, which are valuable intermediates for various heterocyclic compounds.[1][7][8]

Key Features:

  • Versatility: A wide range of aldehydes and ketones can be used.

  • Efficiency: Often proceeds with high yields.[6][9]

  • Green Chemistry: Many modern protocols utilize water as a solvent, microwave irradiation, or solvent-free conditions to minimize environmental impact.[8][9][10][11][12]

Quantitative Data for Knoevenagel Condensation

The following table summarizes various catalytic systems and conditions for the synthesis of benzylidenethis compound (B1330407) derivatives, highlighting the efficiency of different approaches.

AldehydeCatalystSolventReaction TimeYield (%)Reference
Aromatic AldehydesPotassium CarbonateSolvent-free10 min91-95[10]
Aromatic/Aliphatic AldehydesNoneWater1 h84-98[1][9]
Aromatic AldehydesNiCu@MWCNTEthanol (B145695)10-180 minHigh[13]
Aromatic AldehydesAmmonium AcetateSolvent-free (MW)20-50 s65+[12]
4-ChlorobenzaldehydeMontmorillonite KSFWater2 h97[1]
Experimental Protocol: Solvent-Free Knoevenagel Condensation

This protocol is adapted from a rapid, solvent-free method using potassium carbonate as a catalyst.[10]

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (10 mmol)

  • Potassium carbonate (1 mmol)

  • Mortar and pestle

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Add the aromatic aldehyde (10 mmol), this compound (10 mmol), and potassium carbonate (1 mmol) to a mortar.

  • Grind the mixture rapidly with a pestle at room temperature for 10 minutes. The reaction progress can be monitored by the solidification of the reaction mixture.

  • After grinding, add 50 mL of water to the mixture and stir to dissolve the catalyst and any unreacted starting materials.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the pure ylidenethis compound derivative.

Knoevenagel Condensation Workflow

G cluster_workflow Knoevenagel Condensation Workflow Reactants Aldehyde/Ketone + this compound Catalyst Add Base Catalyst (e.g., K2CO3, Piperidine) Reactants->Catalyst Reaction_Setup Mix & React (Grinding, Reflux, or MW) Catalyst->Reaction_Setup Workup Aqueous Workup Reaction_Setup->Workup Purification Filtration & Recrystallization Workup->Purification Product Ylidenethis compound Purification->Product

Caption: A generalized workflow for the Knoevenagel condensation.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[14] This one-pot synthesis involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (like this compound) and elemental sulfur in the presence of a base.[15][16]

Key Features:

  • High Atom Economy: A multi-component reaction that efficiently builds complexity.

  • Broad Substrate Scope: Tolerates a wide variety of carbonyl compounds and active methylene reagents.

  • Pharmacological Relevance: The 2-aminothiophene core is a privileged scaffold in medicinal chemistry.[16]

Quantitative Data for Gewald Aminothiophene Synthesis
Carbonyl CompoundActive MethyleneCatalystSolventReaction TimeYield (%)Reference
KetonesThis compoundKF-alumina (MW)---[15]
Ketones/AldehydesThis compoundSodium Polysulfide (US)Water-Good[17]
Cyclohexanone (B45756)This compoundPiperidinium Borate-20 min96[16]
KetonesThis compoundTriethylamine (B128534)Water12 h-[18]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol is based on a method using triethylamine in an aqueous medium.[18]

Materials:

  • Cyclohexanone (10 mmol)

  • This compound (10 mmol)

  • Elemental sulfur (10 mmol)

  • Triethylamine (2 mL)

  • Water (20 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).

  • Add 20 mL of water and 2 mL of triethylamine to the flask.

  • Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form during the reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove any residual catalyst and unreacted starting materials.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

Gewald Reaction Signaling Pathway

G cluster_pathway Gewald Reaction Pathway Start Ketone/Aldehyde + This compound + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 Ylidenethis compound Intermediate Knoevenagel->Intermediate1 Michael_Addition Michael Addition of Sulfur Intermediate1->Michael_Addition Intermediate2 Thiolate Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine.[18] This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of five- to eight-membered rings.[19][20] Subsequent hydrolysis of the enamine can yield a cyclic ketone.

Key Features:

  • Cyclization: An effective method for forming cyclic and heterocyclic systems.

  • Base-Catalyzed: Typically requires a strong base like an alkoxide.

  • Intramolecular: A modification of the intermolecular Thorpe reaction.[19][21]

Quantitative Data for Thorpe-Ziegler Reaction

The yields for the Thorpe-Ziegler reaction are highly substrate-dependent, but it is particularly effective for forming 5- to 8-membered and large (>13-membered) rings.[20]

Dinitrile SubstrateRing SizeBaseProduct Yield
Adiponitrile6Sodium ethoxideHigh
Pimelonitrile7Sodium ethoxideGood
Suberonitrile8Sodium ethoxideModerate
Experimental Protocol: Thorpe-Ziegler Cyclization

Materials:

  • Dinitrile (e.g., adiponitrile)

  • Strong base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with a solution of the dinitrile in the anhydrous solvent.

  • Slowly add a solution or suspension of the strong base to the dinitrile solution at a temperature that maintains control of the reaction (often room temperature or slightly elevated).

  • After the addition is complete, heat the reaction mixture to reflux for several hours to drive the cyclization to completion.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding it to a cold, dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic α-cyanoenamine.

  • Further purification can be achieved by chromatography or recrystallization.

Thorpe-Ziegler Reaction Logical Relationship

G cluster_logic Thorpe-Ziegler Reaction Logic Dinitrile Acyclic Dinitrile Deprotonation Base-catalyzed Deprotonation at α-carbon Dinitrile->Deprotonation Carbanion Carbanion Formation Deprotonation->Carbanion Nucleophilic_Attack Intramolecular Nucleophilic Attack Carbanion->Nucleophilic_Attack Cyclic_Intermediate Cyclic Iminonitrile Nucleophilic_Attack->Cyclic_Intermediate Tautomerization Tautomerization Cyclic_Intermediate->Tautomerization Enamine Cyclic α-Cyanoenamine Tautomerization->Enamine Hydrolysis Acidic Hydrolysis (Optional) Enamine->Hydrolysis Ketone Cyclic Ketone Hydrolysis->Ketone

References

An In-depth Technical Guide to Malononitrile Dimer and its Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile dimer, chemically known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538), is a highly versatile and reactive multifunctional compound. Its unique chemical structure, featuring multiple nitrile groups, an amino group, and a reactive methylene (B1212753) site, makes it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse chemical applications of this compound dimer, with a particular focus on its utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and key reactions, along with tabulated quantitative data and mechanistic visualizations, are presented to facilitate its practical application in a research and development setting.

Introduction

This compound dimer is a stable, crystalline solid that serves as a pivotal precursor in a myriad of chemical transformations.[1][2] It is readily prepared from the base-catalyzed dimerization of this compound.[3] The presence of three cyano groups, a primary amine, an α,β-unsaturated alkene system, and an acidic methylene group within a compact molecular framework bestows upon it a rich and varied reactivity profile.[4] This allows it to participate in a wide range of reactions, including cycloadditions, cyclocondensations, cascade reactions, and multicomponent reactions (MCRs).[1] Consequently, this compound dimer has emerged as a privileged reactant for the diversity-oriented synthesis of a vast array of heterocyclic motifs, bis-heterocyclic compounds, fused heterocycles, and bicyclic bridged systems.[1]

The compounds synthesized from this compound dimer often exhibit significant biological activities, including potential antitumor and neurotrophic properties, making it a molecule of great interest in drug discovery and development.[2][4] Furthermore, its utility extends to the synthesis of dyes and pigments.[3] This guide aims to provide a detailed technical resource for researchers and scientists, covering the fundamental properties, synthesis, and key chemical applications of this remarkable building block.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound dimer is essential for its effective use in synthesis and analysis.

Physical Properties

This compound dimer is typically a light pink to beige or light brownish crystalline powder.[2] It is insoluble in water but soluble in various organic solvents.[2]

PropertyValueReference(s)
CAS Number 868-54-2[3]
Molecular Formula C₆H₄N₄[3]
Molecular Weight 132.12 g/mol [4]
Melting Point 171-173 °C[2]
Appearance Light pink to beige or light brownish powder[2]
Solubility Insoluble in water[2]
Spectral Data

The structural features of this compound dimer can be unequivocally confirmed through various spectroscopic techniques.

Technique Data Reference(s)
¹H NMR A ¹H NMR spectrum is available.[5][5]
¹³C NMR A ¹³C NMR spectrum is available.
IR Spectroscopy IR (KBr, cm⁻¹): 3435, 3322, 3286, 3176 (NH₂), 2965, 2929 (aliph. CH), 2212 (CN), 1647 (amide C=O).[6][6]
Mass Spectrometry A mass spectrum is publicly available.[7][7]

Synthesis of this compound Dimer

The most common and straightforward method for the preparation of this compound dimer is the base-catalyzed self-condensation of this compound.

Reaction Workflow

The dimerization proceeds via a Thorpe-type reaction mechanism, where a basic catalyst facilitates the nucleophilic attack of a this compound carbanion onto the nitrile group of a second this compound molecule.

This compound Dimer Synthesis Malononitrile1 This compound Carbanion This compound Carbanion Malononitrile1->Carbanion Deprotonation Malononitrile2 This compound Intermediate Iminonitrile Intermediate Malononitrile2->Intermediate Base Base (e.g., Piperidine) Carbanion->Malononitrile2 Nucleophilic Attack Dimer This compound Dimer Intermediate->Dimer Tautomerization Pyridine_Synthesis_MCR cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aldehyde Product Highly Functionalized Pyridine Aldehyde->Product Malononitrile_Dimer This compound Dimer Malononitrile_Dimer->Product Active_Methylene Active Methylene Compound Active_Methylene->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., EtOH) Heat Microwave Irradiation Gewald_Reaction Reactants Ketone/Aldehyde + this compound Dimer + Sulfur Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Base Thiolate Thiolate Intermediate Knoevenagel->Thiolate + S₈ Thiophene 2-Aminothiophene Thiolate->Thiophene Cyclization Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Carbanion Dinitrile->Carbanion Base CyclicImine Cyclic Imine Anion Carbanion->CyclicImine Intramolecular Attack Enamine Cyclic α-Cyanoenamine CyclicImine->Enamine Protonation Ketone Cyclic Ketone Enamine->Ketone Acid Hydrolysis

References

Malononitrile: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile (CH₂(CN)₂), also known as propanedinitrile, is a highly reactive and versatile chemical intermediate crucial in the synthesis of a wide array of pharmaceuticals, dyes, and agricultural chemicals. However, its utility is matched by its significant toxicity and hazardous nature. This technical guide provides an in-depth overview of the safety protocols, proper handling procedures, and storage requirements for this compound. It is intended to serve as an essential resource for laboratory personnel, ensuring a safe and compliant research environment. This document includes a summary of toxicological data, detailed experimental methodologies for toxicity assessment, and visual workflows for critical safety procedures.

Hazard Identification and Classification

This compound is a white to light yellow crystalline solid that is classified as acutely toxic.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Upon heating or in the event of a fire, it can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[1][5]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[3][4]

  • H311: Toxic in contact with skin.[3][4]

  • H331: Toxic if inhaled.[3][4]

  • H410: Very toxic to aquatic life with long lasting effects.[3][4]

Toxicological Data

The toxicity of this compound is primarily attributed to its in vivo metabolism, which can release cyanide.[6] Cyanide is a potent inhibitor of cellular respiration. The following tables summarize the key toxicological data for this compound.

Table 1: Acute Toxicity Data

Route of Exposure Species Value Reference
Oral LD50 Rat 14 mg/kg [7]
Dermal LD50 Rat 350 mg/kg [7]

| Inhalation LC50 | Rat | 57 ppm (2 h) |[7] |

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₃H₂N₂ [2][8]
Molecular Weight 66.06 g/mol [2]
Appearance White to light yellow crystalline solid [1]
Melting Point 30-32 °C (86-90 °F) [7]
Boiling Point 220 °C (428 °F) [9]
Solubility in Water 133 g/L at 20 °C

| Vapor Pressure | 0.200 mm Hg @ 25 °C | |

Mechanism of Toxicity: Inhibition of Cellular Respiration

The primary mechanism of this compound's acute toxicity is the metabolic release of the cyanide ion (CN⁻). Cyanide is a potent and rapid-acting cellular poison that targets the mitochondrial electron transport chain. Specifically, it binds to the ferric (Fe³⁺) ion in the heme a₃ group of Cytochrome c oxidase (Complex IV).[3][5][10][11] This binding reversibly inhibits the enzyme, preventing the transfer of electrons to oxygen, the final electron acceptor in the chain.[10][11] The interruption of this process halts aerobic respiration and the production of ATP, leading to cellular hypoxia and rapid cell death. Tissues with high oxygen demands, such as the central nervous system and the heart, are particularly vulnerable.[11]

Cyanide Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) C1 Complex I Q Coenzyme Q C1->Q e⁻ C2 Complex II C2->Q e⁻ C3 Complex III Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV (Cytochrome c oxidase) CytC->C4 e⁻ O2 O₂ C4->O2 e⁻ transfer ATP ATP Production C4->ATP CN Cyanide (CN⁻) from this compound CN->C4 Inhibits Fe³⁺ site NADH NADH NADH->C1 e⁻ FADH2 FADH₂ FADH2->C2 e⁻ H2O H₂O O2->H2O Malononitrile_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Plan Experiment assess Assess Risks & Confirm Ventilation (Fume Hood) start->assess ppe Don Full PPE: - Respirator (if needed) - Goggles & Face Shield - Resistant Gloves - Lab Coat assess->ppe weigh Weigh/Dispense This compound in Fume Hood ppe->weigh reaction Perform Reaction/ Procedure weigh->reaction cleanup Decontaminate Glassware & Work Surfaces reaction->cleanup waste Dispose of Waste in Labeled Hazardous Waste Container cleanup->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end Procedure Complete wash->end Malononitrile_Storage_Decision_Tree start Receiving this compound check_container Is container intact and properly labeled? start->check_container storage_area Select Storage Location check_container->storage_area Yes reject Reject Shipment/ Quarantine check_container->reject No cool_dry Cool, Dry, Well-Ventilated? storage_area->cool_dry segregate Segregate from Incompatibles cool_dry->segregate Yes find_new_location Find Suitable Location cool_dry->find_new_location No incompatibles Acids, Bases, Oxidizers, Reducing Agents? segregate->incompatibles final_storage Store in Secondary Containment with 'Acutely Toxic' Label incompatibles->final_storage No reorganize Reorganize Storage incompatibles->reorganize Yes log Log in Chemical Inventory final_storage->log Malononitrile_Emergency_Response cluster_immediate Immediate Actions cluster_personnel Personnel Exposure cluster_spill Chemical Spill start Spill or Exposure Occurs alert Alert personnel in the area and supervisor start->alert evacuate Evacuate immediate area alert->evacuate call_emergency Call Emergency Services (if necessary) evacuate->call_emergency type Type of Emergency? call_emergency->type remove_victim Remove victim from exposure type->remove_victim Exposure don_ppe Don appropriate full PPE type->don_ppe Spill decontaminate Use safety shower/eyewash for at least 15 mins remove_victim->decontaminate remove_clothing Remove contaminated clothing decontaminate->remove_clothing seek_medical Seek immediate medical attention remove_clothing->seek_medical report Report Incident seek_medical->report contain Contain spill with inert absorbent material don_ppe->contain collect Collect waste into a sealed hazardous waste container contain->collect clean_area Decontaminate the spill area collect->clean_area clean_area->report

References

Malononitrile Solubility: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of malononitrile in a range of aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key chemical reactions involving this compound.

Introduction

This compound (CH₂(CN)₂), a versatile building block in organic synthesis, is a colorless to white crystalline solid.[1][2] Its utility in the synthesis of pharmaceuticals, dyes, and other specialty chemicals necessitates a thorough understanding of its solubility characteristics.[2] This guide aims to provide a centralized resource of solubility data and related experimental methodologies to aid in reaction design, purification, and formulation development.

Quantitative Solubility Data

The solubility of this compound varies across different solvent systems, influenced by factors such as polarity and temperature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Water13.3 g/100 mL20
Ethanol40 g/100 mL25
Diethyl Ether20 g/100 mLRoom Temperature

Data sourced from[1][3][4][5][6]

Table 2: Qualitative Solubility of this compound

SolventSolubility
AcetoneSoluble
Acetic AcidSoluble
BenzeneSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Data sourced from[7][8][9]

Experimental Protocol: Determination of this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent using the gravimetric method. This method is based on the evaporation of a saturated solution and weighing the residual solute.

Objective: To determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent at the desired temperature.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a magnetic stirrer or shaker in a thermostatic bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately filter the solution using a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound (30-32°C) until a constant weight is achieved.[2]

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty evaporating dish from the final weight.

    • Express the solubility in desired units (e.g., g/100 mL, mol/L).

Key Synthetic Pathways Involving this compound

This compound is a key reactant in several important organic reactions, including the Knoevenagel condensation and the Gewald aminothiophene synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[10] This reaction is fundamental for the formation of C=C double bonds.

Knoevenagel_Condensation Reactants Aldehyde/Ketone + this compound Carbanion This compound Carbanion Reactants->Carbanion Deprotonation Intermediate Aldol-type Intermediate Reactants->Intermediate Base Base Catalyst (e.g., Piperidine, Triethylamine) Base->Carbanion Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Nitrile (e.g., Benzylidene this compound) Intermediate->Product Dehydration Water Water

Caption: Workflow of the Knoevenagel Condensation Reaction.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or this compound, and elemental sulfur in the presence of a base.[11][12]

Gewald_Reaction Start Ketone/Aldehyde + this compound + Elemental Sulfur (S₈) Knoevenagel_Product Knoevenagel Adduct Start->Knoevenagel_Product Knoevenagel Condensation Sulfur_Adduct Thiolate Intermediate Start->Sulfur_Adduct S₈ Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel_Product Knoevenagel_Product->Sulfur_Adduct Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization & Aromatization

Caption: Simplified reaction pathway of the Gewald Aminothiophene Synthesis.

Conclusion

This technical guide provides essential solubility data and procedural information for the effective use of this compound in a research and development setting. The compiled data and experimental protocols are intended to streamline laboratory workflows and support the synthesis of novel compounds. The visualization of key reactions offers a clear understanding of the chemical transformations involving this important synthetic building block.

References

Malononitrile: A Comprehensive Technical Review of Environmental and Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile (CH₂(CN)₂), a versatile chemical intermediate, is utilized in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agricultural chemicals.[1] Its reactivity, attributed to the two cyano groups, also raises pertinent questions regarding its environmental fate and toxicological profile. This technical guide provides an in-depth analysis of the available environmental and toxicity data for this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing critical pathways and workflows.

Mammalian Toxicity

This compound exhibits a high degree of acute toxicity through oral, dermal, and inhalation routes of exposure.[2][3][4] The primary mechanism of toxicity is believed to be the in-vivo metabolism to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration.[3][4]

Quantitative Mammalian Toxicity Data
Parameter Species Route Value Reference
LD50MouseOral19 mg/kg[2][5]
LD50RatOral14 mg/kg[3][4][6]
LD50RatDermal350 mg/kg[2][3][4][6]
LC50RatInhalation57 ppm (2 h)[4]
Experimental Protocols: Acute Toxicity Testing

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed for determining the acute toxicity of chemical substances.

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to estimate the oral LD50 value. The procedure involves the following key steps:

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[7]

  • Housing and Acclimation: Animals are housed in suitable cages with controlled temperature, humidity, and lighting, and are acclimated to the laboratory conditions before the study.

  • Dose Administration: A single dose of the test substance is administered orally via gavage.[8] The initial dose is selected based on available information about the substance's toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for up to 14 days.[8]

  • Dose Adjustment: Depending on the outcome at the initial dose level, the dose for the next group of animals is adjusted up or down.

  • LD50 Determination: The LD50 is determined based on the dose at which mortality is observed.[7]

Ecotoxicity

This compound is classified as very toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment.[2][3][9] Its high water solubility facilitates its dispersal in aquatic systems.[4]

Quantitative Ecotoxicity Data
Parameter Species Duration Value Reference
LC50Oncorhynchus mykiss (Rainbow Trout)96 h1.48 - 1.8 mg/L[4][9]
LC50Lepomis macrochirus (Bluegill Sunfish)96 h0.57 mg/L[4][9]
LC50Pimephales promelas (Fathead Minnow)96 h0.51 - 0.61 mg/L[4][9]
EC50Daphnia magna (Water Flea)24 h21.4 mg/L[10]
EC50Daphnia magna (Water Flea)48 hNot specified
EC50Algae (species not specified)72 hNot specified

Note: While multiple sources state that this compound is very toxic to aquatic life, specific EC50 values for Daphnia magna at 48 hours and for algae at 72 hours were not consistently found in the provided search results.

Experimental Protocols: Aquatic Toxicity Testing

Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[7][11][12][13][14]

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[7]

  • Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions of temperature, light, and dissolved oxygen.[11] The test can be static (water is not changed) or semi-static (water is periodically renewed).[11]

  • Test Concentrations: At least five concentrations in a geometric series are typically used.[12][14]

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[11][12]

  • LC50 Calculation: The LC50 and its 95% confidence limits are calculated from the concentration-mortality data.[11]

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids in 48 hours.[15][16][17][18][19]

  • Test Organism: Young daphnids (less than 24 hours old) are used.[15][17]

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours under controlled temperature and light conditions.[15]

  • Immobilisation Assessment: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.[15][18]

  • EC50 Calculation: The EC50 (median effective concentration for immobilization) is calculated from the concentration-response data at 48 hours.[15][17]

Alga, Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.[20][21][22][23][24]

  • Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata, is used.[21]

  • Exposure: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.[20][21][22][23]

  • Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate.

  • EC50 Calculation: The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the controls.[20]

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are key factors in assessing its overall environmental impact.

Environmental Fate Data
Parameter Value Conditions Reference
Hydrolysis Half-life
pH 521.4 days25 °C
pH 621.3 days25 °C
pH 720.2 days25 °C
pH 813.4 days25 °C
pH 93.1 days25 °C
Log Kow -0.60
Estimated Koc 11
Biodegradation

Nitriles, in general, are known to be biodegradable through enzymatic hydrolysis, which ultimately forms carboxylic acids and ammonia. This suggests that this compound has the potential to biodegrade in the environment. The biodegradation of nitriles can proceed through two primary enzymatic pathways:

  • Nitrile Hydratase and Amidase Pathway: The nitrile is first hydrated to an amide, which is then hydrolyzed to a carboxylic acid and ammonia.

  • Nitrilase Pathway: The nitrile is directly hydrolyzed to a carboxylic acid and ammonia.

While specific studies detailing the complete microbial degradation pathway of this compound were not found, the general pathway for aliphatic nitriles can be represented as follows:

Biodegradation_Pathway This compound This compound (NC-CH₂-CN) Cyanoacetamide Cyanoacetamide (NC-CH₂-CONH₂) This compound->Cyanoacetamide Nitrile Hydratase (+H₂O) Malonamic_acid Malonamic Acid (HOOC-CH₂-CONH₂) Cyanoacetamide->Malonamic_acid Amidase (+H₂O) Malonic_acid Malonic Acid (HOOC-CH₂-COOH) Malonamic_acid->Malonic_acid Amidase (+H₂O) Ammonia Ammonia (NH₃) Malonamic_acid->Ammonia Malonic_acid->Ammonia

Caption: Proposed biodegradation pathway of this compound.

Visualizations

Experimental Workflow: Acute Fish Toxicity Test (OECD 203)

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis A Select Test Fish Species C Acclimate Fish to Test Conditions A->C B Prepare Test Concentrations (Geometric Series) D Expose Fish to Test and Control Solutions B->D C->D E Monitor and Record Mortality (24, 48, 72, 96h) D->E F Plot Concentration vs. Mortality E->F G Calculate LC50 and Confidence Intervals F->G

Caption: General workflow for an acute fish toxicity test (OECD 203).

Logical Relationship: Environmental Fate of this compound

Environmental_Fate cluster_aquatic Aquatic Environment cluster_terrestrial Terrestrial Environment This compound This compound Released into Environment Solubilization High Water Solubility This compound->Solubilization Mobility High Soil Mobility (Low Koc) This compound->Mobility Hydrolysis Hydrolysis (pH dependent) Solubilization->Hydrolysis Biodegradation_Aq Aquatic Biodegradation Solubilization->Biodegradation_Aq Toxicity_Aq High Aquatic Toxicity Solubilization->Toxicity_Aq Biodegradation_Soil Soil Biodegradation Mobility->Biodegradation_Soil

Caption: Key environmental fate processes for this compound.

Conclusion

This compound is a highly toxic compound to both mammals and aquatic organisms. Its high water solubility and mobility in soil indicate a potential for widespread environmental distribution if released. While it is expected to undergo hydrolysis and biodegradation, the rates of these processes are influenced by environmental conditions such as pH. The acute toxicity data underscores the need for stringent control measures to prevent environmental release and human exposure. Further research into the chronic toxicity and the specific microbial pathways of degradation would provide a more complete understanding of the long-term environmental and health risks associated with this compound.

References

PROTAC Technology: A Methodological Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules are engineered to selectively eliminate disease-causing proteins by hijacking the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[2][3] Unlike conventional small-molecule inhibitors that require continuous binding to an active site to exert their effect, PROTACs act catalytically to induce the degradation of their target proteins.[1] This approach not only offers the potential for more sustained pharmacological effects at lower doses but also dramatically expands the "druggable" proteome to include proteins that have historically been challenging to target, such as scaffolding proteins and transcription factors.[1][4] This guide provides an in-depth overview of the PROTAC mechanism, key experimental methodologies for their evaluation, and detailed protocols for core assays in PROTAC development.

Core Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Their function is to act as a molecular bridge, inducing proximity between the target protein and the E3 ligase.[6] This proximity facilitates the formation of a ternary complex, which is the critical first step in the degradation cascade.[7][8]

The process unfolds in several coordinated steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)) within the cell, forming a POI-PROTAC-E3 ligase ternary complex.[1][4]

  • Ubiquitination : Within this complex, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[1][9] This process is repeated to form a polyubiquitin (B1169507) chain.[10]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[9][11] The proteasome unfolds and degrades the target protein into small peptides.[12]

  • Recycling : After the POI is degraded, the PROTAC molecule is released and can proceed to bind another target protein and E3 ligase, continuing its catalytic cycle.[4][7]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Methodologies in PROTAC Development

The development and characterization of a novel PROTAC require a systematic workflow involving a series of biochemical, biophysical, and cellular assays to confirm its mechanism of action and quantify its efficacy.[6][13]

PROTAC_Workflow General PROTAC Development Workflow cluster_discovery Discovery & Design cluster_evaluation In Vitro & Cellular Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Ligand_Design Ligand Design & Synthesis (POI & E3) Target_ID->Ligand_Design PROTAC_Assembly PROTAC Assembly & Optimization Ligand_Design->PROTAC_Assembly Ternary_Assay Ternary Complex Formation Assays (e.g., NanoBRET, TR-FRET) PROTAC_Assembly->Ternary_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, HiBiT) Determine DC50, Dmax Ternary_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Confirmation Degradation_Assay->Ubiquitination_Assay Functional_Assay Downstream Functional & Viability Assays Ubiquitination_Assay->Functional_Assay Proteomics Selectivity Profiling (Quantitative Proteomics) Functional_Assay->Proteomics PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Proteomics->PKPD In_Vivo In Vivo Efficacy (Xenograft Models) PKPD->In_Vivo Tox Toxicology & Safety Assessment In_Vivo->Tox

A flowchart outlining the key stages in the discovery and development of a PROTAC.
Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is primarily defined by two key quantitative parameters, which are determined from dose-response experiments.[14][15]

  • DC50 (Degradation Concentration 50%) : The concentration of the PROTAC required to induce 50% degradation of the target protein after a specific time period. A lower DC50 value signifies higher potency.[15]

  • Dmax (Maximum Degradation) : The maximum percentage of the target protein that can be degraded by the PROTAC. This reflects the efficacy of the degrader.[15]

These values are typically determined by fitting the protein degradation data to a four-parameter logistic (4PL) dose-response curve.[14]

ParameterDescriptionSignificance
DC50 Concentration for 50% protein degradation.Measures potency . Lower is better.
Dmax Maximum achievable protein degradation (%).Measures efficacy . Higher is better.
IC50 Concentration for 50% inhibition of cell viability.Measures cytotoxicity/functional effect .

Table 1: Key quantitative parameters used to characterize PROTAC molecules. Data derived from dose-response experiments.

Example Quantitative Data for BTK-Targeting PROTACs

The following table summarizes published data for PROTACs targeting Bruton's tyrosine kinase (BTK), illustrating the variance in potency and efficacy that can be achieved.

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
NC-1 CRBNMino2.297
IR-1 CRBNMino15.396
RC-3 CRBNMino21.392
IR-2 CRBNMino7.995

Table 2: Comparative degradation data for various BTK-targeting PROTACs in Mino cells after 24 hours of treatment.[16]

Detailed Experimental Protocols

Robust and reproducible assays are critical for the evaluation of PROTACs. Below are detailed protocols for two fundamental experiments: Western Blot for quantifying protein degradation and the NanoBRET™ assay for monitoring ternary complex formation in live cells.

Protocol 1: Western Blot for PROTAC-Induced Degradation

Western blotting is a foundational technique used to quantify the reduction in target protein levels following PROTAC treatment.[17][18]

1. Cell Seeding and Treatment:

  • Seed cells (e.g., HEK-293, PC-3) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[17][19] Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.[6] Include a vehicle-only control (e.g., 0.1% DMSO).[18]

  • Remove the old medium and add the PROTAC-containing medium to the respective wells.

  • Incubate the cells for a fixed duration (e.g., 16, 24, or 48 hours) at 37°C and 5% CO2.[6][19]

2. Cell Lysis and Protein Quantification:

  • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[20]

  • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[18][19]

  • Incubate on ice for 20-30 minutes to ensure complete lysis.[20]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant and determine the protein concentration of each sample using a BCA assay to ensure equal protein loading.[18]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[18]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[6]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

4. Immunoblotting and Detection:

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. In parallel, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.[15]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[20]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor the formation of the PROTAC-induced ternary complex in real-time.[21][22]

1. Cell Line Preparation:

  • Generate a stable cell line (e.g., HEK293) that co-expresses the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor).[8][23] Endogenous tagging using CRISPR/Cas9 is often preferred to avoid artifacts from overexpression.[23]

2. Assay Setup:

  • Seed the engineered cells into a white, 384-well assay plate.[24]

  • Allow cells to adhere and grow for the appropriate time.

  • On the day of the experiment, label the HaloTag®-E3 ligase fusion by adding the fluorescent HaloTag® NanoBRET™ ligand to the cells and incubate.[8]

  • Add the Nano-Glo® Vivazine substrate, which is the substrate for NanoLuc® luciferase.[23]

3. PROTAC Treatment and Measurement:

  • Prepare a serial dilution of the PROTAC compound.

  • Add the PROTAC dilutions to the wells. Include vehicle-only wells as a negative control.

  • Immediately place the plate into a plate reader equipped to detect BRET signals.

  • Measure the luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm) kinetically over a period of several hours.[8][23]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity for each well at each time point.

  • Normalize the BRET ratio of PROTAC-treated wells to that of the vehicle control wells.

  • The resulting signal is a direct measure of the proximity between the target protein and the E3 ligase, indicating ternary complex formation.[22]

  • Plot the BRET ratio against PROTAC concentration at a specific time point to generate an EC50 curve for complex formation.

NanoBRET_Assay NanoBRET Assay for Ternary Complex Formation cluster_no_protac No PROTAC cluster_with_protac With PROTAC POI_NLuc Target Protein-NanoLuc® (Donor) Light Substrate -> Light (460nm) POI_NLuc->Light E3_Halo E3 Ligase-HaloTag® (Acceptor) label_no_bret No BRET Signal POI_NLuc2 Target Protein-NanoLuc® PROTAC PROTAC POI_NLuc2->PROTAC E3_Halo2 E3 Ligase-HaloTag® E3_Halo2->PROTAC BRET BRET Signal (Energy Transfer) PROTAC->BRET Proximity-Induced Light2 Light (618nm) BRET->Light2 plus + arrow ===> cluster_no_protac cluster_no_protac cluster_with_protac cluster_with_protac

References

The Knoevenagel Condensation with Malononitrile: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, holds significant importance in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the Knoevenagel condensation, with a specific focus on the use of malononitrile as the active methylene (B1212753) compound. It delineates the core reaction mechanism, furnishes detailed experimental protocols, presents quantitative data on substrate scope and catalyst efficiency, and elucidates the role of the reaction's products as modulators of critical biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of medicinal chemistry and drug development.

Core Mechanism of the Knoevenagel Condensation with this compound

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1] When this compound is employed as the active methylene compound, its high acidity (pKa ≈ 11 in DMSO) facilitates the reaction, often under mild conditions.[2]

The reaction mechanism can be dissected into three principal steps:

  • Deprotonation: A base removes a proton from the central carbon of this compound, forming a resonance-stabilized carbanion (an enolate). The choice of base can range from weak amines like piperidine (B6355638) to inorganic bases such as potassium carbonate, and in some instances, even water can act as a Brønsted base.[2][3]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step results in the formation of a tetrahedral intermediate, a β-hydroxy dinitrile (an aldol (B89426) addition product).[4]

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, often facilitated by the base or mild heating, to yield the final α,β-unsaturated dinitrile product. This dehydration step is typically rapid and drives the reaction to completion.[5]

Knoevenagel_Mechanism cluster_catalyst This compound This compound (NC-CH₂-CN) Base Base (B:) Carbanion Carbanion [NC-CH-CN]⁻ This compound->Carbanion Deprotonation Carbonyl Aldehyde/Ketone (R-CO-R') Intermediate β-Hydroxy Intermediate BH BH⁺ Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Dinitrile (R(R')C=C(CN)₂) Intermediate->Product Dehydration Water H₂O Experimental_Workflow Start Start Reagents Combine Aldehyde, This compound, and Catalyst Start->Reagents Reaction Reaction Conditions (e.g., Stirring at RT, Microwave) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Filtration, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, IR, MP) Purification->Characterization End End Characterization->End EGFR_Signaling_Inhibition cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Tyrphostin Tyrphostin (Knoevenagel Product) Tyrphostin->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Block X

References

The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Gewald reaction, a cornerstone of heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. With a particular focus on the utility of malononitrile as a key starting material, this document provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and a quantitative analysis of yields under various conditions. The significance of the resulting thiophene (B33073) scaffolds in the realm of drug discovery and development is also elucidated.

Introduction: The Significance of the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multi-component reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene (B1212753) nitrile, such as this compound, in the presence of elemental sulfur and a basic catalyst.[3] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[4][5] The versatility of the Gewald reaction, allowing for the introduction of diverse substituents, makes it an invaluable tool for the generation of compound libraries for drug discovery.

The Reaction Mechanism: A Stepwise Look at Thiophene Formation

The mechanism of the Gewald reaction is a well-elucidated sequence of three key steps, initiated by a Knoevenagel condensation.[1][2]

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and this compound. The base abstracts a proton from the active methylene group of this compound, forming a carbanion that acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate, a stable product of this initial step.[1][2][3]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile group. This is followed by tautomerization to yield the final, stable 2-aminothiophene ring.[1][2]

Gewald_Reaction_Mechanism Start Carbonyl Compound (Ketone/Aldehyde) + this compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Base->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition SulfurAdduct Sulfur Adduct SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization & Tautomerization SulfurAdduct->Cyclization Thiophene 2-Aminothiophene Product Cyclization->Thiophene Experimental_Workflow_Conventional Start Start MixReagents Combine Cyclohexanone, This compound, Sulfur, Water, and Triethylamine Start->MixReagents Stir Stir at Room Temperature for 12 hours MixReagents->Stir Precipitate Formation of Solid Precipitate Stir->Precipitate Filter Vacuum Filtration and Washing Precipitate->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize End Pure 2-Aminothiophene Product Recrystallize->End Logical_Relationship cluster_inputs Inputs cluster_applications Applications Inputs Starting Materials Carbonyl Carbonyl Compound (R1, R2 substituents) Gewald Gewald Reaction Carbonyl->Gewald This compound This compound (Source of Amino and Nitrile groups) This compound->Gewald Output 2-Aminothiophene Product (Substituents determined by starting materials) Gewald->Output Application Applications in Drug Discovery Output->Application SAR Structure-Activity Relationship Studies Application->SAR Library Compound Library Synthesis Application->Library

References

The Strategic Role of Malononitrile in Pyridine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a highly reactive and versatile C-H acid, serves as a cornerstone in the synthesis of a diverse array of pyridine (B92270) derivatives, many of which are of significant pharmacological importance. Its activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups, readily participates in a variety of condensation and cyclization reactions, making it an invaluable building block in heterocyclic chemistry. This technical guide provides a comprehensive overview of the principal synthetic routes to pyridines utilizing this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 2-Amino-3-cyanopyridines via Multicomponent Reactions

One of the most powerful applications of this compound is in the one-pot, multicomponent synthesis of highly substituted 2-amino-3-cyanopyridines. These reactions offer high atom economy and procedural simplicity, allowing for the rapid generation of molecular diversity. A common and efficient approach involves the condensation of an aldehyde, a methyl ketone, this compound, and an ammonium (B1175870) salt, often facilitated by microwave irradiation to enhance reaction rates and yields.[1][2]

General Reaction Scheme

A typical four-component reaction for the synthesis of 2-amino-3-cyanopyridines is depicted below:

G R1_CHO R¹-CHO (Aldehyde) plus1 + R2_CO_CH3 R²-CO-CH₃ (Ketone) plus2 + This compound CH₂(CN)₂ (this compound) plus3 + NH4OAc NH₄OAc arrow Product 2-Amino-3-cyanopyridine (B104079) Derivative

Figure 1: Four-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis[2]

Materials:

Procedure:

  • In a 25 mL dry flask suitable for microwave synthesis, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave reactor and connect it to a reflux condenser.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with 2 mL of ethanol.

  • The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Quantitative Data

The following table summarizes the yields for the synthesis of various 2-amino-3-cyanopyridine derivatives using the microwave-assisted protocol.[2]

EntryAldehyde (R¹)Ketone (R²)ProductYield (%)
14-Cl-C₆H₄4-MeO-C₆H₄4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine83
24-MeO-C₆H₄4-MeO-C₆H₄4,6-bis(4-Methoxyphenyl)-2-amino-3-cyanopyridine80
34-Me-C₆H₄4-MeO-C₆H₄4-(4-Methylphenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine85
4C₆H₅4-MeO-C₆H₄4-Phenyl-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine86
54-Cl-C₆H₄C₆H₅4-(4-Chlorophenyl)-6-phenyl-2-amino-3-cyanopyridine81
64-MeO-C₆H₄C₆H₅4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridine78
Proposed Reaction Mechanism

The reaction is believed to proceed through a series of condensation and cyclization steps.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine + NH₃ Alkylidenethis compound Alkylidenethis compound (Knoevenagel Condensation) Aldehyde->Alkylidenethis compound + this compound Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine Ketone Ketone This compound This compound This compound->Alkylidenethis compound Michael_Adduct Michael Addition Product Imine->Michael_Adduct + Alkylidenethis compound Alkylidenethis compound->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-3-cyanopyridine (Aromatization) Cyclized_Intermediate->Product - H₂O, - H₂

Figure 2: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.

Synthesis of 3-Cyano-2-pyridinones from 1,3-Dicarbonyls

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to 3-cyano-2-pyridinone derivatives. This transformation typically proceeds via a Knoevenagel condensation, followed by intramolecular cyclization and isomerization.[3][4]

General Reaction Scheme

The condensation of a 1,3-dicarbonyl compound with this compound is outlined below:

G Dicarbonyl 1,3-Dicarbonyl plus + This compound CH₂(CN)₂ arrow Product 3-Cyano-2-pyridinone

Figure 3: Synthesis of 3-cyano-2-pyridinones.
Experimental Protocol[3]

Materials:

  • β-Dicarbonyl compound (2 mmol)

  • This compound (2 mmol)

  • Triethylamine (B128534) (0.2 mL)

  • Ethanol (20 mL)

  • Hexane/Ethyl acetate (for TLC)

Procedure:

  • A mixture of the β-dicarbonyl compound (2 mmol), this compound (2 mmol), and triethylamine (0.2 mL) in ethanol (20 mL) is refluxed with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Upon completion of the reaction (typically within 15 minutes), the reaction mixture is cooled.

  • The precipitated product is collected by filtration and can be further purified by recrystallization if necessary.

Quantitative Data

The following table presents the yields for the synthesis of various 3-cyano-2-pyridinone derivatives.[3]

Entry1,3-Dicarbonyl CompoundProductYield (%)
1Acetylacetone3-Cyano-4,6-dimethyl-2-pyridinone85
2Benzoylacetone3-Cyano-4-methyl-6-phenyl-2-pyridinone82
3Dibenzoylmethane3-Cyano-4,6-diphenyl-2-pyridinone78
4Ethyl acetoacetate (B1235776)3-Cyano-4-methyl-6-hydroxy-2-pyridinone90
5Diethyl malonate3-Cyano-4,6-dihydroxy-2-pyridinone88
Plausible Reaction Mechanism[3]

The formation of 3-cyano-2-pyridinones is proposed to occur through the following mechanistic pathway:

G Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Intermediate 4-Oxo-ylidene this compound (Knoevenagel Condensation) Dicarbonyl->Knoevenagel_Intermediate + this compound This compound This compound This compound->Knoevenagel_Intermediate Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Addition Product 3-Cyano-2-pyridinone (Isomerization) Cyclized_Intermediate->Product

Figure 4: Mechanism for the formation of 3-cyano-2-pyridinones.

Guareschi-Thorpe Pyridine Synthesis

A classic method for pyridine synthesis, the Guareschi-Thorpe reaction, can be adapted to use this compound or its derivatives. An advanced, environmentally friendly version of this reaction utilizes a three-component condensation of a 1,3-dicarbonyl, an active methylene nitrile (like this compound or cyanoacetamide), and ammonium carbonate in an aqueous medium.[5][6]

General Reaction Scheme

The advanced Guareschi-Thorpe synthesis is depicted below:

G Dicarbonyl 1,3-Dicarbonyl plus1 + This compound CH₂(CN)₂ plus2 + NH42CO3 (NH₄)₂CO₃ arrow Product 2-Amino-3-cyanopyridine Derivative

Figure 5: Advanced Guareschi-Thorpe synthesis of pyridines.
Experimental Protocol[5]

Materials:

  • Ethyl acetoacetate (or other 1,3-dicarbonyl)

  • This compound

  • Ammonium carbonate

  • Water

Procedure:

  • A mixture of the 1,3-dicarbonyl compound, this compound, and ammonium carbonate is prepared in water.

  • The reaction mixture is heated.

  • The desired 2-amino-3-cyanopyridine product precipitates from the aqueous solution.

  • The product is isolated by simple filtration.

Quantitative Data

This method provides excellent yields for various substrates.[5]

Entry1,3-DicarbonylProductYield (%)
1Ethyl acetoacetate2-Amino-3-cyano-4-methyl-6-hydroxypyridine95
2Benzoylacetone2-Amino-3-cyano-4-methyl-6-phenylpyridine92
Reaction Workflow

The workflow for the advanced Guareschi-Thorpe synthesis is straightforward and environmentally friendly.

G Start Combine 1,3-Dicarbonyl, This compound, and (NH₄)₂CO₃ in Water Heat Heat Reaction Mixture Start->Heat Precipitation Product Precipitates Heat->Precipitation Filtration Isolate Product by Filtration Precipitation->Filtration

Figure 6: Experimental workflow for the advanced Guareschi-Thorpe synthesis.

Synthesis of 4,6-Diaryl-2-hydrazinylnicotinonitriles

This compound is a key starting material for the synthesis of more complex pyridine derivatives, such as 4,6-diaryl-2-hydrazinylnicotinonitriles. This multi-step synthesis begins with a Michael addition of this compound to a chalcone.[7]

Overall Synthetic Scheme

The synthesis involves the formation of a Michael adduct, followed by bromination and cyclization, and finally hydrazinolysis.

G Chalcone Chalcone plus1 + This compound CH₂(CN)₂ arrow1 Michael_Adduct Michael Adduct arrow2 Bromopyridine 2-Bromopyridine arrow3 Product 2-Hydrazinylnicotinonitrile

Figure 7: Synthesis of 4,6-diaryl-2-hydrazinylnicotinonitriles.
Experimental Protocol for the Final Step: Hydrazinolysis[7]

Materials:

Procedure:

  • The 4,6-diaryl-2-bromo-3-cyanopyridine is dissolved in 1,4-dioxane.

  • Hydrazine hydrate is added to the solution.

  • The reaction is stirred at 25 °C.

  • The reaction proceeds to completion, yielding the 4,6-diaryl-2-hydrazinyl-3-cyanopyridine.

Quantitative Data for Hydrazinolysis

This final step proceeds in high yields for a variety of substituted diaryl bromopyridines.[7]

EntrySubstituents on Diaryl RingsProductYield (%)
1Phenyl, Phenyl4,6-Diphenyl-2-hydrazinyl-3-cyanopyridine95
24-Tolyl, 4-Tolyl4,6-bis(4-Tolyl)-2-hydrazinyl-3-cyanopyridine97
34-Anisyl, 4-Anisyl4,6-bis(4-Anisyl)-2-hydrazinyl-3-cyanopyridine92
44-Chlorophenyl, 4-Chlorophenyl4,6-bis(4-Chlorophenyl)-2-hydrazinyl-3-cyanopyridine88

Conclusion

This compound's exceptional reactivity and versatility make it an indispensable reagent in the synthesis of a wide range of pyridine-containing heterocycles. The methodologies presented in this guide, from high-throughput multicomponent reactions to classic named reactions, highlight the power of this compound in constructing complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of these synthetic pathways is crucial for the rational design and efficient synthesis of novel therapeutic agents. The detailed protocols and quantitative data provided herein serve as a practical resource for the implementation of these important transformations in the laboratory.

References

The Pivotal Role of Malononitrile in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a seemingly simple dinitrile, stands as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile moieties, imparts a unique reactivity that has been harnessed by medicinal chemists to construct complex heterocyclic scaffolds with significant therapeutic value. This technical guide delves into the core applications of this compound in drug synthesis, providing detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of the intricate signaling pathways influenced by these pharmaceuticals.

Core Synthetic Methodologies Utilizing this compound

Two fundamental reactions underscore the utility of this compound as a versatile building block in pharmaceutical synthesis: the Knoevenagel Condensation and the Gewald Aminothiophene Synthesis. These methodologies provide efficient routes to highly functionalized intermediates that are subsequently elaborated into active pharmaceutical ingredients (APIs).

The Knoevenagel Condensation: A Gateway to Bioactive Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. This process yields an α,β-unsaturated dinitrile, a versatile intermediate for further synthetic transformations.[1]

Table 1: Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes with this compound

EntryAldehydeCatalyst/SolventTimeTemperatureYield (%)Reference
1Benzaldehyde (B42025)Water:Glycerol (1:1)24 hRoom Temp99[2]
24-ChlorobenzaldehydeWater:Glycerol (1:1)24 hRoom Temp99[2]
34-Nitrobenzaldehyde20 mol% Alum / Water10 min60 °C99[3]
44-MethoxybenzaldehydeWater:Glycerol (1:1)24 hRoom Temp85[2]
53,4,5-TrimethoxybenzaldehydeWater:Glycerol (1:1)24 hRoom Temp99[2]
6BenzaldehydeAmmonium (B1175870) Acetate (B1210297) / Sonication5-7 minRoom Temp93.58[4]
74-ChlorobenzaldehydeAmmonium Acetate / Sonication5-7 minRoom Temp98.89[4]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and this compound

This protocol describes a green and efficient method for the synthesis of 2-benzylidenethis compound.

  • Materials:

    • Benzaldehyde (10 mmol)

    • This compound (10 mmol)

    • Ammonium Acetate (catalytic amount)

    • Ethanol (B145695) (30 mL)

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter paper

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol) and this compound (10 mmol) in 30 mL of ethanol.[1]

    • Add a catalytic amount of ammonium acetate to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically within 1-2 hours).[1]

    • Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

    • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-benzylidenethis compound.

  • Characterization Data for 2-benzylidenethis compound:

    • Melting Point: 80 °C[5]

    • FT-IR (KBr, cm⁻¹): 2225 (C≡N), 1640-1449 (C=C)[5]

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.82 (s, 1H), 7.67 (d, J = 8 Hz, 2H), 7.57 (m, 3H)[5]

    • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.1, 134.7, 130.8, 130.2, 128.5, 112.6, 82.8[5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde_Ketone Aldehyde or Ketone (Carbonyl Compound) Intermediate Nucleophilic Adduct Aldehyde_Ketone->Intermediate + this compound This compound This compound (Active Methylene Compound) Base_Catalyst Weak Base (e.g., Piperidine, Ammonium Acetate) Base_Catalyst->Intermediate Catalyzes Product α,β-Unsaturated Dinitrile (e.g., Benzylidenethis compound) Intermediate->Product - H₂O (Dehydration) Water Water Intermediate->Water

Knoevenagel Condensation Workflow

The Gewald Aminothiophene Synthesis: Building Blocks for Diverse APIs

The Gewald reaction is a one-pot, multi-component reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or this compound, and elemental sulfur in the presence of a base.[6] This reaction is of paramount importance in the synthesis of numerous pharmaceuticals, including the atypical antipsychotic Olanzapine (B1677200).

Table 2: Quantitative Data for Gewald Aminothiophene Synthesis

EntryCarbonyl CompoundActive Methylene CompoundCatalyst/SolventTime (h)Temperature (°C)Yield (%)Reference
1Cyclohexanone (B45756)This compoundMorpholine / Ethanol0.337092[7]
2CyclopentanoneThis compoundMorpholine / Ethanol0.337085[7]
3AcetoneThis compoundMorpholine / Ethanol0.337055[7]
4CyclohexanoneEthyl CyanoacetateMorpholine / Ethanol0.337088[7]
5CyclohexanoneThis compoundPiperidinium Borate / EtOH:H₂O (9:1)0.4210096[1]
64-MethylcyclohexanoneThis compoundPiperidinium Borate / EtOH:H₂O (9:1)0.510094[1]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a 2-aminothiophene derivative from cyclohexanone and this compound.

  • Materials:

    • Cyclohexanone (10 mmol)

    • This compound (10 mmol)

    • Elemental Sulfur (10 mmol)

    • Triethylamine (B128534) (2 mL)

    • Water (20 mL)

    • Ethanol for recrystallization

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter paper

  • Procedure:

    • In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).[8]

    • Add 20 mL of water and 2 mL of triethylamine to the flask.[8]

    • Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form during the reaction.[8]

    • Collect the solid by vacuum filtration and wash it with water.

    • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.[8]

  • Characterization Data for 2-Aminothiophene-3-carbonitrile (a related, simpler product for reference):

    • Melting Point: 104-108 °C

    • Molecular Formula: C₅H₄N₂S[9]

    • Molecular Weight: 124.16 g/mol [9]

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Carbonyl Ketone or Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Carbonyl->Knoevenagel_Adduct + this compound This compound This compound Sulfur Elemental Sulfur (S₈) Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel_Adduct Catalyzes Thiolation_Intermediate Thiolation & Cyclization Intermediate Base->Thiolation_Intermediate Promotes Knoevenagel_Adduct->Thiolation_Intermediate + Sulfur Product 2-Aminothiophene Derivative Thiolation_Intermediate->Product Tautomerization

Gewald Aminothiophene Synthesis Workflow

Case Studies: this compound in the Synthesis of Marketed Drugs

The versatility of this compound is exemplified in the synthesis of several blockbuster drugs.

Olanzapine: An Atypical Antipsychotic

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Its synthesis critically relies on a 2-aminothiophene intermediate derived from a Gewald reaction.

Synthetic Pathway Overview:

  • Gewald Reaction: Propionaldehyde, this compound, and sulfur react in the presence of a base (e.g., triethylamine) to form 2-amino-5-methylthiophene-3-carbonitrile.[4][10]

  • Condensation: The resulting aminothiophene is condensed with o-fluoronitrobenzene.[11]

  • Reductive Cyclization: The nitro group is reduced, followed by cyclization to form the thienobenzodiazepine core of olanzapine.[12]

  • Final Condensation: The final step involves the condensation with N-methylpiperazine to yield olanzapine.[12]

Mechanism of Action: Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors in the brain.[13][14][15] This dual antagonism helps to alleviate both the positive and negative symptoms of schizophrenia.

Olanzapine_Pathway Olanzapine Olanzapine D2_Receptor Dopamine D₂ Receptor (Mesolimbic Pathway) Olanzapine->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT₂ₐ Receptor (Frontal Cortex) Olanzapine->5HT2A_Receptor Antagonism Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms Alleviation Negative_Symptoms Negative Symptoms (Apathy, Anhedonia) 5HT2A_Receptor->Negative_Symptoms Alleviation

Olanzapine's Receptor Antagonism Pathway

Celecoxib (B62257): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. While the final cyclization step to form the pyrazole (B372694) ring of celecoxib does not directly involve this compound, the synthesis of a key precursor, a 1,3-dicarbonyl compound, can be achieved through reactions where this compound derivatives can be employed. The core synthesis involves the condensation of a substituted acetophenone (B1666503) with a trifluoroacetylating agent, followed by cyclization with a substituted hydrazine.[13][16][17]

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[18] This selectivity spares the COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib has also been shown to inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.[14][18]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NFkB_Pathway NF-κB Signaling Pathway Celecoxib->NFkB_Pathway Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Proinflammatory_Genes->Inflammation

Celecoxib's Anti-inflammatory Signaling Pathways

Triamterene (B1681372): A Potassium-Sparing Diuretic

Triamterene is a diuretic used to treat edema and hypertension. While the direct synthesis of triamterene does not typically start from this compound, the synthesis of its core pteridine (B1203161) ring system can involve intermediates derived from this compound chemistry. For instance, the synthesis of substituted pyrimidines, which can be precursors to pteridines, often utilizes this compound.

Mechanism of Action: Triamterene works by directly blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the kidneys.[3][16] This inhibition prevents the reabsorption of sodium from the tubular fluid into the blood, leading to increased sodium and water excretion (diuresis). By blocking the sodium channel, it also reduces the driving force for potassium secretion, thus exerting its potassium-sparing effect.[16][19]

Triamterene_Pathway cluster_nephron Distal Nephron Principal Cell Lumen Tubular Lumen (Urine) ENaC Epithelial Sodium Channel (ENaC) Lumen->ENaC Na⁺ Na_Reabsorption Na⁺ Reabsorption ENaC->Na_Reabsorption Blood Blood Na_Reabsorption->Blood K_Secretion K⁺ Secretion K_Secretion->Lumen Blood->K_Secretion K⁺ Triamterene Triamterene Triamterene->ENaC Blockade

Triamterene's Mechanism of Action on the ENaC

Conclusion

This compound's unique chemical properties make it an indispensable tool in the arsenal (B13267) of medicinal chemists. Its ability to readily participate in Knoevenagel condensations and Gewald reactions provides efficient and versatile pathways to a multitude of heterocyclic structures that form the core of many life-saving drugs. The examples of Olanzapine, Celecoxib, and Triamterene highlight the profound impact of this small molecule on modern pharmaceutical development. As the quest for novel therapeutics continues, the strategic application of this compound in innovative synthetic methodologies will undoubtedly lead to the discovery of new and improved medicines.

References

The Pivotal Role of Malononitrile in Advancing Dye-Sensitized Solar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective renewable energy technologies has positioned dye-sensitized solar cells (DSSCs) as a promising alternative to conventional silicon-based photovoltaics. At the heart of DSSC performance lies the sensitizing dye, responsible for light absorption and electron injection. In recent years, malononitrile and its derivatives have emerged as a critical component in the molecular engineering of these dyes, acting as potent electron acceptors and anchoring groups. This in-depth technical guide explores the multifaceted applications of this compound in DSSCs, detailing experimental protocols, presenting comparative performance data, and visualizing the underlying scientific principles.

The Core Function of this compound in DSSC Dyes

This compound is a versatile organic compound characterized by a methylene (B1212753) group flanked by two cyano (-CN) groups. This structure imparts strong electron-withdrawing properties, making it an excellent electron acceptor (A) in the widely adopted Donor-π-Acceptor (D-π-A) dye architecture. In this configuration, an electron-donating group (D) is connected to the electron-accepting this compound moiety via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for efficient electron injection into the semiconductor's conduction band (typically TiO₂).

The cyano groups in this compound derivatives, particularly when part of a cyanoacrylic or cyanoacrylamide acid structure, also serve as effective anchoring groups, firmly adsorbing the dye molecule onto the surface of the TiO₂ photoanode. This strong binding is essential for efficient electron transfer from the dye's lowest unoccupied molecular orbital (LUMO) to the conduction band of the semiconductor.

Synthesis and Application of this compound-Based Dyes: A Case Study

A prominent class of this compound-based sensitizers utilizes a triphenylamine (B166846) (TPA) donor. The synthesis of these dyes generally involves a multi-step process, culminating in the condensation of a TPA-based aldehyde with a this compound derivative.

Experimental Protocols

Synthesis of a Triphenylamine-Malononitrile Dye (Exemplary Protocol):

A representative synthesis involves the reaction of a triphenylamine-based aldehyde with a this compound derivative, such as cyanoacetic acid or 2-cyanoacetamide. The following is a generalized protocol based on common synthetic strategies:

  • Vilsmeier-Haack Formylation of Triphenylamine: Triphenylamine is reacted with a formylating agent, such as a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring. The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (B1671644) and heated for several hours.

  • Knoevenagel Condensation: The resulting triphenylamine aldehyde is then condensed with a this compound derivative (e.g., 2-cyanoacetic acid) in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate. The reaction is often performed in a solvent such as acetonitrile (B52724) or chloroform (B151607) and heated under reflux to drive the reaction to completion.

  • Purification: The crude dye product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol) to yield the pure D-π-A dye.

Fabrication of a Dye-Sensitized Solar Cell:

The assembly of a DSSC using a this compound-based dye follows a well-established procedure:

  • Photoanode Preparation: A transparent conductive oxide (TCO) glass (e.g., FTO or ITO glass) is cleaned and then coated with a mesoporous layer of TiO₂ nanoparticles using a technique like screen printing or doctor-blading. The coated electrode is then sintered at high temperatures (typically 450-500 °C) to ensure good particle necking and adhesion.

  • Dye Sensitization: The sintered TiO₂ photoanode is immersed in a solution of the this compound-based dye (typically 0.3-0.5 mM in a solvent like ethanol (B145695) or a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for the adsorption of the dye onto the TiO₂ surface.

  • Counter Electrode Preparation: A second TCO glass is coated with a thin layer of a catalyst, most commonly platinum or carbon, which facilitates the reduction of the electrolyte.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn).

  • Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.

Characterization of Dyes and Solar Cells:

  • Dye Characterization: The synthesized dyes are characterized using various spectroscopic and electrochemical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structure. UV-Vis absorption and fluorescence spectroscopy are used to determine their photophysical properties, such as the maximum absorption wavelength (λmax) and molar extinction coefficient (ε). Cyclic voltammetry is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • Solar Cell Performance Testing: The photovoltaic performance of the assembled DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key performance parameters, including the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE), are determined from the current-voltage (I-V) characteristics.

Quantitative Performance Data of this compound-Based DSSCs

The performance of DSSCs sensitized with this compound-based dyes can vary significantly depending on the specific molecular structure of the dye, including the choice of the donor and the π-conjugated bridge. The following tables summarize the photovoltaic performance of representative this compound-based dyes.

Dye IDDonor MoietyAcceptor/AnchorJsc (mA/cm²)Voc (V)FFPCE (%)Reference
SM4TriphenylamineDi-cyanoacrylamide14.130.6240.6896.09[1]
DYE 2TriphenylamineCyanoacrylic acid---4.06[2]
JTPA2TriphenylamineRhodanine-3-acetic acid9.300.5090.683.2[2]

Note: The performance of DSSCs can be influenced by various factors, including the TiO₂ film thickness, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes.

Visualizing the Core Processes in this compound-Sensitized DSSCs

To better understand the fundamental principles governing the operation of DSSCs with this compound-based dyes, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

DSSC_Energy_Levels cluster_dssc DSSC Energy Level Diagram Dye_HOMO Dye HOMO Dye_LUMO Dye LUMO Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) TiO2_CB TiO2 Conduction Band Dye_LUMO->TiO2_CB 2. Electron Injection TiO2_VB TiO2 Valence Band External_Circuit External Circuit TiO2_CB->External_Circuit 4. Electron Transport Electrolyte Redox Electrolyte (I⁻/I₃⁻) Electrolyte->Dye_HOMO 3. Dye Regeneration External_Circuit->Electrolyte 5. Electrolyte Regeneration

Caption: Energy level diagram of a DSSC illustrating the key electron transfer processes.

D_pi_A_Dye_Structure cluster_dye D-π-A Dye Structure with this compound dye Donor (e.g., Triphenylamine) π-Conjugated Bridge Acceptor/Anchor (this compound Derivative) dye:D->dye:pi e⁻ donation dye:pi->dye:A e⁻ withdrawal

Caption: Schematic of a Donor-π-Acceptor (D-π-A) dye featuring a this compound acceptor.

DSSC_Fabrication_Workflow cluster_workflow DSSC Fabrication Workflow A TCO Glass Cleaning B TiO₂ Paste Coating (Doctor-Blading) A->B C Sintering of TiO₂ Film B->C D Dye Sensitization C->D F Cell Assembly D->F E Counter Electrode Preparation (Pt/Carbon) E->F G Electrolyte Injection F->G H Sealing and Testing G->H

Caption: A typical workflow for the fabrication of a dye-sensitized solar cell.

Conclusion and Future Outlook

This compound and its derivatives have proven to be indispensable building blocks in the design of high-performance organic dyes for dye-sensitized solar cells. Their strong electron-accepting nature facilitates efficient intramolecular charge transfer, while the cyano groups provide robust anchoring to the semiconductor surface. The versatility of this compound chemistry allows for the synthesis of a wide array of D-π-A dyes with tunable photophysical and electrochemical properties.

Future research in this area will likely focus on the development of novel this compound-based acceptors with even stronger electron-withdrawing capabilities and broader absorption spectra extending further into the near-infrared region. The exploration of new donor moieties and π-conjugated linkers in conjunction with this compound acceptors will continue to be a key strategy for enhancing the power conversion efficiency and long-term stability of dye-sensitized solar cells, paving the way for their widespread commercialization.

References

Use of malononitrile in the synthesis of CS gas (2-chlorobenzalmalononitrile)

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a technical guide or experimental protocols for the synthesis of 2-chlorobenzalmalononitrile (CS gas). The dissemination of information that could be used to create harmful chemical agents is against safety policies.

However, I can provide an in-depth guide on the core chemical reaction involved, the Knoevenagel condensation, in a general and academic context. This reaction is a fundamental carbon-carbon bond-forming method in organic chemistry.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1][2] The reaction is typically catalyzed by a weak base, such as an amine like piperidine, or their salts.[2] The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[2][3]

The overall transformation results in the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product.[1][4]

Reaction Mechanism

The mechanism of the Knoevenagel condensation proceeds in several key steps:

  • Deprotonation: A weak base removes a proton from the α-carbon of the active methylene compound (e.g., this compound), creating a resonance-stabilized carbanion (enolate). This compound is particularly reactive due to the strong electron-withdrawing nature of its two nitrile groups, making its methylene protons relatively acidic (pKa ≈ 11).[3]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step forms a tetrahedral intermediate, a β-hydroxy carbonyl compound (an aldol-type adduct).[1]

  • Dehydration: The intermediate alcohol is then protonated, and a molecule of water is eliminated (dehydration) to form a stable, conjugated carbon-carbon double bond. This final step is often spontaneous or driven by heat, and the removal of water helps to drive the reaction equilibrium toward the product.[4]

References

The Role of Malononitrile in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Malononitrile, a highly reactive organic compound, stands as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its structural simplicity, featuring an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, imparts exceptional reactivity, making it a versatile and powerful building block in medicinal chemistry.[1][2] This reactivity is frequently harnessed in multicomponent reactions (MCRs), allowing for the efficient, one-pot construction of complex heterocyclic scaffolds that form the core of many pharmacologically active agents.[1][3][4] This technical guide provides an in-depth exploration of this compound's utility in synthesizing molecules with significant therapeutic potential, offering detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and biological pathways.

Core Reactivity and Key Synthetic Transformations

The synthetic versatility of this compound stems from the high acidity of its methylene protons, making it a potent nucleophile. This property is central to several fundamental carbon-carbon bond-forming reactions.

1. Knoevenagel Condensation: This is one of the most common reactions involving this compound. It consists of a nucleophilic addition of the this compound carbanion to a carbonyl group (aldehydes or ketones), typically followed by dehydration to yield an α,β-unsaturated dinitrile, often a benzylidenethis compound (B1330407) derivative.[5][6] This reaction is fundamental as it often serves as the initial step in more complex tandem or multicomponent reactions.[7][8]

2. Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that combines an aldehyde or ketone, this compound, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes.[5][9][10] These thiophene (B33073) derivatives are known to possess a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects.[9][11]

3. Michael Addition: The carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyls or nitroalkenes. This 1,4-conjugate addition is a key step in the synthesis of various carbocyclic and heterocyclic systems.[5]

4. Thorpe-Ziegler Reaction: This reaction involves the intramolecular condensation of dinitriles, catalyzed by a strong base, to form cyclic α-cyanoenamines, which are valuable intermediates for synthesizing other heterocyclic systems.[12]

5. Multicomponent Reactions (MCRs): this compound is a star player in MCRs, where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials.[1][3] This approach offers high atom economy and efficiency, enabling the rapid synthesis of diverse molecular libraries for drug discovery.[4] MCRs involving this compound are widely used to synthesize bioactive pyridines, pyrans, and fused pyrimidine (B1678525) systems.[13][14][15]

Synthesis of Key Bioactive Heterocyclic Scaffolds

This compound is instrumental in the synthesis of numerous heterocyclic frameworks with proven pharmacological importance.

Pyridine (B92270) and Fused Pyridine Derivatives

This compound is a key reagent for synthesizing various functionalized pyridines, including 1,4-dihydropyridines, cyanopyridines, and pyridinones, which have diverse therapeutic applications.[1][3] Fused pyridine systems, such as pyrano[3,2-c]pyridones and pyrido[2,3-d]pyrimidines, are also readily accessible and exhibit significant biological activity.[16][17]

Pyrano[2,3-d]pyrimidine Derivatives

The one-pot, three-component reaction of an aromatic aldehyde, this compound, and barbituric acid (or its derivatives) is a classic and efficient method for synthesizing pyrano[2,3-d]pyrimidines.[14][18][19] These compounds are of great interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[14][18]

2-Aminothiophene Derivatives

Synthesized via the Gewald reaction, 2-aminothiophenes are a class of compounds with a broad spectrum of bioactivity.[9][10] They have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[9]

Biological Activity Data

The following tables summarize quantitative data on the biological activity of various compounds synthesized using this compound as a key starting material.

Table 1: Anticancer Activity of this compound-Derived Compounds

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50)Reference
Pyrano[3,2-c]chromenes2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles518A2 (Melanoma)Not specified, but led to G2/M arrest[20]
Pyrimidine-5-carbonitrilesVarious derivativesHepG2, A549, MCF-7High activity reported for several compounds[21]
BenzylidenemalononitrilesCompound 3 (specific structure in source)HER2, FPPSStronger effect than reference drugs[7]

Table 2: Anti-inflammatory Activity of this compound-Derived Compounds

Compound ClassSpecific DerivativeAssayActivity (IC50)Reference
PyridinesCompound 7a Nitric Oxide (NO) Inhibition76.6 µM[22]
PyridinesCompound 7f Nitric Oxide (NO) Inhibition96.8 µM[22]
PyrimidinesCompound 9a Nitric Oxide (NO) Inhibition83.1 µM[22]
PyrimidinesCompound 9d Nitric Oxide (NO) Inhibition88.7 µM[22]

Table 3: Antimicrobial Activity of this compound-Derived Compounds

Compound ClassSpecific DerivativeOrganismActivityReference
Mandelonitrile DerivativesCompounds 2b, 2d, 2e, 2f Pseudomonas aeruginosaZone of inhibition: 17.2 - 30.1 mm[23]
N-phenylpyrrolidine-2,5-dione derivativesVarious derivativesCandida albicans, Aspergillus nigerPotential antifungal activity[24]
Imidazole (B134444)/Purine (B94841) DerivativesAmino imidazole carbonitrilesInfluenza A virusSignificant antiviral activity[25]

Detailed Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Knoevenagel Condensation for Benzylidenethis compound Synthesis[12]

This protocol is adapted from a green synthesis approach using a water and glycerol (B35011) mixture.

  • Materials:

    • 4-Chlorobenzaldehyde (B46862) (1.0 mmol, 140.6 mg)

    • This compound (1.1 mmol, 72.7 mg)

    • Water (2.5 mL)

    • Glycerol (2.5 mL)

    • 25 mL Round-bottomed flask

    • Magnetic stirrer

  • Procedure:

    • To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde (1.0 mmol) and this compound (1.1 mmol).

    • Add 5 mL of a pre-mixed 1:1 (v/v) solution of water and glycerol.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry to obtain the pure 2-(4-chlorobenzylidene)this compound. Yields are typically high (up to 99%).[12]

Protocol 2: Gewald Synthesis of 2-Aminothiophenes[12]
  • Materials:

  • Procedure:

    • In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).

    • Add 20 mL of water and 2 mL of triethylamine to the flask.

    • Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 3: Three-Component Synthesis of Pyrano[2,3-d]pyrimidines[19]
  • Materials:

    • Barbituric acid derivative (2 mmol)

    • Aromatic aldehyde (2 mmol)

    • This compound (2.2 mmol)

    • Isonicotinic acid (10 mol%)

    • Ethanol/Water (19:1 v/v), 10 mL

    • 25 mL Round-bottomed flask with reflux condenser

  • Procedure:

    • Add the barbituric acid derivative (2 mmol), aromatic aldehyde (2 mmol), this compound (2.2 mmol), and isonicotinic acid (0.2 mmol) to a 25 mL round-bottomed flask.

    • Add 10 mL of the 19:1 ethanol/water solvent mixture.

    • Attach a reflux condenser and stir the mixture in an oil bath preheated to 60 °C.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration and purify by recrystallization from a 9:1 ethanol/water mixture.

Visualizing Synthetic and Biological Pathways

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and mechanisms.

Synthetic Workflow and Key Reaction Mechanisms

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Bioactive Heterocycle cluster_end Application A Aldehyde / Ketone D One-Pot Multicomponent Reaction (MCR) A->D B This compound B->D C Third Component (e.g., Sulfur, Barbituric Acid) C->D E Pyridines, Thiophenes, Pyrano[2,3-d]pyrimidines, etc. D->E Purification F Biological Screening (Anticancer, Antimicrobial, etc.) E->F Evaluation

Caption: General workflow for synthesizing bioactive molecules via MCRs.

G Aldehyde\n+ this compound Aldehyde + this compound Knoevenagel\nIntermediate Knoevenagel Intermediate Aldehyde\n+ this compound->Knoevenagel\nIntermediate Base -H2O Sulfur Adduct Sulfur Adduct Knoevenagel\nIntermediate->Sulfur Adduct + Sulfur (S8) + Base 2-Aminothiophene 2-Aminothiophene Sulfur Adduct->2-Aminothiophene Intramolecular Cyclization & Tautomerization

Caption: Simplified reaction mechanism for the Gewald Synthesis.

Biological Signaling Pathway

Some anticancer compounds derived from this compound, such as certain pyrano[2,3-c]chromene derivatives, function as microtubule-disrupting agents, leading to cell cycle arrest and apoptosis.[20]

G cluster_drug Drug Action cluster_cell Cellular Events Drug This compound-Derived Anticancer Agent Tubulin Tubulin Dimers Drug->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Pathway for microtubule-disrupting anticancer agents.

Conclusion

This compound's exceptional reactivity and versatility make it an indispensable tool in the synthesis of medicinally important molecules.[1][13] Its central role in powerful synthetic strategies, especially multicomponent reactions, provides efficient and atom-economical pathways to complex heterocyclic structures.[4][5] The resulting compounds, spanning classes such as pyridines, pyrimidines, and thiophenes, have demonstrated a wide range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this compound-based synthesis will undoubtedly lead to the discovery of novel therapeutic agents, underscoring its enduring importance for researchers, scientists, and drug development professionals.

References

Palladium-catalyzed arylation of malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Palladium-Catalyzed Arylation of Malononitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The palladium-catalyzed α-arylation of this compound represents a powerful and versatile C-C bond-forming reaction in modern organic synthesis. This method provides an efficient route to arylmalononitriles, which are crucial intermediates in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals.[1][2][3] With the development of sophisticated palladium catalysts, particularly those employing sterically hindered and electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, this transformation has evolved to encompass a broad range of aryl halides, including challenging aryl chlorides, with high yields and functional group tolerance.[4][5] This guide details the core principles of the reaction, including its catalytic cycle, provides a comparative analysis of various catalytic systems, presents detailed experimental protocols, and summarizes the reaction's scope.

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of active methylene (B1212753) compounds like this compound involves a Pd(0)/Pd(II) catalytic cycle.[4][6] The process consists of three primary steps: oxidative addition, deprotonation and transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate.[7]

  • Deprotonation and Transmetalation : A base deprotonates this compound to form a this compound anion (a "soft" enolate).[7] This anion then displaces the halide on the Pd(II) complex in a transmetalation step, generating an arylpalladium(II) enolate intermediate.[4][6]

  • Reductive Elimination : The final step is the reductive elimination of the aryl and this compound anion ligands from the Pd(II) complex.[4][5][6] This step forms the desired C-C bond of the arylthis compound product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_main cluster_reactants Pd0 Pd(0)L₂ ArPdIIX Ar-Pd(II)(X)L₂ Pd0->ArPdIIX Oxidative Addition ArPdIICN Ar-Pd(II)(CH(CN)₂)L₂ ArPdIIX->ArPdIICN Transmetalation ArPdIICN->Pd0 Reductive Elimination Product Ar-CH(CN)₂ ArPdIICN->Product ArX Ar-X ArX->ArPdIIX Malono_Anion ⁻CH(CN)₂ Malono_Anion->ArPdIICN

Caption: The catalytic cycle for Pd-catalyzed arylation of this compound.

Catalytic Systems and Reaction Scope

The success of the arylation reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Early methods utilized palladium complexes like (PPh₃)₂PdCl₂ and Pd(PPh₃)₄.[3] However, significant advancements came with the introduction of sterically hindered, electron-rich ligands that promote the reductive elimination step and stabilize the catalyst.[4][5][8]

Ligand and Catalyst Influence

Modern protocols often employ bulky alkylphosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs), which have proven effective for coupling even less reactive aryl chlorides.[2][4][9] The choice of palladium precursor can also be critical, with sources like PdCl₂, Pd(OAc)₂, and Pd₂(dba)₃ being commonly used.[5][10]

Substrate Scope

The reaction is broadly applicable to a variety of aryl halides. Aryl iodides and bromides are generally more reactive and can be coupled under milder conditions.[2][3] The use of more activating ligands has extended the scope to include aryl chlorides, which are often more economical starting materials.[2] The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.[2][3]

Table 1: Representative Examples of Palladium-Catalyzed Arylation of this compound with Various Aryl Halides Data synthesized from Uno et al., 1984.[3]

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTime (h)Yield (%)
1Iodobenzene(PPh₃)₂PdCl₂ (1.4)NaHTHF485
2Bromobenzene(PPh₃)₂PdCl₂ (1.4)NaHTHF478
34-Iodotoluene(PPh₃)₂PdCl₂ (1.4)NaHTHF490
44-Bromoanisole(PPh₃)₂PdCl₂ (1.4)NaHTHF482
51-Bromonaphthalene(PPh₃)₂PdCl₂ (1.4)NaHTHF488
63-Bromopyridine(PPh₃)₂PdCl₂ (1.4)NaHTHF465

Table 2: Optimized Conditions for Hindered Aryl Bromides Data from Schnyder et al., 2006.[2]

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,6-DimethylbromobenzenePdCl₂ (1)PCy₃ (2)NaHXylene12095
22,4,6-TrimethylbromobenzenePdCl₂ (1)PCy₃ (2)NaHXylene12091
32-Bromo-m-xylenePdCl₂ (1)PCy₃ (2)NaHXylene12094

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the palladium-catalyzed arylation of this compound.

General Protocol using (PPh₃)₂PdCl₂

This procedure is based on the method described by Uno et al.[3]

Materials:

  • Aryl halide (10 mmol)

  • This compound (11 mmol)

  • Sodium hydride (NaH, 60% dispersion in oil, 11 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.14 mmol)

  • Anhydrous Tetrahydrofuran (THF, 40 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed flask equipped with a magnetic stir bar and condenser, add sodium hydride (11 mmol).

  • Add anhydrous THF (20 mL) via syringe and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (11 mmol) in anhydrous THF (10 mL) to the NaH suspension. Stir the mixture at room temperature for 30 minutes to generate the this compound anion in situ.

  • To this mixture, add the aryl halide (10 mmol) followed by (PPh₃)₂PdCl₂ (0.14 mmol).

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 4 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of dilute hydrochloric acid (1 M).

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure arylthis compound.

General Laboratory Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and oxygen-free conditions, as both Pd(0) catalysts and the anionic nucleophiles can be sensitive to air and moisture.

Experimental Workflow start Start: Prepare Glassware (Oven-dried, under N₂) reagents Charge Reactor: - Palladium Precatalyst - Ligand - Base (e.g., NaH) start->reagents solvent Add Anhydrous Solvent (e.g., THF, Xylene) reagents->solvent anion Generate Nucleophile: Add this compound (Stir to form anion) solvent->anion substrates Add Aryl Halide anion->substrates reaction Heat and Stir (e.g., Reflux, 120°C) Monitor Progress (TLC/GC) substrates->reaction workup Reaction Quench (Cool, add dilute acid) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification end Final Product: Arylthis compound purification->end

References

The Fulcrum of Synthesis: A Technical Guide to One-Pot Reactions Involving Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a seemingly simple dinitrile, stands as a cornerstone in the edifice of modern organic synthesis. Its activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile functionalities, imparts a remarkable reactivity that has been harnessed in a multitude of one-pot reactions. This technical guide delves into the core of these elegant and efficient synthetic strategies, providing detailed experimental protocols, quantitative data for comparative analysis, and insights into the biological relevance of the resulting heterocyclic scaffolds. The focus is on providing actionable information for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Synthetic Strategies: A Data-Driven Overview

One-pot syntheses involving this compound predominantly lead to the formation of highly substituted and pharmaceutically relevant heterocyclic systems, most notably pyrans and pyridines. The efficiency of these reactions is often dictated by the choice of catalyst and reaction conditions. Below, we present a summary of quantitative data for key one-pot transformations.

Synthesis of 2-Amino-4H-Pyran Derivatives

The three-component reaction of an aldehyde, this compound, and an active methylene compound is a classic and highly effective method for the synthesis of 2-amino-4H-pyran derivatives.

EntryAldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateL-prolineEthanol (B145695)6092[1]
24-ChlorobenzaldehydeDimedoneK₂CO₃ (5 mol%)Ethanol1095[2]
34-NitrobenzaldehydeEthyl acetoacetateL-prolineEthanol4594[1]
44-MethoxybenzaldehydeDimedoneK₂CO₃ (5 mol%)Ethanol1593[2]
5Thiophene-2-carboxaldehydeEthyl acetoacetateL-prolineEthanol7588[1]
Synthesis of 2-Amino-3-Cyanopyridine (B104079) Derivatives

The one-pot, four-component reaction of an aldehyde, a ketone, this compound, and ammonium (B1175870) acetate (B1210297) is a powerful method for the synthesis of polysubstituted 2-amino-3-cyanopyridines.

EntryAldehydeKetoneCatalystConditionsTime (min)Yield (%)Reference
14-ChlorobenzaldehydeAcetophenoneAmmonium acetateMicrowave (solvent-free)783[3]
24-MethoxybenzaldehydeAcetophenoneAmmonium acetateMicrowave (solvent-free)880[3]
3BenzaldehydeAcetophenoneNa₂CaP₂O₇80 °C (solvent-free)2592[4]
44-NitrobenzaldehydeCyclohexanoneNa₂CaP₂O₇80 °C (solvent-free)3090[4]
53-BromobenzaldehydeAcetophenoneAmmonium acetateMicrowave (solvent-free)981[3]
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The condensation of barbituric acid or its derivatives, an aldehyde, and this compound provides a direct route to the biologically significant pyrano[2,3-d]pyrimidine scaffold.

EntryAldehydeBarbituric Acid DerivativeCatalystConditionsTime (h)Yield (%)Reference
1Thiophen-2-carbaldehydeBarbituric acidTriethylamineReflux2~90[5]
24-NitrobenzaldehydeBarbituric acidSBA-Pr-SO₃H140 °C (solvent-free)0.2596[6]
34-ChlorobenzaldehydeThiobarbituric acidFe₃O₄ nanoparticlesNot specifiedNot specifiedHigh[7]
4BenzaldehydeBarbituric acidDiammonium hydrogen phosphateAqueous mediaNot specifiedHigh[6]
54-HydroxybenzaldehydeBarbituric acidSBA-Pr-SO₃H140 °C (solvent-free)0.3392[6]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives[2]

A mixture of the appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol), this compound (1 mmol), and K₂CO₃ (0.05 mmol, 0.006 g, 5 mol%) in 96% ethanol (10 mL) is refluxed for the time specified in the data table (typically 5–60 minutes). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered and washed with n-hexane (10 mL) to yield the corresponding 2-amino-4H-pyran-3-carbonitriles.

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation[3]

A dry 25 mL flask is charged with an aldehyde (2 mmol), a methyl ketone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol). The flask is placed in a microwave oven and connected to a reflux condenser. The mixture is irradiated for 7-9 minutes. After completion, the reaction mixture is washed with ethanol (2 mL). The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine Diones[6]

SBA-Pr-SO₃H (0.02 g) is activated in vacuo at 100°C. After cooling to room temperature, barbituric acid (0.265 g, 2 mmol), an aromatic aldehyde (2.4 mmol), and this compound (0.132 g, 2 mmol) are added to the catalyst in a reaction vessel. The reaction mixture is heated for 15 minutes in an oil bath at 140°C. After completion of the reaction as indicated by TLC, the solid product is recrystallized from DMF and ethanol to afford the pure pyrano[2,3-d]pyrimidine dione (B5365651).

Reaction Mechanisms and Logical Workflows

The one-pot syntheses involving this compound typically proceed through a cascade of reactions, most commonly initiated by a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting product outcomes.

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel This compound This compound This compound->Knoevenagel ActiveMethylene Active Methylene Compound Michael Michael Addition ActiveMethylene->Michael Base Base Catalyst Base->Knoevenagel catalyzes Base->Michael catalyzes IntermediateA α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel->IntermediateA IntermediateA->Michael IntermediateB Acyclic Michael Adduct Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization Product Substituted Pyran/ Pyridine (B92270) Cyclization->Product

Caption: Generalized workflow for one-pot synthesis of heterocycles.

The logical choice of reactants and catalysts can be systematically approached to target specific heterocyclic cores. The following diagram illustrates a decision-making process for synthesizing either pyran or pyridine derivatives.

G cluster_pyran Pyran Synthesis cluster_pyridine Pyridine Synthesis Start Desired Heterocyclic Core? Pyran Pyran Derivative Start->Pyran Oxygen-containing Pyridine Pyridine Derivative Start->Pyridine Nitrogen-containing Pyran_Reactants Choose: - Aldehyde - this compound - Active Methylene Compound  (e.g., β-ketoester, 1,3-diketone) Pyran->Pyran_Reactants Pyridine_Reactants Choose: - Aldehyde - Ketone - this compound - Nitrogen Source (Ammonium Acetate) Pyridine->Pyridine_Reactants Pyran_Catalyst Select Catalyst: - Basic (K₂CO₃) - Organocatalyst (L-proline) Pyran_Reactants->Pyran_Catalyst Pyridine_Catalyst Select Catalyst: - Lewis Acid - Solid Acid - Microwave Irradiation Pyridine_Reactants->Pyridine_Catalyst

Caption: Decision guide for selecting a one-pot synthesis strategy.

Relevance to Drug Development: Targeting Cancer Signaling Pathways

Many of the heterocyclic compounds synthesized via one-pot reactions with this compound exhibit significant biological activity, particularly as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[8][9] Certain pyridine and pyrimidine (B1678525) derivatives have been shown to inhibit HER2 signaling, thereby blocking downstream pro-survival pathways.

HER2_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->HER2 inhibits

Caption: Inhibition of the HER2 signaling pathway by synthesized heterocycles.

Estrogen Receptor Alpha (ERα) Signaling Pathway

The estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Its activation by estrogen leads to the transcription of genes that promote cell proliferation.[3][10][11] Fused pyrimidine derivatives have been investigated as potential modulators of this pathway.

ERa_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa binds ERE Estrogen Response Element (DNA) ERa->ERE binds to Transcription Gene Transcription ERE->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation Modulator Fused Pyrimidine Modulator Modulator->ERa modulates

Caption: Modulation of the ERα signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell survival, proliferation, and metabolism. It is frequently hyperactivated in various cancers.[12][13][14][15] The inhibitory activity of many synthesized heterocyclic compounds is attributed to their ability to interfere with this critical pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Inhibitor Heterocyclic Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Targeting the PI3K/Akt signaling pathway.

Conclusion

One-pot syntheses involving this compound represent a powerful and versatile strategy for the efficient construction of complex and biologically active heterocyclic molecules. The methodologies presented in this guide, supported by quantitative data and detailed protocols, offer a practical resource for researchers in both academic and industrial settings. The demonstrated link between the synthesized scaffolds and critical cancer signaling pathways underscores the continued importance of these synthetic approaches in the quest for novel therapeutics. The continued exploration of new catalysts, reaction conditions, and substrate scopes will undoubtedly expand the already vast chemical space accessible through this compound-based one-pot reactions, paving the way for the discovery of next-generation drug candidates.

References

Malononitrile in Multicomponent Reactions: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a versatile C-H acid, has emerged as a cornerstone in the field of multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of a diverse array of complex heterocyclic scaffolds. Its exceptional reactivity, stemming from the electron-withdrawing nature of its two nitrile groups, facilitates its participation in a variety of reaction cascades, including Knoevenagel condensations and Michael additions.[1][2] This technical guide provides an in-depth overview of the application of this compound in MCRs, with a focus on the synthesis of biologically active molecules relevant to drug discovery and development. We present detailed experimental protocols for key reactions, consolidated quantitative data, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in this field.

Core Principles and Reaction Mechanisms

The utility of this compound in MCRs is primarily attributed to the high acidity of its methylene (B1212753) protons, making it a potent nucleophile upon deprotonation. This reactivity allows it to readily participate in reactions with a variety of electrophiles, such as aldehydes, ketones, and α,β-unsaturated compounds. The general mechanism often involves an initial Knoevenagel condensation between this compound and an aldehyde or ketone, followed by a Michael addition and subsequent cyclization steps.[3]

The reaction conditions for this compound-based MCRs can be tuned to favor the formation of specific products. Catalysts, ranging from basic entities like piperidine (B6355638) and triethylamine (B128534) to various metal-based and organocatalysts, play a crucial role in promoting the reaction.[4][5] Furthermore, the use of unconventional energy sources such as ultrasound and microwave irradiation has been shown to significantly accelerate reaction times and improve yields.

Key Multicomponent Reactions Involving this compound

Several named MCRs prominently feature this compound as a key building block. This section details the synthesis of three major classes of heterocyclic compounds: pyridines, 4H-pyrans, and thiophenes.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridine (B92270) scaffolds are prevalent in a vast number of pharmaceuticals due to their wide range of biological activities. MCRs involving this compound offer a straightforward and efficient route to these valuable compounds.

Experimental Protocol: Four-Component Synthesis of Polysubstituted Dihydropyridines [1]

This procedure describes a one-pot synthesis of dihydropyridines from an aromatic aldehyde, this compound, an arylamine, and a dialkyl acetylenedicarboxylate (B1228247).

  • Materials: Aromatic aldehyde (1 mmol), this compound (1 mmol), arylamine (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), triethylamine (1 mmol), and ethanol (B145695) (10 mL).

  • Procedure:

    • To a solution of the aromatic aldehyde and this compound in ethanol, add triethylamine and stir the mixture at room temperature for 10 minutes.

    • To this mixture, add a solution of the arylamine and dialkyl acetylenedicarboxylate in ethanol.

    • Continue stirring the reaction mixture at room temperature for the time specified in Table 1.

    • Upon completion of the reaction (monitored by TLC), the precipitate is collected by filtration.

    • The crude product is then washed with cold ethanol and dried to afford the pure polysubstituted dihydropyridine.

Table 1: Synthesis of Polysubstituted Dihydropyridines via a Four-Component Reaction

EntryAldehydeArylamineAcetylenedicarboxylateTime (h)Yield (%)
1Benzaldehyde (B42025)AnilineDimethyl285
24-Chlorobenzaldehyde4-ToluidineDiethyl392
34-Methoxybenzaldehyde4-ChloroanilineDi-tert-butyl2.588
42-NaphthaldehydeAnilineDimethyl482
Synthesis of 4H-Pyrans

4H-pyran derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The three-component reaction of an aldehyde, this compound, and a 1,3-dicarbonyl compound is a common and efficient method for their synthesis.

Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-Pyrans [6]

This protocol details the synthesis of 2-amino-4H-pyrans using an aldehyde, this compound, and a β-ketoester catalyzed by alginate.

  • Materials: Benzaldehyde derivative (2 mmol), methyl acetoacetate (B1235776) (2 mmol), this compound (2 mmol), alginate (100 mg), and distilled water (5 mL).

  • Procedure:

    • Dissolve the benzaldehyde derivative, methyl acetoacetate, and this compound in distilled water in the presence of the alginate catalyst.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • After completion of the reaction (monitored by TLC), dissolve the crude product in hot ethanol.

    • Recover the catalyst by simple filtration.

    • Recrystallize the corresponding product from hot ethanol, filter, and dry in an oven at 50 °C.

Table 2: Synthesis of 2-Amino-4H-Pyrans via a Three-Component Reaction

EntryAldehyde1,3-Dicarbonyl CompoundCatalystTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateL-proline3095
24-NitrobenzaldehydeDimedoneCuFe2O4@starch1598
33-BromobenzaldehydeAcetylacetoneKF-Al2O32092
44-HydroxybenzaldehydeEthyl benzoylacetateNone (Ball-milling)1096
Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a classic MCR that provides access to highly substituted 2-aminothiophenes, which are important precursors for many biologically active compounds. The reaction involves the condensation of a carbonyl compound, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes [4]

This general protocol outlines the one-pot synthesis of 2-aminothiophenes.

  • Materials: Carbonyl compound (10 mmol), this compound (10 mmol), elemental sulfur (12 mmol), a suitable solvent (e.g., ethanol or methanol, 20-30 mL), and a base (e.g., morpholine (B109124) or triethylamine, 10-20 mol%).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, this compound, and elemental sulfur.

    • Add the solvent and the base to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

Table 3: Gewald Synthesis of 2-Aminothiophenes

EntryCarbonyl CompoundBaseTime (h)Yield (%)
1CyclohexanoneMorpholine478
2AcetoneTriethylamine665
34-MethylcyclohexanonePiperidine582
4Butan-2-oneMorpholine871

Biological Activities and Signaling Pathways

The heterocyclic compounds synthesized using this compound in MCRs exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery. This section explores the anticancer, anti-inflammatory, and antimicrobial properties of these compounds and the signaling pathways they modulate.

Anticancer Activity and VEGFR-2 Signaling

Many pyridine derivatives synthesized through this compound-based MCRs have demonstrated potent anticancer activity. One of the key mechanisms of action for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][8][9] Inhibition of VEGFR-2 signaling can block the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors.[10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes MCR_Pyridine Pyridine Derivative (from this compound MCR) MCR_Pyridine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by pyridine derivatives.

Anti-inflammatory Activity and NF-κB Signaling

Certain pyran derivatives synthesized via this compound MCRs have shown significant anti-inflammatory effects. A key target of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Inhibition of this pathway can effectively reduce the inflammatory response.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus IKK IKK Complex Stimulus->IKK Activate IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases MCR_Pyran Pyran Derivative (from this compound MCR) MCR_Pyran->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: NF-κB signaling pathway and its inhibition by pyran derivatives.

Apoptosis Induction

Several classes of heterocyclic compounds derived from this compound MCRs, including certain pyridine and pyran derivatives, have been found to induce apoptosis, or programmed cell death, in cancer cells.[14][15][16][17] Apoptosis is a tightly regulated process that plays a critical role in development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. Many anticancer drugs exert their effects by triggering apoptosis in tumor cells.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MCR_Compound Heterocyclic Compound (from this compound MCR) MCR_Compound->DeathReceptor Sensitizes MCR_Compound->Mitochondrion Induces Stress

Caption: Apoptosis signaling pathways and induction by heterocyclic compounds.

Conclusion

This compound stands out as a highly valuable and versatile building block in the realm of multicomponent reactions. Its application facilitates the rapid and efficient construction of diverse and complex heterocyclic scaffolds, many of which possess significant biological activities. This guide has provided a comprehensive overview of the use of this compound in MCRs, with a focus on the synthesis of pyridines, 4H-pyrans, and thiophenes. The detailed experimental protocols and consolidated quantitative data offer a practical resource for researchers. Furthermore, the elucidation of the interactions between these synthesized compounds and key signaling pathways, such as VEGFR-2, NF-κB, and apoptosis, underscores the immense potential of this compound-based MCRs in the discovery and development of novel therapeutic agents. As the demand for efficient and sustainable synthetic methodologies continues to grow, the role of this compound in multicomponent chemistry is poised to expand even further, opening new avenues for innovation in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of Acetylmalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of acetylmalononitrile (B72418), a key building block in the preparation of various heterocyclic compounds. The methodologies detailed herein are based on established chemical literature, offering a reproducible and scalable approach.

Physicochemical Properties

A summary of the key physicochemical properties of acetylthis compound is presented below.

PropertyValueReference
CAS Number 1187-11-7[1]
Molecular Formula C₅H₄N₂O[1]
Molecular Weight 108.10 g/mol [1]
Appearance Beige crystalline powder[1]
Melting Point 138-141 °C[1]
Boiling Point 152.7 °C at 760 mmHg[1]
Density 1.133 g/cm³[1]

Experimental Protocols

The synthesis of acetylthis compound is commonly achieved through the acetylation of this compound. Two primary methods are prevalent: one employing acetic anhydride (B1165640) with a strong base like sodium hydride, and another utilizing acetyl chloride with a milder base such as pyridine (B92270). The former is often preferred for its scalability and the formation of a stable intermediate.[2][3]

Method 1: Two-Step Synthesis via Sodium Enolate Intermediate

This protocol is a scalable, two-step synthesis that minimizes product loss by avoiding an aqueous workup, which is advantageous given the water solubility of acetylthis compound.[2] The reaction proceeds through the formation of a sodium enolate intermediate, which is then protonated to yield the final product.[3][4]

Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride

  • Anhydrous Diethyl ether

Procedure:

  • A three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • The flask is charged with sodium hydride (60% dispersion in mineral oil). The mineral oil is removed by washing the sodium hydride with anhydrous diethyl ether under a nitrogen atmosphere, followed by decantation.[4]

  • Anhydrous THF is added to the flask containing the washed sodium hydride, and the resulting suspension is cooled to 0 °C in an ice-water bath.[4]

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 5 °C.[4]

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.[2][4]

  • Acetic anhydride (1.1 eq) is then added dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.[2][4]

  • The reaction mixture is stirred for an additional 1-2 hours at 0 °C and then allowed to warm to room temperature.[2][4]

  • The resulting precipitate, sodium 1,1-dicyanoprop-1-en-2-olate, is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. This intermediate is a bench-stable solid.[2][4]

Step 2: Protonation to Acetylthis compound

Materials:

  • Sodium 1,1-dicyanoprop-1-en-2-olate (from Step 1)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (e.g., 2 M HCl in diethyl ether)

Procedure:

  • The sodium 1,1-dicyanoprop-1-en-2-olate from Step 1 is suspended in dichloromethane (DCM).[2]

  • A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the suspension with stirring. The use of an organic HCl solution is crucial to avoid introducing water.[2]

  • The mixture is stirred for a short period (e.g., 15-30 minutes) after the addition is complete.[2]

  • The sodium chloride byproduct is removed by filtration.[2]

  • The solvent is evaporated from the filtrate under reduced pressure to yield acetylthis compound as a solid.[2]

Method 2: Synthesis using Acetyl Chloride and Pyridine

This method involves the base-mediated acylation of this compound using acetyl chloride as the acetylating agent and pyridine as both a base and a solvent.[5]

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Pyridine (2.5 eq)

  • Anhydrous Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound and anhydrous pyridine. The flask is cooled to 0 °C in an ice bath.[5]

  • Acetyl chloride, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred this compound/pyridine mixture over 30 minutes, maintaining the temperature at 0 °C.[5]

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1M HCl until the pH is acidic.[5]

  • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.[5]

  • The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the stoichiometry of reagents used in the synthesis of acetylthis compound.

MethodReagentStoichiometry (eq)Notes
Method 1 This compound1.0Limiting reagent
Sodium Hydride1.05Ensures complete deprotonation of this compound.[2]
Acetic Anhydride1.1A slight excess is used. Using >1.5 eq may increase the formation of diacylated byproduct.[2]
Method 2 This compound1.0Limiting reagent
Acetyl Chloride1.1A slight excess is used to drive the reaction to completion.[5]
Pyridine2.5Acts as both a base and a solvent.[5]

Visualizations

Reaction Scheme

General Reaction Scheme for Acetylthis compound Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Acetylthis compound Acetylthis compound This compound->Acetylthis compound AcetylatingAgent Acetylating Agent (Acetic Anhydride or Acetyl Chloride) AcetylatingAgent->Acetylthis compound Base Base (e.g., NaH, Pyridine) Base->Acetylthis compound

Caption: General reaction scheme for the synthesis of acetylthis compound.

Experimental Workflow for Method 1

G start Start: Prepare Reaction Setup (Flask, Stirrer, N2 Inlet) wash_nah Wash NaH with Anhydrous Diethyl Ether start->wash_nah add_thf Add Anhydrous THF and Cool to 0°C wash_nah->add_thf add_this compound Dropwise Addition of this compound in THF (Maintain T < 5°C) add_thf->add_this compound stir_1 Stir at 0°C for 30 min add_this compound->stir_1 add_anhydride Dropwise Addition of Acetic Anhydride (Maintain T < 5°C) stir_1->add_anhydride stir_2 Stir for 1-2 hours at 0°C, then warm to RT add_anhydride->stir_2 filter_intermediate Filter and Wash Precipitate (Sodium 1,1-dicyanoprop-1-en-2-olate) stir_2->filter_intermediate dry_intermediate Dry Intermediate Under Vacuum filter_intermediate->dry_intermediate suspend_intermediate Suspend Intermediate in DCM dry_intermediate->suspend_intermediate add_hcl Dropwise Addition of HCl in Diethyl Ether suspend_intermediate->add_hcl stir_3 Stir for 15-30 min add_hcl->stir_3 filter_byproduct Filter to Remove NaCl stir_3->filter_byproduct evaporate Evaporate Solvent Under Reduced Pressure filter_byproduct->evaporate product Final Product: Acetylthis compound evaporate->product

Caption: Experimental workflow for the two-step synthesis of acetylthis compound.

References

Optimizing Reaction Conditions for Knoevenagel Condensation with Malononitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of a diverse array of compounds, including valuable intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The reaction between an active methylene (B1212753) compound, such as malononitrile, and a carbonyl compound is a powerful tool for generating α,β-unsaturated products. This technical guide provides a comprehensive overview of the critical parameters influencing the Knoevenagel condensation with this compound, offering a detailed exploration of catalysts, solvents, and reaction activation methods to enable researchers to optimize their synthetic strategies for enhanced efficiency, yield, and sustainability.

Core Principles and Mechanism

The Knoevenagel condensation is fundamentally a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield the final unsaturated product.[1] The acidity of the α-protons of this compound (pKa ≈ 11) facilitates the formation of the nucleophilic carbanion under relatively mild basic conditions.[2] The general mechanism proceeds as follows:

  • Carbanion Formation: A base abstracts a proton from this compound, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Aldol (B89426) Addition Product: A β-hydroxy intermediate (aldol adduct) is formed.

  • Dehydration: Elimination of a water molecule from the aldol adduct yields the α,β-unsaturated product.

The efficiency and rate of this reaction are highly dependent on the chosen reaction conditions, particularly the catalyst, solvent, and temperature.

Optimizing Reaction Parameters

Catalysis: The Heart of the Reaction

The choice of catalyst is paramount in optimizing the Knoevenagel condensation. A wide array of catalysts, ranging from simple bases to sophisticated heterogeneous systems, have been successfully employed.

Homogeneous Catalysts:

Traditional methods often utilize organic bases like piperidine, pyridine, and aliphatic amines.[3][4] While effective, these catalysts can be toxic and require challenging workup procedures to remove them from the reaction mixture.[5] Weak inorganic bases such as sodium bicarbonate, sodium acetate, and potassium carbonate have also been shown to effectively catalyze the reaction, particularly in aqueous media.[6]

Heterogeneous Catalysts:

To address the drawbacks of homogeneous catalysts, significant research has focused on the development of solid catalysts. Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.[7] A variety of solid catalysts have been investigated, including:

  • Metal Oxides and Mixed Metal Oxides: Materials like NiCr₂O₄, CeZrO₄-δ, and hydrotalcites have demonstrated high catalytic activity.[8][9][10]

  • Supported Catalysts: Active species supported on solid matrices, such as NiCu nanohybrids on multi-walled carbon nanotubes (MWCNTs), have shown excellent performance.[7]

  • Functionalized Materials: Silica and other materials functionalized with basic groups have been designed to catalyze the reaction efficiently.[10]

  • Metal-Organic Frameworks (MOFs): The porous nature and tunable properties of MOFs make them promising catalysts for this transformation.[11]

Green and Biocatalysts:

In line with the principles of green chemistry, recent efforts have focused on employing environmentally benign catalysts. Extracts from natural sources, such as banana peel (water extract of banana - WEB) and henna leaves, have been successfully used as catalysts, offering an economical and eco-friendly approach.[12][13]

Solvent Effects: A Critical Choice

The solvent plays a crucial role in the Knoevenagel condensation, influencing reactant solubility, catalyst activity, and product isolation.

Aqueous Media:

Water has emerged as a highly attractive solvent for this reaction due to its low cost, non-toxicity, and non-flammability.[6][14] In some cases, the reaction can proceed in water even without a catalyst, with water itself potentially acting as a weak Brønsted base.[14] The use of water can also simplify product isolation, as the often-hydrophobic products may precipitate out of the reaction mixture.[6]

Organic Solvents:

A range of organic solvents, including ethanol, methanol (B129727), acetonitrile, and ethyl acetate, have been employed.[14][15] The choice of organic solvent can be optimized based on the specific catalyst and substrates being used. For instance, a mixture of water and methanol has been shown to be effective when using NiCu@MWCNT nanohybrids as a catalyst.[7]

Solvent-Free Conditions:

Solvent-free, or neat, reaction conditions represent a particularly green approach, minimizing waste and simplifying purification.[16] These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation.[8][12]

Activation Methods: Beyond Conventional Heating

While conventional heating is commonly used, alternative energy sources can significantly enhance reaction rates and yields, often under milder conditions.

Microwave Irradiation:

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes.[3][17][18] This rapid heating can lead to higher yields and cleaner reactions by minimizing the formation of side products.[17]

Ultrasonic Activation:

Sonication provides an alternative energy source that can promote the reaction, often at ambient temperature.[5][19] Ultrasound-assisted Knoevenagel condensations have been successfully performed, even in the absence of a catalyst in some cases.[19][20]

Data Presentation: A Comparative Overview

To facilitate the selection of optimal reaction conditions, the following tables summarize quantitative data from various studies on the Knoevenagel condensation of aromatic aldehydes with this compound.

Table 1: Comparison of Different Catalysts

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
p-HAP300 (Hydroxyapatite)BenzaldehydeSolvent-free (MW)-2 min98[3]
Water Extract of Banana (WEB)4-ChlorobenzaldehydeSolvent-free (Grinding)RT4 min98[12]
NoneBenzaldehydeWater50120 min>99[14]
K₂CO₃PiperonalWaterRT30 min-[6]
NiCr₂O₄4-ChlorobenzaldehydeSolvent-free (Grinding)RT30 min-[8]
Ammonium (B1175870) AcetateBenzaldehydeSolvent-free (US)RT5-7 min-[5]
Ti-Al-Mg HydrotalciteBenzaldehydeEthyl Acetate604 h67.1[9]
Proline-Cu Complex on Fe₃O₄Various AldehydesWaterRT-High[21]
NiCu@MWCNT4-IodobenzaldehydeWater/Methanol (1:1)RT-High[7]
Gallium ChlorideBenzaldehydeSolvent-free (Grinding)RT-High[16]

Note: "RT" denotes room temperature; "MW" denotes microwave irradiation; "US" denotes ultrasonication. Dashes indicate data not specified in the source.

Table 2: Effect of Solvents and Activation Methods

AldehydeCatalystSolventActivationTimeYield (%)Reference
Benzaldehydep-HAP300Solvent-freeMicrowave2 min98[3]
Aromatic AldehydesWEBSolvent-freeGrinding4-10 minHigh[12]
BenzaldehydeNoneWaterStirring2 hHigh[14]
Aromatic AldehydesNoneWaterUltrasound-Good to Excellent[19]
BenzaldehydeAmmonium AcetateSolvent-freeUltrasound5-7 minHigh[5]
Aromatic Aldehydes--Microwave<10 min>90[17][18]
BenzaldehydeGaCl₃Solvent-freeGrinding-High[16]

Experimental Protocols

General Procedure for Catalyst-Free Knoevenagel Condensation in Water[14]
  • To a solution of the aldehyde (0.50 mmol) in water (1 mL), add this compound (1.00 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, isolate it by vacuum filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure for Microwave-Assisted, Solvent-Free Knoevenagel Condensation using Hydroxyapatite[3]
  • In a suitable vessel, mix the aldehyde (1 mmol), this compound (1.2 mmol), and the porous calcium hydroxyapatite (B223615) catalyst (p-HAP300).

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 2 minutes).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol) and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure product.

General Procedure for Ultrasound-Assisted, Solvent-Free Knoevenagel Condensation[5]
  • In a mortar, combine the aromatic aldehyde (e.g., 1 mmol), this compound (e.g., 1.1 mmol), and a catalytic amount of ammonium acetate.

  • Place the reaction mixture in an ultrasonic bath at room temperature for a short period (e.g., 5-7 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to remove any insoluble material.

  • Wash the crude product with water and recrystallize from a suitable solvent system (e.g., n-hexane and ethyl acetate).

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Knoevenagel_Mechanism cluster_step1 1. Carbanion Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Dehydration This compound This compound (NC-CH₂-CN) Carbanion Carbanion [NC-CH-CN]⁻ This compound->Carbanion + B: Base Base (B:) Intermediate β-Hydroxy Intermediate Carbanion->Intermediate + R-CHO BH BH⁺ Carbanion->BH - BH⁺ Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow Start Start: Select Reactants (Aldehyde, this compound) Condition_Selection Select Reaction Conditions (Catalyst, Solvent, Temperature, Activation) Start->Condition_Selection Reaction Perform Reaction Condition_Selection->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for optimization.

Green_Chemistry_Approaches Knoevenagel Optimized Knoevenagel Condensation Catalysts Green Catalysts Knoevenagel->Catalysts Solvents Benign Solvents Knoevenagel->Solvents Energy Alternative Energy Knoevenagel->Energy Bio Biocatalysts (e.g., WEB) Catalysts->Bio Hetero Heterogeneous Catalysts (e.g., Hydroxyapatite) Catalysts->Hetero Water Aqueous Media Solvents->Water SolventFree Solvent-Free Solvents->SolventFree MW Microwave Irradiation Energy->MW US Ultrasonication Energy->US

Caption: Key green chemistry strategies for optimization.

Conclusion

The Knoevenagel condensation of this compound with carbonyl compounds is a versatile and powerful reaction. By carefully selecting the catalyst, solvent, and activation method, researchers can significantly improve reaction efficiency, product yields, and the overall sustainability of the process. The trend towards heterogeneous catalysts, aqueous reaction media, and alternative energy sources like microwave and ultrasound is paving the way for greener and more economical synthetic routes. This guide provides a foundational understanding and practical data to aid scientists and professionals in the development and optimization of Knoevenagel condensations for a wide range of applications, from fundamental research to industrial-scale drug development. The ongoing exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the utility and efficiency of this important transformation.

References

Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, providing a straightforward and atom-economical route to highly functionalized 2-aminothiophenes. These structures are pivotal scaffolds in medicinal chemistry and materials science. When employing malononitrile as the activated nitrile component, the reaction offers a direct pathway to 2-amino-3-cyanothiophenes, which are versatile intermediates for the synthesis of numerous biologically active compounds. This technical guide delves into the core principles and practical strategies for optimizing the Gewald reaction with this compound to achieve superior yields and purity.

Understanding the Reaction Mechanism

The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization.[1] While the exact mechanism can be influenced by the specific reactants and conditions, the generally accepted pathway involves an initial Knoevenagel condensation between the carbonyl compound and this compound, catalyzed by a base.[2] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated dinitrile. The final step is an intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene product.[3]

A recent computational study using Density Functional Theory (DFT) suggests the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates.[1] The cyclization of a monosulfide intermediate with aromatization is the primary thermodynamic driving force of the reaction.[1]

Gewald_Mechanism Reactants Ketone/Aldehyde + this compound + Sulfur Knoevenagel Knoevenagel Condensation (Base Catalyzed) Reactants->Knoevenagel Base Unsaturated_Nitrile α,β-Unsaturated Dinitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition + S8 Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The accepted mechanism of the Gewald reaction.

Strategies for Yield Improvement

Optimizing the yield of the Gewald reaction with this compound hinges on the careful selection of catalysts, solvents, and reaction conditions. Below we explore key parameters that can be fine-tuned.

Catalyst Selection

The choice of base is critical for promoting the initial Knoevenagel condensation and facilitating the subsequent cyclization. While traditional methods employ stoichiometric amounts of organic bases like morpholine, piperidine, or triethylamine, recent advancements have demonstrated the efficacy of catalytic amounts of various substances.[4][5]

  • Organic Bases: Morpholine is often cited as a high-performing base in solution-phase reactions.[5] L-proline has also been used as an effective organocatalyst.[6]

  • Inorganic Bases: Heterogeneous catalysts such as KF-alumina offer advantages in terms of easier product work-up and catalyst recovery.[4][7] Other solid bases like nano-structured Na2CaP2O7 have also shown excellent catalytic activity, particularly in aqueous media.[8]

  • Dual-Role Catalysts: Some catalysts, like ZnO, are proposed to play a dual role in facilitating the reaction.[3]

Solvent and Reaction Conditions

The reaction medium and temperature significantly impact reaction rates and yields.

  • Solvents: A range of solvents can be used, including methanol, ethanol (B145695), and DMF.[4] Green chemistry approaches have explored the use of water, often with the aid of ultrasound irradiation, which can lead to high yields in shorter reaction times.[6]

  • Solvent-Free Conditions: Microwave-assisted synthesis and high-speed ball milling offer solvent-free alternatives that can dramatically reduce reaction times and improve yields.[5][7] Heat-assisted ball milling, in particular, has been shown to significantly increase the reaction rate.[5]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen solvent. Microwave-assisted reactions are typically carried out at elevated temperatures for short durations.[7]

Data on Yield Optimization

The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts and conditions on the yield of 2-aminothiophenes derived from this compound.

Table 1: Comparison of Catalysts for the Gewald Reaction of Cyclohexanone (B45756), this compound, and Sulfur

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Na2CaP2O7WaterReflux3095[8]
L-prolineDMF803095[8]
KF-aluminaEthanolReflux12092[7]
ZnOEthanolReflux18070[3]
MorpholineEthanol7020High[7]

Table 2: Effect of Carbonyl Substrate on Yields using Na2CaP2O7 Catalyst in Water

Carbonyl SubstrateActivated NitrileYield (%)Reference
CyclohexanoneThis compound95[8]
CyclopentanoneThis compound92[8]
AcetoneThis compound82[8]
CyclohexanoneEthyl Cyanoacetate87[8]
CyclopentanoneEthyl Cyanoacetate86[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for implementation in the laboratory.

General Experimental Workflow

The general workflow for a Gewald reaction, whether in a traditional setup or under microwave or mechanochemical conditions, follows a similar logical progression.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants: - Carbonyl Compound - this compound - Elemental Sulfur - Catalyst and Solvent Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (e.g., Round-Bottom Flask, Microwave Vial, Milling Jar) Reagent_Prep->Reaction_Setup Mixing Combine Reactants Reaction_Setup->Mixing Reaction Initiate Reaction (Heating, Microwaving, Milling) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration, Extraction) Monitoring->Workup Complete Purification Purify Crude Product (Recrystallization, Chromatography) Workup->Purification Analysis Characterize Product (NMR, IR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the Gewald reaction.

Protocol 1: Gewald Reaction Using a Heterogeneous Catalyst in Water (Na2CaP2O7)

This protocol is adapted from a study demonstrating an environmentally benign approach using a reusable catalyst.[8]

Materials:

  • Cyclohexanone (10 mmol)

  • This compound (10 mmol)

  • Elemental Sulfur (12 mmol)

  • Nano-structured Na2CaP2O7 (0.1 g)

  • Water (20 mL)

  • Round-bottomed flask (100 mL) with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), this compound (10 mmol), elemental sulfur (12 mmol), and nano-structured Na2CaP2O7 (0.1 g).

  • Add 20 mL of water to the flask.

  • The mixture is stirred and heated to reflux for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Gewald Reaction with KF-Alumina

This protocol is based on a microwave-accelerated synthesis which significantly reduces reaction time.[7]

Materials:

  • Ketone/Aldehyde (10 mmol)

  • This compound (10 mmol)

  • Elemental Sulfur (12 mmol)

  • KF-alumina (0.5 g)

  • Microwave reactor vial (20 mL)

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, place the ketone or aldehyde (10 mmol), this compound (10 mmol), elemental sulfur (12 mmol), and KF-alumina (0.5 g).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120°C) for a short period (typically 5-15 minutes).

  • Monitor the reaction progress by TLC after cooling.

  • Once the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The Gewald reaction with this compound is a robust and versatile method for the synthesis of 2-amino-3-cyanothiophenes. By carefully selecting catalysts and optimizing reaction conditions, significant improvements in yield and efficiency can be achieved. The adoption of green chemistry principles, such as the use of heterogeneous catalysts, aqueous media, and solvent-free techniques like microwave irradiation and mechanochemistry, not only enhances the sustainability of the process but often leads to superior outcomes. This guide provides a foundational framework for researchers to develop and refine their synthetic strategies for this important transformation.

References

An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile (CH₂(CN)₂), a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and polymers, is valued for its high reactivity. However, the very reactivity that makes it a valuable synthon also predisposes its synthesis to a variety of side reactions, leading to the formation of numerous byproducts. Understanding and controlling these side reactions is paramount for optimizing yield, ensuring product purity, and developing scalable, cost-effective manufacturing processes. This technical guide provides a comprehensive overview of the common side reactions and byproducts encountered in the two primary industrial synthesis routes of this compound: the dehydration of cyanoacetamide and the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride. Furthermore, it delves into side reactions of this compound in one of its key applications, the Knoevenagel condensation, and its propensity for self-condensation via the Thorpe-Ziegler reaction. Detailed experimental protocols for the main synthesis methods are provided, alongside a quantitative summary of reported yields and a discussion of the mechanisms leading to byproduct formation, visualized through reaction pathway diagrams.

Introduction

The synthetic utility of this compound is vast, serving as a building block for a multitude of heterocyclic compounds and other complex organic molecules. Its industrial production is dominated by two principal methods: the dehydration of cyanoacetamide and the gas-phase reaction of acetonitrile with cyanogen chloride.[1] Both methods, while effective, are accompanied by the formation of specific byproducts that can complicate purification and reduce the overall process efficiency. This guide aims to provide researchers and process chemists with a detailed understanding of these side reactions to aid in the development of improved synthetic strategies.

Side Reactions and Byproducts in this compound Synthesis

Dehydration of Cyanoacetamide

The dehydration of cyanoacetamide is a common laboratory and industrial method for producing this compound. Various dehydrating agents are employed, with phosphorus-based reagents being the most prevalent. However, these reagents are often the source of significant side reactions and byproduct formation.

Common Dehydrating Agents and Associated Byproducts:

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are effective dehydrating agents but are known to produce a significant amount of an "unworkable resin" as a byproduct.[2] This resinous material can complicate the isolation and purification of the this compound product. The use of PCl₅ also leads to the formation of a substantial phosphate (B84403) waste stream, posing environmental concerns.[3]

  • Cyanuric Chloride: When used as a dehydrating agent in the presence of N,N-dimethylformamide (DMF) as a solvent, an adduct between this compound and DMF can be formed, which complicates the purification process.[3]

Key Side Reactions and Byproducts:

  • Resin Formation: The exact composition of the resinous byproduct is not well-defined in the literature, but it is believed to result from the polymerization of this compound or its precursors under the harsh reaction conditions created by the phosphorus reagents.

  • Phosphate Waste: The reaction of PCl₅ with the oxygen atom of the amide group in cyanoacetamide ultimately leads to the formation of phosphorus-containing byproducts that constitute a waste stream requiring disposal.

  • This compound-DMF Adduct: The highly reactive nature of this compound can lead to a reaction with the DMF solvent, forming a stable adduct that is difficult to separate from the desired product.

Gas-Phase Reaction of Acetonitrile and Cyanogen Chloride

This high-temperature gas-phase reaction is a major industrial route for this compound synthesis.[1] The extreme reaction conditions, however, are conducive to the formation of several byproducts.

Key Side Reactions and Byproducts:

  • Unsaturated Dinitrile Impurities: At high temperatures, side reactions can lead to the formation of various unsaturated dinitriles. These byproducts often have boiling points similar to this compound, making separation by distillation challenging.[4]

  • Carbon and Polymers: The high reaction temperatures (around 750°C) can cause the decomposition of reactants and products, leading to the formation of carbonaceous materials and polymers.[3] These solid byproducts can foul the reactor and complicate product purification.

  • Thorpe-Ziegler Dimerization: this compound can undergo a base-catalyzed self-condensation known as the Thorpe-Ziegler reaction to form a dimer, 2-amino-1,1,3-tricyanopropene. This reaction can occur during synthesis, purification, or storage if basic impurities are present.

Side Reactions in a Key Application: Knoevenagel Condensation

This compound is a classic active methylene (B1212753) compound used in the Knoevenagel condensation with aldehydes and ketones. While this reaction is generally efficient, side reactions can occur, particularly with certain substrates.

Key Side Reaction and Byproduct:

  • Michael Adducts: In reactions with α,β-unsaturated ketones (chalcones), besides the expected Knoevenagel product, Michael addition of a second molecule of this compound to the initial product can occur. This leads to the formation of bis-adducts with a 2:1 stoichiometry of the chalcone (B49325) to this compound.[5]

Quantitative Data on Product Yields and Byproducts

While the literature provides extensive qualitative descriptions of byproducts, precise quantitative data on their yields are often scarce. The following tables summarize the available data on the yields of this compound and, where possible, information on the prevalence of byproducts for the different synthesis methods.

Table 1: Yields for the Dehydration of Cyanoacetamide

Dehydrating AgentSolventThis compound Yield (%)Byproducts NotedReference
PCl₅None67-80 (crude)Resinous material, Phosphate wasteOrganic Syntheses
POCl₃Ethylene (B1197577) dichloride57-66Viscous materialOrganic Syntheses
Cyanuric ChlorideAcetonitrile72This compound-DMF adduct (if DMF is present)[6]
Cyanuric Chloride1,4-Dioxane67[6]
Cyanuric ChlorideEthyl Acetate52[6]

Table 2: Yields for the Gas-Phase Reaction of Acetonitrile and Cyanogen Chloride

Temperature (°C)Molar Ratio (CH₃CN:ClCN)This compound Yield (%)Byproducts NotedReference
~750Excess CH₃CNNot specifiedUnsaturated dinitriles, Carbon, Polymers[3][4]

Table 3: Byproducts in Knoevenagel Condensation

ReactantsCatalystByproductYield of ByproductReference
Chalcones and this compoundMorpholineMichael bis-adducts (2:1 stoichiometry)Not specified[5]

Experimental Protocols

Synthesis of this compound by Dehydration of Cyanoacetamide with Phosphorus Pentachloride

This protocol is adapted from Organic Syntheses.

Materials:

  • Cyanoacetamide (1.8 moles, 150 g)

  • Phosphorus pentachloride (0.7 mole, 150 g)

Procedure:

  • Thoroughly mix the cyanoacetamide and phosphorus pentachloride in a large mortar.

  • Quickly transfer the mixture to a 1-L Claisen flask equipped with a thermometer and an air-inlet tube.

  • Connect the Claisen flask to a condenser and a receiving flask.

  • Evacuate the system to approximately 30 mm Hg.

  • Immerse the Claisen flask in a boiling water bath. The mixture will melt and the color will deepen to orange.

  • Boiling will commence in about 15 minutes, and the pressure will rise to about 150 mm Hg due to the evolution of hydrogen chloride and phosphorus oxychloride.

  • After 30-35 minutes, when the gas evolution has subsided, change the receiving flask.

  • Remove the distilling flask from the water bath, dry it, and immerse it in an oil bath preheated to 140°C.

  • Cool the new receiver in an ice-water bath.

  • This compound will begin to distill at 113°C/30 mm Hg.

  • Slowly raise the oil bath temperature to 180°C over 25 minutes, collecting the fraction that distills between 113°C and 125°C.

  • The crude yield of this compound is typically 67-80%.

  • The crude product can be purified by vacuum distillation, collecting the fraction at 113-120°C/30 mm Hg.

Synthesis of this compound by Dehydration of Cyanoacetamide with Phosphorus Oxychloride

This protocol is adapted from Organic Syntheses.

Materials:

  • Cyanoacetamide (15 moles, 1260 g)

  • Sodium chloride (1 kg)

  • Ethylene dichloride (5 L)

  • Phosphorus oxychloride (8.75 moles, 800 mL)

Procedure:

  • In a 12-L three-necked round-bottomed flask equipped with a powerful stirrer and a reflux condenser, place the cyanoacetamide, sodium chloride, and ethylene dichloride.

  • Stir the mixture rapidly for 15 minutes.

  • Add the phosphorus oxychloride and reflux the mixture for 8 hours in an oil bath.

  • Cool the mixture to room temperature and filter.

  • Wash the solid with 500 mL of ethylene dichloride.

  • Distill the solvent from the combined filtrates.

  • Decant the residual crude this compound from any separated solid.

  • Distill the crude this compound under reduced pressure. The fraction boiling at 113-118°C/25 mm Hg is collected.

  • The yield is typically 57-66%.

  • The product can be redistilled to remove a small amount of phosphorus oxychloride.

Visualization of Reaction Pathways

Main Synthesis Pathways

Malononitrile_Synthesis cluster_dehydration Dehydration of Cyanoacetamide cluster_gas_phase Gas-Phase Reaction cyanoacetamide Cyanoacetamide malononitrile_dehydration This compound cyanoacetamide->malononitrile_dehydration -H₂O dehydrating_agent Dehydrating Agent (PCl₅, POCl₃, etc.) acetonitrile Acetonitrile malononitrile_gas This compound acetonitrile->malononitrile_gas ~750°C cyanogen_chloride Cyanogen Chloride cyanogen_chloride->malononitrile_gas ~750°C

Caption: Main synthetic routes to this compound.

Side Reactions in Dehydration of Cyanoacetamide

Dehydration_Side_Reactions cyanoacetamide Cyanoacetamide This compound This compound cyanoacetamide->this compound Dehydration resin Resinous Byproducts cyanoacetamide->resin Polymerization dmf_adduct This compound-DMF Adduct This compound->dmf_adduct Reaction phosphate_waste Phosphate Waste dmf DMF (solvent) pcl5 PCl₅ pcl5->phosphate_waste Reaction with H₂O cyanuric_chloride Cyanuric Chloride

Caption: Byproduct formation in cyanoacetamide dehydration.

Side Reactions in Gas-Phase Synthesis

Gas_Phase_Side_Reactions acetonitrile Acetonitrile This compound This compound acetonitrile->this compound Main Reaction unsaturated_dinitriles Unsaturated Dinitriles acetonitrile->unsaturated_dinitriles Side Reactions carbon_polymers Carbon & Polymers acetonitrile->carbon_polymers Decomposition cyanogen_chloride Cyanogen Chloride cyanogen_chloride->this compound Main Reaction cyanogen_chloride->unsaturated_dinitriles Side Reactions cyanogen_chloride->carbon_polymers Decomposition dimer Thorpe-Ziegler Dimer This compound->dimer Self-condensation

Caption: Byproduct formation in gas-phase synthesis.

Knoevenagel Condensation and Michael Addition Side Reaction

Knoevenagel_Side_Reaction chalcone Chalcone (α,β-unsaturated ketone) knoevenagel_product Knoevenagel Product chalcone->knoevenagel_product Knoevenagel Condensation malononitrile1 This compound malononitrile1->knoevenagel_product Knoevenagel Condensation michael_adduct Michael Adduct (2:1 Byproduct) knoevenagel_product->michael_adduct Michael Addition malononitrile2 This compound malononitrile2->michael_adduct Michael Addition

Caption: Michael addition as a side reaction.

Conclusion

The synthesis of this compound, while well-established, presents significant challenges in controlling side reactions and minimizing byproduct formation. The choice of synthetic route and reaction conditions has a profound impact on the purity and yield of the final product. The dehydration of cyanoacetamide is often plagued by the formation of resinous materials and inorganic waste, while the high-temperature gas-phase reaction of acetonitrile and cyanogen chloride can lead to a variety of unsaturated dinitriles and decomposition products. Furthermore, the inherent reactivity of this compound can lead to self-condensation and unwanted reactions with solvents or other reagents. A thorough understanding of these potential side reactions and their underlying mechanisms is crucial for the development of cleaner, more efficient, and economically viable processes for the production of this important chemical intermediate. Future research should focus on developing catalytic systems that can promote the desired reaction pathways while suppressing the formation of these undesirable byproducts.

References

Preventing Unwanted Polymerization of Malononitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Malononitrile is a versatile and highly reactive building block in organic synthesis, crucial for the preparation of a wide range of pharmaceuticals, dyes, and other specialty chemicals. However, its utility is often complicated by its propensity to undergo spontaneous and often vigorous anionic polymerization, particularly under basic conditions or at elevated temperatures. This guide provides a comprehensive overview of the mechanisms of this compound polymerization and details practical, experimentally-derived strategies to prevent this undesirable side reaction, ensuring cleaner reaction profiles, higher yields, and safer laboratory practices.

Understanding this compound Polymerization

The primary driver for this compound polymerization is the high acidity of its methylene (B1212753) protons (pKa ≈ 11 in water), making it susceptible to deprotonation by even weak bases to form a resonance-stabilized carbanion.[1] This carbanion can then act as a nucleophile, initiating a chain-growth anionic polymerization.

Key Triggers for Polymerization:

ConditionDescriptionReferences
Presence of Bases Strong bases (e.g., NaOH, KOH) and even weaker organic amines can initiate polymerization by deprotonating this compound.[2][3]
Elevated Temperatures Heating this compound above 130°C (266°F) can lead to violent polymerization. Spontaneous explosion has been reported upon storage at 70-80°C.[2][3]
Impurities The presence of basic or nucleophilic impurities can trigger polymerization. The stability of molten this compound decreases with decreasing purity.[4]
Light Exposure Pure this compound can remain colorless for extended periods if stored in brown, light-protected bottles. Exposure to light can cause darkening, an indication of degradation and potential polymerization.[4]

General Handling and Storage Protocols to Inhibit Polymerization

Proper handling and storage are the first line of defense against unwanted polymerization.

  • Storage: this compound should be stored in a cool, dry, and dark place, away from bases and sources of heat.[5][6] Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability. It is best to store it in brown bottles to protect it from light.[4]

  • Handling: Avoid contact with skin and eyes, and always handle in a well-ventilated area.[5] Use non-sparking tools and prevent the build-up of electrostatic discharge.[5]

  • Purification: If the purity is in doubt, this compound can be purified by vacuum distillation.[4] However, this should be done with extreme caution and in small quantities, as prolonged heating can induce violent decomposition.[4] An oil bath should be used for heating, and the temperature should be carefully controlled.[4] Recrystallization from a suitable solvent is a safer alternative for purification.

Chemical Inhibition Strategies

Several classes of chemical inhibitors can be employed to prevent the polymerization of this compound during reactions and purification.

Acidic Stabilizers

Since polymerization is typically base-catalyzed, the addition of a small amount of an acidic stabilizer can effectively quench initiating anions.

Inhibitor ClassExamplesMechanism of ActionTypical Application
Weak Acids Phosphoric Acid (trace amounts)Neutralizes basic impurities and stray anions.Added to purified this compound for storage.
Acidic Salts p-Toluenesulfonic acidForms a stable salt with aminothis compound, a related compound, preventing its polymerization.[7]Stabilization of this compound derivatives.
Radical Scavengers (for specific contexts)

While the primary polymerization mechanism is anionic, free-radical inhibitors are sometimes mentioned in the broader context of monomer stabilization, particularly during distillation where thermal decomposition could potentially generate radical species.

InhibitorTypical ConcentrationNotesReferences
Hydroquinone (B1673460) (HQ) 100-200 ppmA common general-purpose inhibitor for various monomers.[8][9]
Butylated Hydroxytoluene (BHT) 100-200 ppmOften used in dental resin composites to prevent premature polymerization.[9]
Monomethyl ether of hydroquinone (MEHQ) 35-45 ppm (in acrylonitrile)A widely used inhibitor in industrial monomer storage and transport.[10]

It is important to note that for the base-catalyzed polymerization of this compound, these radical scavengers will not be the primary line of defense but can contribute to overall stability, especially during storage and thermal processes like distillation.

Experimental Protocols for Key Reactions

The following protocols for common reactions involving this compound have been adapted to include specific steps and considerations for minimizing polymerization.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an aldehyde or ketone, typically catalyzed by a base. Careful selection of the catalyst and reaction conditions is crucial.

Protocol: Synthesis of Benzylidenethis compound [11][12]

  • Reagents and Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol (B145695), or a green solvent system like water:glycerol (1:1)).[11]

  • Addition of this compound: Add this compound (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a mild base. Piperidine (2-3 drops) is a common choice.[12] For greener and often highly efficient reactions, catalysts like NiCu@MWCNT nanohybrids in water/methanol have been used.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within minutes to a few hours.[12]

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

Key for Preventing Polymerization:

  • Use a Mild Base: Strong bases should be avoided. A catalytic amount of a weak amine base is sufficient to deprotonate this compound for the condensation without causing widespread polymerization.

  • Control Temperature: Running the reaction at room temperature is generally sufficient and avoids thermally induced polymerization.

  • Stoichiometry: A slight excess of this compound can be used, but large excesses should be avoided as this increases the concentration of the potentially polymerizable species.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, this compound, and elemental sulfur, in the presence of a base.

Protocol: Synthesis of a 2-Aminothiophene Derivative [13][14]

  • Reagents and Setup: In a round-bottom flask, combine the ketone (e.g., cyclohexanone, 10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or water) and a base such as triethylamine (B128534) (2 mL for a 10 mmol scale reaction).[14]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically stirred for several hours (e.g., 12 hours).[14]

  • Work-up: A solid product will often form during the reaction. This can be collected by vacuum filtration and washed with water. The crude product can then be recrystallized from a suitable solvent like ethanol.

Key for Preventing Polymerization:

  • In Situ Consumption: In the Gewald reaction, the this compound anion is generated in situ and is intended to react quickly with the carbonyl compound and sulfur. The continuous consumption of the anion in the desired reaction pathway minimizes its availability for initiating polymerization.

  • Base Selection: As with the Knoevenagel condensation, the choice of base is important. Morpholine or triethylamine are commonly used.

  • Temperature Control: While some Gewald reaction modifications may involve heating, conducting the reaction at room temperature or with gentle warming is preferable to avoid polymerization.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a general workflow for handling this compound in reactions.

malononitrile_polymerization cluster_initiation Initiation cluster_propagation Propagation This compound This compound Carbanion This compound Carbanion This compound->Carbanion Deprotonation Base Base Base->Carbanion Dimer_Anion Dimer Anion Carbanion->Dimer_Anion Nucleophilic Attack Another_this compound This compound Monomer Another_this compound->Dimer_Anion Polymer_Chain Growing Polymer Chain Dimer_Anion->Polymer_Chain Chain Growth

Caption: Anionic polymerization mechanism of this compound.

prevention_workflow start Start: This compound Reaction storage Storage & Handling Store cool, dark, and dry Avoid contact with bases Use inert atmosphere start->storage reaction_setup Reaction Setup Use pure, stabilized this compound Choose mild reaction conditions (temp, catalyst) storage->reaction_setup monitoring Reaction Monitoring Monitor by TLC for consumption of this compound Observe for signs of polymerization (color change, viscosity increase) reaction_setup->monitoring workup Work-up & Purification Prompt work-up upon completion Avoid high temperatures during purification monitoring->workup end End: Pure Product workup->end

Caption: General workflow for preventing this compound polymerization.

Conclusion

The successful use of this compound in organic synthesis hinges on the effective management of its tendency to polymerize. By understanding the underlying anionic mechanism and implementing the strategies outlined in this guide—including proper storage and handling, the use of appropriate inhibitors, and careful control of reaction conditions—researchers can significantly mitigate the risk of unwanted polymerization. This will lead to more reliable and reproducible synthetic outcomes, improved product yields, and a safer laboratory environment.

References

An In-depth Technical Guide to Malononitrile Reaction Work-up and Product Isolation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile is a highly versatile and reactive building block in organic synthesis, prized for its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile functionalities. This unique structural feature makes it a key starting material for a wide array of carbon-carbon bond-forming reactions, leading to the synthesis of diverse and medicinally relevant heterocyclic compounds and other valuable organic molecules. The successful synthesis of these target molecules, however, is critically dependent on the appropriate work-up and product isolation procedures. The choice of technique is dictated by the specific reaction, the nature of the product, and the impurities present.

This technical guide provides a comprehensive overview of the core work-up and product isolation techniques for common reactions involving this compound, including the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction. It offers detailed experimental protocols, quantitative data for process optimization, and visual aids to clarify experimental workflows and relevant biological pathways.

Core Principles of this compound Reaction Work-up

The primary goal of a reaction work-up is to separate the desired product from unreacted starting materials, catalysts, solvents, and byproducts. For this compound reactions, the work-up strategy is largely influenced by the physical state and solubility of the product.

  • Precipitation and Filtration: Many reactions involving this compound, particularly Knoevenagel condensations and certain multicomponent reactions, are designed to yield solid products that precipitate directly from the reaction mixture. In these cases, the work-up is often straightforward, involving simple vacuum filtration, washing of the filter cake with a suitable solvent to remove soluble impurities, and subsequent drying.[1]

  • Aqueous Work-up and Extraction: When the product does not precipitate or is soluble in the reaction solvent, a more elaborate aqueous work-up is necessary. This typically involves quenching the reaction with water or an acidic/basic solution, followed by extraction of the product into an immiscible organic solvent. The organic layer is then washed with water and/or brine to remove residual water-soluble impurities and salts. The organic solvent is subsequently removed under reduced pressure to yield the crude product.[2][3]

  • Purification Techniques: Crude products obtained from either precipitation or extraction often require further purification to achieve the desired level of purity for subsequent applications, especially in drug development. The two most common purification techniques are recrystallization and column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated dinitrile.[1]

Work-up and Product Isolation

The work-up for Knoevenagel condensations is often simple, as the resulting benzylidenethis compound (B1330407) derivatives are frequently crystalline solids with low solubility in the reaction medium, especially when aqueous or alcohol-based solvent systems are used.

  • Typical Procedure: Upon completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC), the product often precipitates. The solid is collected by vacuum filtration and washed with a cold solvent, such as water or ethanol (B145695), to remove any unreacted starting materials and catalyst.[1] The product can then be dried in a desiccator or under vacuum. For instance, in a one-pot reductive alkylation of this compound with aromatic aldehydes, the workup involves either filtration or extraction.[2][4]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent. Common recrystallization solvents for benzylidenethis compound derivatives include ethanol, ethyl acetate (B1210297), and hexane, or mixtures thereof.[5] For example, 2-(4-decyloxy)phenylacrylate, a related α,β-unsaturated nitrile, is recrystallized from ethyl acetate and n-hexane.

Experimental Protocol: Knoevenagel Condensation of 4-Chlorobenzaldehyde (B46862) with this compound[1]
  • To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde (1.0 mmol) and this compound (1.1 mmol).

  • Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL).

  • Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)this compound.

Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes with this compound
AldehydeCatalyst/SolventTimeTemperatureYield (%)Reference
BenzaldehydeWater:Glycerol (1:1)24 hRoom Temp99[1]
4-ChlorobenzaldehydeWater:Glycerol (1:1)24 hRoom Temp99[1]
4-Nitrobenzaldehyde20 mol% Alum / Water10 min60 °C99[1]
4-MethoxybenzaldehydeWater:Glycerol (1:1)24 hRoom Temp85[1]
BenzaldehydeNiCu@MWCNT / H₂O:CH₃OH (1:1)10-180 min25 °C99[6]
4-ChlorobenzaldehydeNiCu@MWCNT / H₂O:CH₃OH (1:1)10-180 min25 °C95[6]

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or α-cyanoketone (like this compound), and elemental sulfur in the presence of a base.[7]

Work-up and Product Isolation

Similar to the Knoevenagel condensation, the products of the Gewald reaction often precipitate from the reaction mixture.

  • Typical Procedure: After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by vacuum filtration. The solid is then washed with a suitable solvent, such as cold ethanol or water, to remove unreacted starting materials and the base catalyst.[8]

  • Recrystallization: The crude 2-aminothiophene derivative can be purified by recrystallization from solvents like ethanol or a mixture of ethanol and acetone.[9] In some cases, purification by silica (B1680970) gel chromatography is necessary.[10]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative[8]
  • In a round-bottom flask, suspend the ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base (e.g., morpholine, 0.5 eq) to the suspension with stirring.

  • Gently heat the reaction mixture to 50-60 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Quantitative Data: Gewald Aminothiophene Synthesis
Ketone/AldehydeActive Methylene CompoundBase/CatalystSolventTimeTemperatureYield (%)Reference
CyclohexanoneThis compoundTriethylamineWater12 hRoom Temp-[1]
Various ketonesThis compoundSodium PolysulfideWater0.5-1 h70 °C42-90[10]
Various ketonesThis compoundNano-ZnO-6 h100 °C37-86[10]
Various ketonesThis compoundL-prolineEthanol-Room Temp66-81[10]

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine. Subsequent hydrolysis can yield a cyclic ketone.[11][12]

Work-up and Product Isolation

The work-up for the Thorpe-Ziegler reaction typically involves quenching the strong base and then extracting the product.

  • Typical Procedure: The reaction is carefully quenched by the addition of an acid, often after cooling the reaction mixture in an ice bath. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.[1]

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile[1]
  • Set up a three-necked flask in a fume hood and ensure all glassware is dry.

  • Add sodamide (0.1 mol) and anhydrous toluene (B28343) (50 mL) to the flask.

  • In a dropping funnel, dissolve adiponitrile (B1665535) (0.1 mol) in anhydrous toluene (100 mL).

  • Cool the flask containing the sodamide suspension in a dry ice/acetone bath.

  • Slowly add the adiponitrile solution to the stirred suspension of sodamide over a period of 1 hour.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding crushed ice.

  • Separate the toluene layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or recrystallization.

Advanced Purification: Column Chromatography

For products that are oils, or for mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for successful separation. The polarity of the eluent is adjusted to achieve differential migration of the product and impurities down the column. A common strategy is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). HPLC can also be used for the analysis and purification of this compound derivatives.[13]

Visualizing Workflows and Biological Pathways

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of a this compound derivative that requires an aqueous work-up and purification by column chromatography.

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Reactants + Solvent + Catalyst reaction Stirring / Heating start->reaction monitoring TLC Monitoring reaction->monitoring quench Quench with Water/Acid/Base monitoring->quench extraction Extraction with Organic Solvent quench->extraction wash Wash with Water/Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography fractions Collect Fractions chromatography->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine final_concentrate Concentrate in vacuo combine->final_concentrate end_product Pure Product final_concentrate->end_product

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway: EGFR Inhibition by Benzylidenethis compound Derivatives

Certain benzylidenethis compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5][14] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K/AKT pathways.[15][16]

EGFR_Pathway cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates BMN Benzylidenethis compound Derivative BMN->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway and its inhibition.

Conclusion

The successful synthesis of this compound-derived compounds hinges on the careful selection and execution of appropriate work-up and product isolation techniques. While many reactions offer the convenience of product precipitation and simple filtration, researchers must be adept at employing aqueous work-up, extraction, and chromatographic purification methods when necessary. A thorough understanding of the principles outlined in this guide will enable scientists and drug development professionals to efficiently isolate and purify their target molecules, paving the way for further research and application. The provided experimental protocols and quantitative data serve as a valuable resource for optimizing reaction conditions and achieving high yields of pure products. Furthermore, the visualization of experimental workflows and the biological context of these compounds, such as the inhibition of the EGFR signaling pathway, underscores the importance of these synthetic methodologies in the broader field of medicinal chemistry.

References

Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile is a versatile and highly reactive building block in organic synthesis, prized for its utility in constructing a wide array of carbocyclic and heterocyclic systems. Its activated methylene (B1212753) group readily participates in a variety of carbon-carbon bond-forming reactions, making it a staple reagent in academic and industrial laboratories. However, the very reactivity that makes this compound so valuable can also lead to challenges in achieving high and reproducible yields. This in-depth technical guide provides a comprehensive overview of common pitfalls in this compound-based syntheses and offers systematic troubleshooting strategies to optimize reaction outcomes.

Understanding the Reactivity and Stability of this compound

This compound's reactivity stems from the high acidity of its methylene protons (pKa ≈ 11 in DMSO), which are flanked by two electron-withdrawing nitrile groups. This makes it a potent nucleophile in its deprotonated form. However, this compound itself can be sensitive to reaction conditions.

Key Considerations:

  • Purity: The purity of this compound is paramount. Impurities can interfere with catalytic cycles and promote side reactions. It is often advisable to purify commercial this compound before use, for instance, by vacuum distillation, although caution must be exercised as it can decompose violently at elevated temperatures.[1][2] One purification method involves crystallization from a solvent like isopropanol (B130326) after treatment with decolorizing carbon.[3]

  • Stability: this compound can polymerize, especially at high temperatures or in the presence of strong bases.[2][4] The stability of molten this compound decreases with increasing temperature and purity.[2] It is recommended to store it in a cool, dark place.

  • Safety: this compound is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[2][4] It is metabolized in the body to cyanide.[4] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Common Reactions and Associated Yield Issues

Two of the most prevalent reactions involving this compound are the Knoevenagel condensation and the Gewald aminothiophene synthesis. Understanding the nuances of these reactions is key to troubleshooting low yields.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as this compound, typically in the presence of a basic catalyst, to form an α,β-unsaturated dinitrile.[5]

A systematic approach to optimizing the Knoevenagel condensation is crucial for achieving high yields. The following workflow can guide the troubleshooting process.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation catalyst Evaluate Catalyst - Type (Lewis/Brønsted Acid, Base) - Loading (5-10 mol% start) - Freshness start->catalyst 1. Start Here solvent Assess Solvent - Polarity (Protic vs. Aprotic) - Solubility of Reactants - Solvent-free option catalyst->solvent 2. If yield is still low conditions Optimize Reaction Conditions - Temperature (RT to reflux) - Reaction Time (TLC monitoring) - Stoichiometry (1:1 ratio) solvent->conditions 3. Continue optimization side_reactions Investigate Side Reactions - Michael Addition - Self-condensation - Bis-adduct formation conditions->side_reactions 4. If byproducts are observed workup Refine Workup & Purification - Quenching procedure - Extraction efficiency - Catalyst removal side_reactions->workup 5. To improve product isolation optimized Optimized Yield workup->optimized Gewald_Pathway reactants Ketone/Aldehyde + this compound + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 α,β-Unsaturated Dinitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene cyclization->product

References

Catalyst Selection for Malononitrile Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile, a versatile C-H acid, is a fundamental building block in organic synthesis, prized for its utility in constructing a diverse array of carbocyclic and heterocyclic scaffolds. Its activated methylene (B1212753) group readily participates in a variety of carbon-carbon bond-forming reactions, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of this compound is predominantly harnessed through catalytic transformations, and the judicious selection of a catalyst is paramount to achieving high yields, selectivities, and efficiencies.

This technical guide provides a comprehensive overview of catalyst selection for key reactions involving this compound, with a focus on Knoevenagel condensations, Michael additions, and cyanation reactions. It is designed to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, offering a comparative analysis of different catalytic systems, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and workflows.

I. Catalyst Systems for Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes and ketones is a cornerstone reaction for the synthesis of electron-deficient alkenes, which are versatile intermediates for subsequent transformations. A wide range of catalysts have been developed for this reaction, from traditional bases to more sophisticated organocatalysts and heterogeneous systems.

Data Presentation: Catalyst Performance in Knoevenagel Condensation

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde (B42025) and its derivatives with this compound, providing a comparative overview of their efficacy under different reaction conditions.

CatalystAldehydeSolventTemp. (°C)TimeYield (%)Reference
Imidazole (B134444) (5 mol%)2-Chlorobenzaldehyde (B119727)Ethanol (B145695)Reflux15 min95 ± 2[1]
Ammonium Acetate (B1210297)Substituted BenzaldehydesWater/Methanol (1:1)2510-180 min53-92[2]
NiCu@MWCNT4-IodobenzaldehydeWater/Methanol (1:1)2510 min92 ± 2[2]
Ti-Al-Mg HydrotalciteBenzaldehydeEthyl Acetate604 h67.1[3]
ZIF-67p-Br-Benzaldehyde----[4]
α-Tricalcic Phosphate (B84403)Aromatic Aldehydes-RT30-60 minHigh[5]
WaterAromatic AldehydesWater5015-120 min>99[6]
Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation

This protocol describes the synthesis of 2-chlorobenzylidene this compound using imidazole as a catalyst in an eco-friendly medium.[1]

Materials:

  • 2-Chlorobenzaldehyde

  • This compound

  • Imidazole

  • Ethanol

Procedure:

  • To a solution of 2-chlorobenzaldehyde (1 mmol) in ethanol (5 mL), add this compound (1 mmol) and imidazole (5 mol%).

  • Reflux the reaction mixture for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product crystallizes directly from the reaction mixture.

  • Isolate the crystalline product by filtration.

  • The filtrate containing the catalyst can be directly reused for subsequent runs.

Reaction Mechanism: Knoevenagel Condensation

The Knoevenagel condensation typically proceeds via a base-catalyzed mechanism. The base deprotonates the active methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Knoevenagel_Mechanism This compound This compound Carbanion This compound Carbanion This compound->Carbanion + Base Base Base (e.g., Imidazole) Aldehyde Aldehyde/Ketone Carbanion->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Knoevenagel Condensation Mechanism

II. Catalyst Systems for Asymmetric Michael Addition

The asymmetric Michael addition of this compound to α,β-unsaturated compounds is a powerful method for the enantioselective construction of carbon-carbon bonds and the synthesis of chiral molecules. Organocatalysis has emerged as a particularly effective strategy for this transformation, with various chiral amines, thioureas, and squaramides demonstrating high levels of stereocontrol.

Data Presentation: Catalyst Performance in Asymmetric Michael Addition of this compound to Chalcones

The following table presents a comparison of different organocatalysts for the asymmetric Michael addition of this compound to chalcone (B49325), highlighting their efficiency in terms of yield and enantioselectivity.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Rosin-derived Squaramide V0.3CH₂Cl₂369990[7]
Quinine-Al(OiPr)₃10Toluene808588[8]
Quinidine-derived Primary Amine----83-97[9]
Cinchona Alkaloid Aluminium(III) Complex-----[1]
Experimental Protocol: Rosin-Derived Squaramide-Catalyzed Asymmetric Michael Addition

This protocol details the asymmetric Michael addition of this compound to trans-chalcone catalyzed by a rosin-derived bifunctional squaramide.[7]

Materials:

  • trans-Chalcone

  • This compound

  • Rosin-derived bifunctional squaramide catalyst V

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of the rosin-derived squaramide catalyst V (0.3 mol%) in CH₂Cl₂ (0.5 mL), add this compound (0.12 mmol) followed by trans-chalcone (0.1 mmol).

  • Stir the resulting mixture at room temperature for 36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash silica (B1680970) gel chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the chiral γ-cyano carbonyl compound.

Reaction Mechanism: Asymmetric Michael Addition

The proposed mechanism for the rosin-derived squaramide-catalyzed asymmetric Michael addition involves a dual activation model. The squaramide moiety of the catalyst activates the chalcone through the formation of bidentate hydrogen bonds. Simultaneously, the tertiary amine group of the catalyst deprotonates this compound to generate a chiral enolate. This enolate then undergoes a stereoselective conjugate addition to the activated chalcone, leading to the formation of the enantioenriched product.[7]

Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction Catalyst Rosin-derived Squaramide Catalyst Chalcone Chalcone Catalyst->Chalcone H-Bonding This compound This compound Catalyst->this compound Deprotonation Activated_Chalcone Activated Chalcone Enolate Chiral Enolate Transition_State Transition State Activated_Chalcone->Transition_State Enolate->Transition_State Conjugate Addition Product Enantioenriched Product Transition_State->Product

Asymmetric Michael Addition Mechanism

III. Catalyst Systems for Cyanation of Aryl Halides

The introduction of a cyano group onto an aromatic ring is a crucial transformation in organic synthesis. This compound has emerged as a less toxic and easy-to-handle alternative to traditional cyanide sources for the cyanation of aryl halides, typically catalyzed by transition metals like palladium.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides with this compound

The following table provides data on the palladium-catalyzed cyanation of various aryl bromides using this compound as the cyanide source.

Aryl BromideCatalystLigandBaseAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Bromobenzene (B47551)Pd(Amphos)₂Cl₂-t-BuONaKFDMF1302473[10]
4-BromoanisolePd(Amphos)₂Cl₂1,10-phent-BuONaKFDMF1302482[10]
4-BromotoluenePd/Cdppf-Zn(CN)₂, Zn(formate)₂DMAC110-98[11]
(Hetero)aryl Chlorides/BromidesPd precatalystXPhosKOAcK₄[Fe(CN)₆]Dioxane/H₂O≤1001High[12]
Experimental Protocol: Palladium-Catalyzed Cyanation of Bromobenzene

This protocol outlines the palladium-catalyzed cyanation of bromobenzene with this compound.[10]

Materials:

Procedure:

  • In a reaction vessel, combine bromobenzene (0.25 mmol), this compound (0.50 mmol), Pd(Amphos)₂Cl₂ (2 mol%), CuI (0.5 equiv), 1,10-phenanthroline (0.25 equiv), t-BuONa (2.0 equiv), and KF (2.0 equiv).

  • Add DMF (1.0 mL) as the solvent.

  • Heat the reaction mixture at 130 °C for 24 hours.

  • After cooling to room temperature, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain benzonitrile.

Reaction Mechanism: Palladium-Catalyzed Cyanation

The proposed mechanism for the palladium-catalyzed cyanation of aryl bromides with this compound involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by a copper-mediated C-CN bond cleavage of this compound and transmetalation of the cyanide group to the palladium center. Finally, reductive elimination from the resulting aryl-palladium-cyanide complex affords the aryl nitrile product and regenerates the Pd(0) catalyst.

Cyanation_Mechanism Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)-Br Pd0->Ox_Add Oxidative Addition ArBr Ar-Br Transmetalation Ar-Pd(II)-CN Ox_Add->Transmetalation Transmetalation Malono This compound Cu_Complex Cu(I)-CN Malono->Cu_Complex + CuI Transmetalation->Pd0 ArCN Ar-CN Transmetalation->ArCN Reductive Elimination

Palladium-Catalyzed Cyanation Mechanism

IV. Photoenzymatic Synthesis of Chiral this compound Derivatives

A recent innovative approach combines photocatalysis and enzymatic catalysis for the one-pot synthesis of β-chiral this compound derivatives. This strategy offers a sustainable and highly enantioselective route to valuable chiral building blocks.[13]

Experimental Workflow: One-Pot Photoenzymatic Synthesis

This workflow illustrates the two-stage, one-pot synthesis of β-chiral this compound derivatives.

Photoenzymatic_Workflow Start Acetophenone (B1666503) + this compound Step1 Photocatalytic Knoevenagel Condensation (Methyl Orange, White Light) Start->Step1 Intermediate α,β-Unsaturated This compound Step1->Intermediate Step2 Enzymatic Asymmetric Reduction (Ene Reductase, NADPH) Intermediate->Step2 Product β-Chiral This compound Derivative Step2->Product

One-Pot Photoenzymatic Synthesis Workflow

Data Presentation: Photoenzymatic Synthesis Performance
SubstrateYield (%)ee (%)Reference
Various Substituted Acetophenones43-99>99[13]
Experimental Protocol: One-Pot Photoenzymatic Synthesis

This protocol describes the one-pot synthesis of β-chiral this compound derivatives combining photocatalytic Knoevenagel condensation and enzymatic asymmetric reduction.[13]

Materials:

  • Substituted acetophenone

  • This compound

  • Methyl orange (MO)

  • Ene reductase

  • Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)

  • Buffer solution

Procedure: Stage 1: Photocatalytic Knoevenagel Condensation

  • In a reaction vessel, dissolve the substituted acetophenone and this compound in a suitable buffer.

  • Add methyl orange as the photocatalyst.

  • Irradiate the mixture with white light until the condensation is complete (monitored by TLC or HPLC).

Stage 2: Enzymatic Asymmetric Reduction 4. To the reaction mixture from Stage 1, add the ene reductase and NADPH. 5. Stir the mixture at room temperature for approximately 50 minutes. 6. Upon completion, extract the product with an organic solvent. 7. Purify the chiral product by column chromatography.

V. Conclusion

The selection of an appropriate catalyst is a critical determinant of success in reactions involving this compound. This guide has provided a comparative analysis of various catalytic systems for Knoevenagel condensations, asymmetric Michael additions, and cyanation reactions, offering valuable insights for researchers in the field. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for the implementation and understanding of these important transformations. The emergence of innovative strategies, such as photoenzymatic catalysis, continues to expand the synthetic utility of this compound, paving the way for the development of more efficient, sustainable, and enantioselective methodologies for the synthesis of complex molecules. As the demand for novel pharmaceuticals and functional materials grows, the development of advanced catalytic systems for this compound reactions will undoubtedly remain a vibrant and impactful area of research.

References

The Influence of the Medium: A Technical Guide to Solvent Effects on the Reactivity of Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile, a versatile C-H acid, is a cornerstone in the synthesis of a diverse array of organic compounds, including pharmaceuticals, dyes, and functional materials. Its reactivity, largely governed by the acidity of its methylene (B1212753) protons and the electrophilicity of its nitrile groups, is profoundly influenced by the surrounding solvent environment. Understanding and harnessing these solvent effects is paramount for optimizing reaction outcomes, controlling selectivity, and developing robust synthetic methodologies. This in-depth technical guide explores the critical role of solvents in modulating the reactivity of this compound in several key transformations, including the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler reaction.

I. Knoevenagel Condensation: Solvent-Mediated C-C Bond Formation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is one of the most fundamental reactions involving this compound. The solvent plays a crucial role in all stages of this reaction, from the initial deprotonation of this compound to the final elimination of water.

Solvent Effects on Reaction Kinetics and Yield

The rate and efficiency of the Knoevenagel condensation are highly dependent on the solvent's polarity and its ability to stabilize charged intermediates. Polar protic solvents, such as ethanol (B145695) and methanol, can facilitate the reaction by solvating both the base and the resulting carbanion through hydrogen bonding. Polar aprotic solvents, like DMF and DMSO, are also effective as they can solvate cations while leaving the anionic nucleophile more reactive. The choice of solvent can significantly impact the reaction time and the yield of the desired product.

For instance, in the condensation of benzaldehyde (B42025) with this compound, the reaction proceeds at different rates and yields depending on the solvent used. The following table summarizes the effect of various solvents on this model reaction.

SolventDielectric Constant (ε)Reaction Time (min)Yield (%)Reference
Water80.13096[1]
Ethanol24.612060[1]
Methanol32.712060[1]
Water/Methanol (1:1)-2596[1]
Acetonitrile (B52724)37.5--
Dichloromethane (B109758)8.9--
Toluene (B28343)2.4--
Solvent-free-10-15High[2][3]

Note: The table is a compilation of data from various sources and reaction conditions may vary.

Reaction Mechanism and Solvent Influence

The Knoevenagel condensation proceeds through a multi-step mechanism, and the solvent can influence each step.

Knoevenagel_Condensation cluster_step1 Deprotonation cluster_step2 Nucleophilic Addition cluster_step3 Dehydration This compound This compound Carbanion This compound Carbanion This compound->Carbanion + Base Aldol_Adduct Aldol Adduct Carbanion->Aldol_Adduct + Aldehyde Aldehyde Aldehyde/Ketone Product α,β-Unsaturated Product Aldol_Adduct->Product - H2O Base Base BH Conjugate Acid H2O Water

Knoevenagel Condensation Pathway

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and this compound [3][4][5]

Materials:

  • Benzaldehyde

  • This compound

  • Ethanol

  • Piperidine (B6355638) (catalyst)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the flask in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product to obtain benzylidenethis compound (B1330407).

II. Michael Addition: Conjugate Addition Reactions of this compound

The carbanion generated from this compound is a soft nucleophile and readily participates in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. The solvent's role in this reaction is critical for controlling reactivity and, in asymmetric variants, enantioselectivity.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can significantly influence the rate and stereochemical outcome of the Michael addition. Nonpolar solvents generally lead to slower reactions, while polar aprotic solvents can accelerate the reaction by solvating the counter-ion of the base and leaving the this compound anion more exposed and reactive. In asymmetric Michael additions, the solvent can affect the conformation of the chiral catalyst and the transition state assembly, thereby influencing the enantiomeric excess (ee) of the product.

The following table illustrates the solvent effect on the asymmetric Michael addition of this compound to chalcone (B49325) catalyzed by a rosin-derived bifunctional squaramide.

SolventYield (%)ee (%)Reference
CH₂Cl₂>9990[6]
CHCl₃>9990[6]
Toluene9189[6]
THF9588[6]
Et₂O9287[6]
Acetone8585[6]
CH₃CN9082[6]

Reaction conditions: trans-chalcone (0.1 mmol), this compound (0.12 mmol), catalyst (10 mol%), room temperature, 36 h.

Reaction Mechanism

The Michael addition of this compound to an α,β-unsaturated ketone proceeds via the formation of a resonance-stabilized enolate intermediate.

Michael_Addition cluster_step1 Nucleophilic Attack cluster_step2 Protonation Malononitrile_Carbanion This compound Carbanion Enolate_Intermediate Enolate Intermediate Malononitrile_Carbanion->Enolate_Intermediate + Michael Acceptor Michael_Acceptor α,β-Unsaturated Ketone Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct + Proton Source Proton_Source Proton Source (e.g., H₂O)

Michael Addition Pathway

Experimental Protocol: Asymmetric Michael Addition of this compound to Chalcone [6][7]

Materials:

  • trans-Chalcone

  • This compound

  • Rosin-derived bifunctional squaramide catalyst

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the rosin-derived bifunctional squaramide catalyst (0.3 mol%) in dichloromethane (0.5 mL) in a round-bottom flask, add this compound (1.2 eq).

  • Add trans-chalcone (1.0 eq) to the mixture.

  • Stir the resulting mixture at room temperature for 36 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired Michael adduct.

III. Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. While this compound itself does not undergo intramolecular cyclization, its derivatives or related dinitriles are key substrates for this reaction. The solvent's primary role is to facilitate the action of the strong base required for the initial deprotonation.

Solvent Considerations

This reaction is typically carried out in aprotic solvents that are compatible with strong bases like sodium amide or sodium hydride. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene or xylene, are commonly employed. The choice of solvent can influence the solubility of the reactants and intermediates, and in high-dilution conditions, it is crucial for favoring intramolecular cyclization over intermolecular polymerization.

Reaction Mechanism

The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to a nitrile group, followed by an intramolecular nucleophilic attack on the second nitrile group.

Thorpe_Ziegler cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis Dinitrile α,ω-Dinitrile Carbanion Intramolecular Carbanion Dinitrile->Carbanion + Base Cyclic_Imino_Nitrile Cyclic Imino Nitrile Anion Carbanion->Cyclic_Imino_Nitrile Intramolecular Attack Enamine Cyclic α-Cyanoenamine Cyclic_Imino_Nitrile->Enamine Tautomerization Ketone Cyclic Ketone Enamine->Ketone Acidic Hydrolysis Base Strong Base

Thorpe-Ziegler Reaction Pathway

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile (B1665535) [8]

Materials:

  • Adiponitrile

  • Sodium amide (NaNH₂)

  • Toluene (dry)

  • Liquid ammonia (B1221849) (optional, for preparation of NaNH₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Apparatus for working under inert atmosphere

Procedure:

  • Set up a reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, suspend sodium amide in dry toluene.

  • Add a solution of adiponitrile in dry toluene dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic α-cyanoenamine.

  • For hydrolysis to the ketone, treat the crude product with aqueous acid (e.g., HCl or H₂SO₄) and heat.

IV. Spectroscopic Analysis of this compound: Solvent-Induced Shifts

Spectroscopic techniques such as UV-Vis and NMR are invaluable tools for studying the electronic structure and environment of this compound. The absorption maxima in UV-Vis spectroscopy and the chemical shifts in NMR spectroscopy are sensitive to the solvent, providing insights into solute-solvent interactions.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption bands corresponding to n→π* and π→π* transitions of the nitrile groups. The position of these bands (λ_max) can shift depending on the polarity of the solvent. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground state and excited states to different extents, leading to solvatochromic shifts.

Solventλ_max (nm)Reference
Water~213[9]
Ethanol~210[10]
Acetonitrile<210[10]
Cyclohexane<200[10]

Note: These are approximate values and can vary based on the purity of the solvent and the instrument used.

NMR Spectroscopy

The chemical shifts of the methylene protons and carbons of this compound in ¹H and ¹³C NMR spectra are influenced by the solvent. Deuterated solvents are used for NMR analysis, and their interactions with this compound can cause shifts in the resonance frequencies. These shifts can provide information about hydrogen bonding and other intermolecular interactions.

Deuterated Solvent¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
CDCl₃3.52111.9, 26.2[11]
DMSO-d₆4.45117.2, 27.5[12][13]
Acetone-d₆4.15117.7, 26.8[13]
CD₃CN3.85-

Note: Chemical shifts are referenced to TMS (0 ppm) or the residual solvent peak.

V. Acidity of this compound in Different Solvents

The acidity of the methylene protons of this compound (pKa) is a fundamental parameter that dictates its nucleophilicity. The pKa value is highly solvent-dependent. Polar solvents that can effectively stabilize the resulting carbanion through solvation will lower the pKa, making the protons more acidic.

SolventpKaReference
Water11.2[14]
DMSO11.0[15]
Acetonitrile20.7[15]

Conclusion

The reactivity of this compound is intricately linked to the properties of the solvent in which the reaction is performed. By carefully selecting the solvent, researchers can significantly influence reaction rates, yields, and selectivity in key transformations such as the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler reaction. A thorough understanding of solvent effects, supported by quantitative data and detailed experimental protocols, is essential for the rational design and optimization of synthetic routes involving this versatile building block, ultimately enabling the efficient production of valuable molecules for the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Handling and Disposal of Malononitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information for the safe handling and disposal of malononitrile waste in a laboratory setting. This compound is a highly toxic and reactive compound that requires strict adherence to safety protocols to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water and many organic solvents.[1] It is crucial to understand its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular FormulaC₃H₂N₂[2]
Molecular Weight66.06 g/mol [2]
AppearanceWhite to yellow-brown crystalline low melting mass[2]
Melting Point30-32 °C (lit.)[2]
Boiling Point220 °C (lit.)[2]
Density1.049 g/mL at 25 °C (lit.)[2]
Vapor Pressure1 hPa @ 50 °C[2]
Water Solubility133 g/L at 20 °C[2]
pKa11 (at 25 °C)[2]
Flash Point86 °C (closed cup)[2]
Autoignition Temperature>365 °C[2]

Toxicity and Exposure Limits

This compound is acutely toxic if ingested, inhaled, or in contact with skin.[2] It can be metabolized in the body to cyanide, which inhibits cellular respiration.[3]

MetricValueSpeciesReference
LD50 Oral14 mg/kgRat[2]
LD50 Dermal350 mg/kgRat[4]

Occupational Exposure Limits:

AgencyLimitReference
NIOSH RELTWA 3 ppm (8 mg/m³)[5]
OSHA PELNone established[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Hand Protection: Chemically resistant gloves such as nitrile or butyl rubber should be worn.[7]

  • Body Protection: A lab coat or chemical-resistant apron is required.[7]

  • Respiratory Protection: For operations with a high risk of aerosol or dust generation, a full-face respirator with appropriate cartridges should be used.[7]

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Wear appropriate PPE: Before attempting cleanup, don the full PPE as described in the previous section.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8] Under no circumstances should this compound waste be disposed of down the drain.[8]

General Disposal Procedure
  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Containment: Store this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound".

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.

Experimental Protocol for Alkaline Hydrolysis of this compound Waste

For research labs that generate aqueous waste streams containing this compound, alkaline hydrolysis can be a viable method to convert the toxic nitrile to a less toxic carboxylate salt before disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Principle: this compound can be hydrolyzed under basic conditions to form malonate salts and ammonia.[9] The resulting malonate solution is significantly less toxic than this compound and may be more amenable to further treatment or disposal.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • A reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel

  • Heating mantle

  • pH indicator strips or a pH meter

  • Appropriate PPE

Procedure:

  • Setup: In a chemical fume hood, assemble the reaction apparatus.

  • Charging the Reactor: Carefully transfer the this compound waste solution into the reaction flask.

  • Addition of Base: While stirring the solution, slowly add the sodium hydroxide solution through the dropping funnel. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.

  • Heating: Once the base has been added, heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis. The reaction progress can be monitored by analytical techniques such as GC-MS to confirm the disappearance of this compound.

  • Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

  • pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by the careful addition of a suitable acid (e.g., hydrochloric acid).

  • Disposal: The resulting solution, now containing sodium malonate, should be disposed of in accordance with local regulations for aqueous chemical waste.

Visualizations

Signaling Pathways and Workflows

Malononitrile_Waste_Handling_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage Temporary Storage cluster_disposal Disposal Options cluster_final Final Disposition gen This compound Waste (Solid or Liquid) collect Collect in a Designated, Labeled, Sealed Container gen->collect store Store in a Secure, Ventilated Hazardous Waste Area collect->store pro_disposal Professional Hazardous Waste Disposal store->pro_disposal treatment In-Lab Treatment (e.g., Alkaline Hydrolysis) store->treatment final Final Disposal or Neutralized Waste Stream pro_disposal->final treatment->final

Caption: Workflow for handling and disposal of this compound waste.

Alkaline_Hydrolysis_Pathway This compound This compound (NC-CH2-CN) naoh Sodium Hydroxide (2 NaOH) + Heat This compound->naoh intermediate Intermediate (Amide) naoh->intermediate Hydrolysis malonate Sodium Malonate (NaOOC-CH2-COONa) intermediate->malonate ammonia Ammonia (2 NH3) intermediate->ammonia

Caption: Simplified pathway for the alkaline hydrolysis of this compound.

References

Safeguarding Purity: A Technical Guide to the Long-Term Stabilization of Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile (CH₂(CN)₂), a pivotal building block in the synthesis of pharmaceuticals, dyes, and various specialty chemicals, is inherently unstable, posing significant challenges for its long-term storage and handling.[1][2][3] This technical guide provides an in-depth analysis of the decomposition pathways of this compound and a comprehensive overview of effective stabilization strategies. It details the mechanisms of action for recommended stabilizers, presents a framework for quantitative analysis of stability, and offers detailed, adaptable experimental protocols for stability testing and purity assessment. This document aims to equip researchers and professionals with the necessary knowledge to ensure the integrity and longevity of this compound in a laboratory and manufacturing setting.

The Challenge of this compound Instability

This compound is a white crystalline solid that is prone to discoloration and decomposition, particularly under adverse conditions.[1][3] The primary mode of degradation is polymerization, which can be initiated by heat, light, and the presence of basic compounds.[1] This polymerization can be violent, especially at temperatures above 130°C or upon contact with strong bases, presenting a significant safety hazard.[1] Upon decomposition at high temperatures, this compound emits highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[1] The stability of molten this compound is also known to decrease with increasing temperature and decreasing purity.

Decomposition Pathways

The instability of this compound is primarily attributed to the high reactivity of the methylene (B1212753) bridge, which is activated by the two electron-withdrawing nitrile groups. This facilitates deprotonation, even by weak bases, to form a resonance-stabilized carbanion, which can initiate anionic polymerization. Additionally, free radical polymerization can be a contributing factor to its degradation.

Anionic Polymerization

Anionic polymerization is a major degradation pathway for this compound. This process is initiated by nucleophiles or bases that deprotonate the methylene group. The resulting carbanion then acts as a nucleophile, attacking another this compound molecule and propagating a polymer chain. This type of polymerization is particularly problematic as it can be initiated by trace amounts of basic impurities.

Free Radical Polymerization

Although less commonly cited for this compound compared to anionic polymerization, free radical polymerization can also contribute to its instability, especially in the presence of initiators, heat, or UV light. This process involves the formation of free radicals that can attack the nitrile groups or the methylene bridge, leading to the formation of a polymer chain.

A diagram illustrating the primary decomposition pathways is provided below.

G Decomposition Pathways of this compound This compound This compound Anionic_Polymerization Anionic Polymerization This compound->Anionic_Polymerization Base Free_Radical_Polymerization Free Radical Polymerization This compound->Free_Radical_Polymerization Heat/Light Initiator Heat, Light, Base Initiator->Anionic_Polymerization Initiator->Free_Radical_Polymerization Polymer Polymer (Degradation Product) Anionic_Polymerization->Polymer Free_Radical_Polymerization->Polymer

A diagram illustrating the primary decomposition pathways of this compound.

Effective Stabilizers for this compound

To counteract the degradation of this compound, the use of chemical stabilizers is highly recommended, particularly for long-term storage. A patent for the production of this compound suggests the use of several compounds during purification and for enhancing shelf-life. The recommended stabilizers fall into two main categories: free-radical scavengers (antioxidants) and peroxide decomposers.

Stabilizer ClassCompound NameAcronymTypical Concentration (% w/w)
Phenolic AntioxidantButylated HydroxytolueneBHT0.05 - 0.15
Phenolic AntioxidantHydroquinoneHQ0.05 - 0.15
Phosphite (B83602) AntioxidantTris(nonylphenyl) phosphiteTNPP0.05 - 0.15
Phosphite AntioxidantTris(2,4-di-tert-butylphenyl) phosphiteTBPP0.05 - 0.15
Mechanism of Action
  • Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ): These phenolic antioxidants act as free-radical scavengers.[4][5][[“]] They donate a hydrogen atom to reactive free radicals, forming a stable radical species that is unable to propagate the polymerization chain.[5][[“]] This mechanism is particularly effective in the presence of oxygen, where peroxy radicals are formed and subsequently neutralized by the antioxidant.[7][8][9]

  • Tris(nonylphenyl) phosphite (TNPP) and Tris(2,4-di-tert-butylphenyl) phosphite (TBPP): Phosphite antioxidants function as secondary antioxidants by decomposing hydroperoxides into non-radical, stable products.[10][11][12][13][14] By preventing the breakdown of hydroperoxides into new radicals, they inhibit the initiation of further degradation chains.[14] Some hindered aryl phosphites can also act as chain-breaking primary antioxidants.[10][11][14]

The selection of a stabilizer or a combination of stabilizers will depend on the specific storage conditions and the required shelf life of the this compound.

The logical workflow for selecting a suitable stabilizer is depicted in the following diagram.

G Stabilizer Selection Workflow Start Start: this compound Requires Stabilization Assess_Conditions Assess Storage Conditions (Temperature, Light, Atmosphere) Start->Assess_Conditions Identify_Pathway Identify Primary Decomposition Pathway Assess_Conditions->Identify_Pathway Anionic Anionic Polymerization (Base Contamination Risk) Identify_Pathway->Anionic High pH/ Base Presence Free_Radical Free Radical Polymerization (Heat/Light Exposure) Identify_Pathway->Free_Radical High Temp/ Light Exposure Select_Stabilizer Select Stabilizer Type Anionic->Select_Stabilizer Free_Radical->Select_Stabilizer Acidic_Stabilizer Consider Acidic Stabilizers (e.g., weak acids) Select_Stabilizer->Acidic_Stabilizer Anionic Pathway Antioxidant Select Free Radical Scavenger (BHT, HQ) Select_Stabilizer->Antioxidant Radical Pathway Peroxide_Decomposer Select Peroxide Decomposer (TNPP, TBPP) Select_Stabilizer->Peroxide_Decomposer Radical Pathway Test_Efficacy Conduct Stability Study (Accelerated & Long-Term) Acidic_Stabilizer->Test_Efficacy Antioxidant->Test_Efficacy Peroxide_Decomposer->Test_Efficacy End End: Optimized Storage Conditions & Stabilizer Test_Efficacy->End

A logical workflow for selecting a suitable stabilizer for this compound.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to determine the shelf life of this compound and the effectiveness of added stabilizers. This involves both long-term and accelerated stability studies.

Long-Term Stability Study

This study is designed to evaluate the physical, chemical, and microbiological characteristics of this compound under recommended storage conditions over its intended shelf life.

Protocol:

  • Sample Preparation: Prepare multiple batches of this compound with and without the selected stabilizers at their target concentrations. Package the samples in containers that simulate the intended storage and distribution packaging.

  • Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 2-8°C, protected from light, under an inert atmosphere like argon or nitrogen).

  • Testing Frequency: Test the samples at regular intervals. A typical schedule would be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][16]

  • Analytical Tests: At each time point, perform a battery of tests to assess the stability of the this compound. These should include:

    • Appearance (color, clarity)

    • Assay (purity) by HPLC or GC-MS

    • Identification and quantification of degradation products

    • Moisture content

Accelerated Stability Study

This study is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Protocol:

  • Sample Preparation: Prepare samples as described for the long-term stability study.

  • Storage Conditions: Store the samples at elevated temperatures and humidity. According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[17][18]

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[15][16]

  • Analytical Tests: Perform the same analytical tests as in the long-term stability study at each time point.

The workflow for a typical stability study is outlined below.

G Experimental Workflow for Stability Testing Start Start: Prepare this compound Samples (with and without stabilizers) Split_Samples Split Samples for Different Studies Start->Split_Samples Long_Term Long-Term Stability Study (e.g., 2-8°C) Split_Samples->Long_Term Long-Term Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Split_Samples->Accelerated Accelerated Time_Points_LT Test at 0, 3, 6, 9, 12, 18, 24 months Long_Term->Time_Points_LT Time_Points_A Test at 0, 3, 6 months Accelerated->Time_Points_A Analysis Analytical Testing: - Purity (HPLC/GC-MS) - Degradation Products - Appearance - Moisture Content Time_Points_LT->Analysis Time_Points_A->Analysis Data_Analysis Data Analysis and Shelf-Life Determination Analysis->Data_Analysis End End: Establish Storage Conditions and Re-test Period Data_Analysis->End

A generalized workflow for conducting stability studies on this compound.

Analytical Methodologies for Purity Assessment

Accurate and precise analytical methods are essential for monitoring the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.

Proposed HPLC Method for Purity Determination

This method is adapted from established methods for the analysis of organic nitriles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with a high percentage of A and gradually increase the percentage of B to elute any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Proposed GC-MS Method for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities and degradation products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Identification: Impurities can be identified by comparing their mass spectra with a library (e.g., NIST) and by running standards if available.

Conclusion

The long-term stability of this compound is a critical factor for its safe and effective use in research and manufacturing. Understanding its decomposition pathways, primarily anionic and free-radical polymerization, is key to implementing effective stabilization strategies. The use of phenolic and phosphite antioxidants at appropriate concentrations can significantly extend the shelf life of this compound. A well-designed stability testing program, incorporating both long-term and accelerated studies and employing validated analytical methods like HPLC and GC-MS, is essential for verifying the efficacy of stabilizers and establishing appropriate storage conditions and re-test dates. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can ensure the quality and integrity of their this compound stocks, leading to more reliable and reproducible results in their scientific endeavors.

References

A Technical Guide to Method Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical processes of analytical method validation and comparative analysis in the context of drug development. Adherence to rigorous validation protocols is paramount for ensuring data integrity, product quality, and regulatory compliance. This document outlines detailed experimental methodologies, presents quantitative data for comparative purposes, and visualizes key pathways and workflows to support research and development.

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical methods, which are essential for ensuring reliable and reproducible data.[2] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.

Comparative Analysis of Analytical Methods

In drug development, it is often necessary to compare different analytical methods to select the most appropriate one for a specific application. This comparative analysis involves evaluating the performance characteristics of each method and using statistical tools to determine if there are significant differences between them.

Data Presentation: A Comparative Analysis of Two HPLC Methods

The following tables summarize the quantitative data from a comparative validation study of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of a new chemical entity (NCE).

Table 1: Comparison of Accuracy Data

Concentration (µg/mL)Method A: % Recovery (Mean ± SD, n=3)Method B: % Recovery (Mean ± SD, n=3)
8099.5 ± 0.8100.2 ± 0.5
100100.1 ± 0.5100.5 ± 0.3
120100.8 ± 0.7100.9 ± 0.4
Overall Mean Recovery 100.1% 100.5%

Table 2: Comparison of Precision Data (Repeatability)

Concentration (µg/mL)Method A: % RSD (n=6)Method B: % RSD (n=6)
1000.90.5

Table 3: Comparison of Precision Data (Intermediate Precision)

ParameterMethod A: % RSDMethod B: % RSD
Different Analyst1.20.8
Different Day1.40.9
Different Instrument1.51.0

Table 4: Comparison of Robustness Data

Parameter VariationMethod A: % Assay ChangeMethod B: % Assay Change
Flow Rate (± 0.2 mL/min)1.80.9
Mobile Phase pH (± 0.2)2.11.1
Column Temperature (± 5°C)1.50.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies. The following are protocols for the key experiments cited in the tables above.

Accuracy (Recovery Study)

Objective: To determine the closeness of agreement between the true value and the value found.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable diluent.

  • Preparation of Spiked Samples: Spike a placebo (a mixture of all the excipients in the formulation without the active pharmaceutical ingredient) with known amounts of the analyte stock solution to achieve three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 80 µg/mL, 100 µg/mL, and 120 µg/mL).

  • Sample Analysis: Prepare three replicate samples at each concentration level and analyze them using the HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

3.2.1. Repeatability (Intra-assay Precision)

Procedure:

  • Prepare a minimum of six samples from a single homogeneous batch at 100% of the test concentration.[4]

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Acceptance Criteria: The %RSD should not be more than 2.0%.[5]

3.2.2. Intermediate Precision

Procedure:

  • Repeat the repeatability study under varied conditions within the same laboratory. This should include:

    • Different analysts

    • Different days

    • Different instruments

  • Calculate the %RSD for each condition.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.[2]

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6]

Procedure:

  • Identify critical HPLC method parameters that could be subject to variation, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Mobile phase pH (e.g., ± 0.2)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Prepare a standard solution of the analyte.

  • Analyze the standard solution under the normal operating conditions and then under each of the deliberately varied conditions.

  • Calculate the change in the assay value for each variation compared to the normal condition.

  • Acceptance Criteria: The change in assay should not be significant, and system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Mandatory Visualizations

Diagrams are powerful tools for representing complex biological pathways, experimental workflows, and logical relationships in a clear and concise manner.

Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis, making it a key target in drug discovery.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Experimental Workflow: High-Throughput Screening (HTS)

High-Throughput Screening is a fundamental process in drug discovery for identifying active compounds from large chemical libraries.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Reagent_Addition Reagent Addition Assay_Plate_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading Incubation->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Confirmation_Screen Confirmation Screen Hit_Identification->Confirmation_Screen

Caption: A typical High-Throughput Screening workflow.

Logical Relationship: Hit-to-Lead Optimization Decision Tree

Following a primary screen, a decision-making process is essential to progress promising "hits" to "lead" candidates.

Hit_to_Lead_Decision_Tree Hit Primary Hit Potency Potency (IC50) < 1 µM? Hit->Potency Selectivity Selectivity > 10-fold vs. Off-targets? Potency->Selectivity Yes Optimize1 Optimize Potency Potency->Optimize1 No ADME Favorable in vitro ADME? Selectivity->ADME Yes Optimize2 Optimize Selectivity Selectivity->Optimize2 No Lead Lead Candidate ADME->Lead Yes Optimize3 Optimize ADME ADME->Optimize3 No Discard1 Discard Discard2 Discard Discard3 Discard Optimize1->Discard1 Optimize2->Discard2 Optimize3->Discard3

Caption: A decision tree for Hit-to-Lead optimization.

References

Malononitrile vs. Other Active Methylene Compounds in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Active methylene (B1212753) compounds are indispensable reagents in modern organic synthesis, prized for their ability to form carbon-carbon bonds and construct complex molecular architectures. Among these, malononitrile stands out for its exceptional reactivity, which is conferred by the two strongly electron-withdrawing nitrile groups flanking the central methylene unit. This guide provides a comprehensive technical overview of this compound, comparing its synthetic utility against other common active methylene compounds such as ethyl cyanoacetate (B8463686), diethyl malonate, and ethyl acetoacetate (B1235776). We will delve into the physical and chemical properties, comparative reactivity, and specific applications in the synthesis of bioactive molecules, with a focus on methodologies relevant to drug discovery and development. Detailed experimental protocols and mechanistic visualizations are provided to serve as a practical resource for researchers in the field.

Introduction to Active Methylene Compounds

Active methylene compounds are characterized by a CH₂ group positioned between two electron-withdrawing groups (EWGs). This structural motif significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic carbanion is the key reactive species that participates in a wide array of carbon-carbon bond-forming reactions, including condensations, alkylations, and multicomponent reactions. The nature of the EWGs profoundly influences the reactivity of the active methylene compound, with the general order of reactivity being influenced by the electron-withdrawing strength of the attached groups.

Comparative Analysis of Active Methylene Compounds

The choice of an active methylene compound in a synthetic strategy is dictated by the desired reactivity and the functional groups to be incorporated into the target molecule. This compound's dual nitrile groups make it one of the most reactive compounds in this class.

Physical and Chemical Properties

A comparison of the key physical and chemical properties of this compound and other commonly used active methylene compounds is presented in Table 1. The lower pKa of this compound highlights its higher acidity and the greater ease of carbanion formation.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (in DMSO)
This compoundCH₂(CN)₂66.0622030-3211.1
Ethyl CyanoacetateNCCH₂CO₂Et113.12209-2213.1
Diethyl MalonateCH₂(CO₂Et)₂160.17199-5016.4
Ethyl AcetoacetateCH₃COCH₂CO₂Et130.14181-4514.2
Reactivity and Synthetic Utility

This compound's high reactivity makes it a preferred reagent for reactions that may be sluggish with other active methylene compounds.[1] For instance, in Knoevenagel condensations, reactions with this compound are often faster and proceed under milder conditions compared to those with ethyl cyanoacetate or diethyl malonate.[2] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the two nitrile groups, which effectively stabilize the intermediate carbanion.

However, this high reactivity can also be a drawback, leading to side reactions or polymerization under certain conditions. In contrast, less reactive compounds like diethyl malonate offer greater control in sequential synthetic steps. Ethyl acetoacetate provides a keto-ester functionality, which can be further manipulated in subsequent reactions. Ethyl cyanoacetate offers a balance of reactivity and functionality, making it a versatile building block in its own right.[3][4][5][6][7]

Key Synthetic Transformations

This compound and its counterparts are pivotal in a multitude of named reactions and synthetic strategies for constructing complex molecules, particularly heterocycles of medicinal importance.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. This reaction is fundamental in the synthesis of a vast number of biologically active molecules and synthetic intermediates.[1]

Mechanism: The reaction is typically base-catalyzed, proceeding through the formation of a resonance-stabilized carbanion from the active methylene compound. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active_Methylene Active Methylene (e.g., this compound) Carbanion Resonance-Stabilized Carbanion Active_Methylene->Carbanion Deprotonation Base Base Base->Active_Methylene Aldehyde_Ketone Aldehyde/Ketone Aldol_Intermediate Aldol Intermediate Carbanion->Aldol_Intermediate Nucleophilic Attack Aldehyde_Ketone->Aldol_Intermediate Final_Product α,β-Unsaturated Product Aldol_Intermediate->Final_Product -H₂O

Fig. 1: Knoevenagel Condensation Mechanism.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound

  • Materials: Benzaldehyde (1 mmol), this compound (1.1 mmol), piperidine (B6355638) (0.1 mmol), ethanol (B145695) (10 mL).

  • Procedure: a. To a round-bottom flask, add benzaldehyde, this compound, and ethanol. b. Stir the mixture at room temperature until all solids are dissolved. c. Add piperidine to the reaction mixture. d. Heat the mixture to reflux (approximately 78°C). e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion (typically 1-2 hours), cool the mixture to room temperature. g. Collect the precipitated product by vacuum filtration and wash with cold ethanol. h. Recrystallize the crude product from ethanol to obtain pure 2-benzylidenethis compound.

  • Characterization: The product can be characterized by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which are important scaffolds in medicinal chemistry. The reaction typically involves a carbonyl compound, an active methylene nitrile (like this compound or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9][10][11]

Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene.[8][12]

Gewald_Reaction Carbonyl Ketone/ Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Carbonyl->Knoevenagel_Adduct Active_Nitrile Active Methylene Nitrile Active_Nitrile->Knoevenagel_Adduct Knoevenagel Condensation Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Sulfur S₈ Sulfur->Thiolate_Intermediate Michael Addition Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Attack Aminothiophene 2-Aminothiophene Cyclized_Intermediate->Aminothiophene Tautomerization & Aromatization

Fig. 2: Gewald Aminothiophene Synthesis.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene

  • Materials: 2-Butanone (B6335102) (10 mmol), this compound (10 mmol), elemental sulfur (11 mmol), morpholine (B109124) (10 mmol), methanol (B129727) (20 mL).

  • Procedure: a. In a round-bottom flask, dissolve 2-butanone and this compound in methanol. b. Add elemental sulfur and morpholine to the mixture. c. Stir the reaction mixture at 50°C for 2 hours. d. Cool the mixture to room temperature and pour it into ice-water. e. Collect the precipitated solid by filtration, wash with water, and dry. f. Purify the crude product by recrystallization from ethanol.

  • Characterization: The structure of the product can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Multicomponent Synthesis of 4H-Pyrans

This compound is a key component in numerous multicomponent reactions (MCRs) for the synthesis of highly substituted heterocyclic systems, such as 4H-pyrans. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.[13][14][15][16][17][18][19]

Mechanism: The synthesis of 2-amino-4H-pyrans typically involves the reaction of an aldehyde, this compound, and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone). The reaction cascade is initiated by a Knoevenagel condensation between the aldehyde and this compound. The resulting electron-deficient alkene undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by an intramolecular cyclization and tautomerization to yield the 4H-pyran.[20]

Pyran_Synthesis Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product This compound This compound This compound->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Michael_Adduct Michael Addition Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Cyclization Pyran 4H-Pyran Cyclized_Product->Pyran Tautomerization

Fig. 3: Multicomponent 4H-Pyran Synthesis.

Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate [13]

  • Materials: Benzaldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), piperidine (0.1 mmol), ethanol (10 mL).

  • Procedure: a. To a mixture of benzaldehyde, this compound, and ethyl acetoacetate in ethanol, add a catalytic amount of piperidine. b. Stir the reaction mixture at room temperature. c. Monitor the reaction by TLC. d. After completion (typically 30-60 minutes), the solid product precipitates. e. Collect the product by filtration, wash with cold ethanol, and dry. f. Recrystallization from ethanol can be performed for further purification if necessary.

  • Characterization: The product can be characterized by its melting point and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR).

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to cyclic ketones. This reaction is particularly useful for the synthesis of 5- to 8-membered rings. This compound itself does not undergo this intramolecular reaction, but dinitriles derived from this compound chemistry are key substrates.

Mechanism: The reaction is base-catalyzed and involves the deprotonation of an α-carbon to one of the nitrile groups to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to a cyclic imine anion. Protonation then affords the cyclic enamine.

Thorpe_Ziegler Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion Deprotonation Base Base Base->Dinitrile Cyclic_Imine Cyclic Imine Anion Carbanion->Cyclic_Imine Intramolecular Attack Enamine Cyclic Enamine Cyclic_Imine->Enamine Protonation Ketone Cyclic Ketone Enamine->Ketone Acid Hydrolysis

Fig. 4: Thorpe-Ziegler Reaction Mechanism.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile (B1665535)

  • Materials: Adiponitrile (0.1 mol), sodium ethoxide (0.11 mol), toluene (B28343) (150 mL).

  • Procedure: a. In a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide and toluene. b. Heat the mixture to reflux. c. Slowly add a solution of adiponitrile in toluene from the dropping funnel over 1 hour. d. Continue refluxing for an additional 2 hours after the addition is complete. e. Cool the reaction mixture and quench with dilute hydrochloric acid. f. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. The resulting crude enamine can be hydrolyzed to the corresponding cyclic ketone by refluxing with aqueous acid.

  • Work-up and Purification: The final cyclic ketone can be purified by distillation or column chromatography.

Applications in Drug Discovery and Development

The versatile reactivity of active methylene compounds, particularly this compound, has led to their extensive use in the synthesis of a wide range of pharmacologically active molecules.

  • This compound derivatives are found in various bioactive compounds, including anticancer agents, anti-inflammatory drugs, and antimicrobials.[1][21][22] For instance, benzylidenethis compound (B1330407) derivatives have been investigated as potential tyrosine kinase inhibitors.[1]

  • Ethyl cyanoacetate is a key building block for the synthesis of numerous pharmaceuticals, including the gout medication allopurinol, the anti-epileptic drug ethosuximide, and the antibacterial agent trimethoprim.[3][6]

  • Diethyl malonate is a precursor to barbiturates and is used in the synthesis of various pharmaceuticals such as the vasodilator naftidrofuryl and the anti-inflammatory drug phenylbutazone.[23][24][25][26]

  • Ethyl acetoacetate is a crucial starting material for the Hantzsch dihydropyridine (B1217469) synthesis, which is used to produce a class of calcium channel blockers including nifedipine (B1678770) and amlodipine.[27][28][29][30]

The choice of active methylene compound in a drug development campaign can be influenced by factors such as cost, scalability, and safety. This compound, while highly reactive, is also toxic and requires careful handling and disposal.[23][31] Its cost can be higher than that of other active methylene compounds, which may be a consideration for large-scale synthesis. However, its ability to drive reactions to completion under mild conditions can sometimes offset these disadvantages.

Conclusion

This compound is a uniquely reactive and versatile active methylene compound that offers significant advantages in the synthesis of complex and biologically active molecules. Its high acidity and the dual nitrile functionality enable a wide range of transformations, often with higher efficiency and under milder conditions than other active methylene compounds. While its reactivity and toxicity require careful management, its utility in constructing diverse heterocyclic scaffolds makes it an invaluable tool for researchers in drug discovery and development. The comparative analysis provided in this guide, along with detailed experimental protocols and mechanistic insights, is intended to empower scientists to make informed decisions in the strategic application of this compound and other active methylene compounds in their synthetic endeavors.

References

A Comparative Analysis of Catalysts for Malononitrile Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its role in creating α,β-unsaturated compounds that are pivotal intermediates in the manufacturing of fine chemicals, polymers, and pharmaceuticals.[1] Among the active methylene (B1212753) compounds used in this reaction, malononitrile is particularly significant due to its high reactivity and the versatility of its dinitrile products in subsequent transformations, including the synthesis of various heterocyclic compounds.[2]

This technical guide provides a comparative study of various catalytic systems for the Knoevenagel condensation of this compound with carbonyl compounds. It aims to offer researchers a comprehensive overview of catalyst performance, detailed experimental methodologies, and a clear visualization of reaction pathways and workflows to aid in the selection and optimization of catalysts for specific synthetic applications.

The Mechanism of Knoevenagel Condensation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The catalyst, typically a weak base, initiates the reaction by abstracting an acidic α-proton from this compound. This generates a resonance-stabilized carbanion. This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an aldol-type intermediate. The final step is the elimination of a water molecule (dehydration) to yield the stable α,β-unsaturated product, often referred to as a benzylidenethis compound (B1330407) derivative when an aromatic aldehyde is used.[1][3][4]

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Data on Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint. Catalysts for this compound condensation can be broadly classified as homogeneous and heterogeneous. While traditional homogeneous catalysts like piperidine (B6355638) are effective, the focus of modern research has shifted towards developing reusable and easily separable heterogeneous catalysts.[5] The following tables summarize the performance of various catalysts under different conditions.

Table 1: Homogeneous and Basic Catalysts
CatalystAldehyde SubstrateSolventTemp. (°C)TimeYield (%)Reference
PiperidineBenzaldehydeEthanol (B145695)Reflux2-6 h>90[1]
Ammonium (B1175870) Acetate (B1210297)BenzaldehydeNone (Solvent-free)RT~5 min93.6[6]
Ammonium Acetatep-ChlorobenzaldehydeNone (Solvent-free)RT~5 min98.9[6]
Ethylenediammonium diacetateBenzaldehydeNone (Solvent-free)RT1 min98[7]
WaterBenzaldehydeWater50120 min>99[8]
Water4-NitrobenzaldehydeWater5015 min>99[8]

Note: The efficacy of purely water-mediated "catalyst-free" reactions is a subject of debate in the scientific community, with some studies reporting high yields while others struggle with reproducibility.[8]

Table 2: Heterogeneous Catalysts
CatalystAldehyde SubstrateSolventTemp. (°C)TimeYield (%)Reference
MgO/ZrO₂BenzaldehydeNone (Solvent-free)6020 min93[9]
MgO/ZrO₂4-CyanobenzaldehydeNone (Solvent-free)6020 min98[9]
Ti-HT-GlycineBenzaldehydeEthyl Acetate604 h~65[10]
Ni-Cr Oxide4-ChlorobenzaldehydeNone (Solvent-free)RT2 h98[11]
Cs⁺-saponite (Ultrasound)BenzaldehydeNone (Solvent-free)RT1 h97[7]
Porous Hydroxyapatite (MW)4-NitrobenzaldehydeNone (Solvent-free)802 min96[12]
BMA (Acid-Base Organocatalyst)BenzaldehydeWaterRT30 min97[13]
Zn@ZIF-67p-BromobenzaldehydeMethanolRT30 min~100[14]

Detailed Experimental Protocols

Accurate and reproducible experimental procedures are critical for catalyst evaluation. The following section provides detailed protocols for key methodologies.

Protocol 1: Homogeneous Catalysis using Piperidine

This protocol describes a classic method for Knoevenagel condensation using a basic amine catalyst in a solvent.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser and magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).[1]

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.1 mmol) to the reaction mixture using a micropipette.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.[1]

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Protocol 2: Heterogeneous Catalysis (Solvent-Free Grinding)

This protocol illustrates a green chemistry approach using a solid catalyst without a solvent, reducing waste and simplifying workup.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Heterogeneous catalyst (e.g., Ni-Cr oxide, 0.3 equivalents)[11]

  • Mortar and pestle

  • Ethyl acetate for extraction

Procedure:

  • Place the aromatic aldehyde (1.0 mmol), this compound (1.1 mmol), and the solid catalyst in a mortar.[11]

  • Grind the mixture vigorously with the pestle at room temperature. The reaction is often accompanied by a change in color or consistency.

  • Monitor the reaction progress by taking a small sample and analyzing it with TLC.

  • Upon completion (typically 1-2 hours), add ethyl acetate to the mortar to dissolve the product.[11]

  • Filter the mixture to separate the solid catalyst from the product solution.

  • Wash the catalyst with additional ethyl acetate to ensure complete product recovery.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The recovered catalyst can be dried in an oven (e.g., at 120°C for 2 hours) and reused for subsequent reactions.[11]

Protocol 3: Ultrasound-Assisted Synthesis

This method uses ultrasonic irradiation to accelerate the reaction, often leading to higher yields in shorter times under mild conditions.

Materials:

  • Aromatic aldehyde (0.01 M)

  • This compound (0.01 M)

  • Ammonium acetate (catalytic amount)

  • 50 mL beaker

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a 50 mL beaker, mix the aldehyde (0.01 M) and this compound (0.01 M).[6]

  • Add a pinch of ammonium acetate as the catalyst.

  • Place the beaker in an ultrasonic bath operating at room temperature.

  • Sonicate the mixture for 5-7 minutes, monitoring the reaction's completion by TLC.[6]

  • Once complete, the crude product often solidifies or precipitates.

  • Isolate the crude product and purify by recrystallization using a suitable solvent system (e.g., n-hexane and ethyl acetate).[6]

Visualization of Experimental Workflow

The workflow for heterogeneous catalysis highlights its key advantage: the ease of catalyst separation and reuse. This process minimizes waste and improves the economic viability of the synthesis.

Heterogeneous_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_separation Separation cluster_product Product Isolation cluster_catalyst Catalyst Recycling A 1. Add reactants (aldehyde, This compound) and heterogeneous catalyst to flask B 2. Stir/heat under optimized conditions (time, temp) A->B C 3. Filter reaction mixture B->C D Filtrate (Product in Solvent) C->D Liquid Phase E Solid Catalyst (on filter) C->E Solid Phase F 4. Evaporate solvent D->F H 4a. Wash catalyst E->H G 5. Purify product (e.g., recrystallization) F->G I 5a. Dry catalyst H->I J 6a. Reuse catalyst I->J

Caption: Experimental workflow for a typical heterogeneous catalytic reaction.

References

A Technical Guide to the Validation of Analytical Methods for Malononitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the validation of analytical methods for the quantification of malononitrile. Adherence to rigorous validation protocols is critical for ensuring the accuracy, reliability, and consistency of analytical data in research, drug development, and quality control processes. This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presents typical experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and summarizes key quantitative data in a structured format.

Introduction to this compound and the Imperative for Validated Assays

This compound (NCCH₂CN) is a versatile chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agricultural chemicals.[1] Its presence as a starting material, intermediate, or impurity in active pharmaceutical ingredients (APIs) necessitates precise and reliable quantification.[2] Validated analytical methods are fundamental to ensuring product quality, safety, and efficacy, and are a key requirement for regulatory submissions.[3][4]

The objective of validating an analytical procedure is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[3]

The Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that encompasses several key stages, from initial method development to ongoing monitoring. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, based on ICH Q2(R2) guidelines.[5][6]

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol (Define Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol Define Strategy ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation Execute Plan ValidationReport Validation Report (Summarize Results & Conclusions) ExecuteValidation->ValidationReport Document Findings MethodImplementation Method Implementation & Routine Use ValidationReport->MethodImplementation Approve Method OngoingMonitoring Ongoing Method Monitoring & Lifecycle Management MethodImplementation->OngoingMonitoring Ensure Consistency

Caption: General workflow for analytical method validation.

Core Validation Parameters

According to ICH guidelines, the following parameters must be considered during the validation of quantitative analytical methods.[7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocols for this compound Quantification

This section provides detailed, illustrative experimental protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of this compound, particularly in the context of pharmaceutical analysis.[8] The following is a typical experimental protocol.

Experimental Workflow for HPLC Analysis

HPLC_Workflow SamplePrep Sample Preparation (e.g., Dissolution in Mobile Phase) HPLCSeparation HPLC Separation (Isocratic/Gradient Elution) SamplePrep->HPLCSeparation StdPrep Standard Preparation (Calibration Standards & QCs) StdPrep->HPLCSeparation Detection Detection (e.g., UV/DAD at specific wavelength) HPLCSeparation->Detection DataAcquisition Data Acquisition & Integration (Chromatography Data System) Detection->DataAcquisition Quantification Quantification (Calibration Curve & Calculation) DataAcquisition->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Instrumentation and Conditions:

ParameterTypical Conditions
Chromatographic System Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
Column A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The exact ratio can be optimized for best separation.[9]
Flow Rate Typically 1.0 mL/min.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).
Detection Wavelength This compound has a UV absorbance maximum at a low wavelength, typically around 210 nm.
Injection Volume 10-20 µL.
Run Time Dependent on the separation, but typically in the range of 10-15 minutes for a simple mixture.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high specificity and sensitivity.[10][11]

Instrumentation and Conditions:

ParameterTypical Conditions
Chromatographic System Agilent 7890B GC coupled with a 5977B Mass Selective Detector (MSD) or equivalent.
Column A non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature 250 °C.
Injection Mode Split or splitless, depending on the required sensitivity.
Oven Temperature Program An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes. This program should be optimized for the specific application.
MS Transfer Line Temp 280 °C.
Ion Source Temperature 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 66, 39).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in a suitable solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.

Quantitative Data Summary

The following tables summarize typical validation data for the quantification of this compound. The data for the HPLC method is based on a published patent for the determination of this compound in levosimendan (B1675185).[8] The GC-MS data is illustrative of typical performance for such methods.

Table 1: Validation Data for HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range R² ≥ 0.990.020 – 0.201 µg/mL[8]
Correlation Coefficient (R²) -> 0.999[8]
Accuracy (% Recovery) 80 - 120%98.0 - 102.0% (at three concentration levels)
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.5%
Limit of Detection (LOD) S/N ≥ 3:1~0.006 µg/mL (Calculated as LOQ/3.3)
Limit of Quantitation (LOQ) S/N ≥ 10:10.02 µg/mL[8]
Robustness No significant changeMethod is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Table 2: Illustrative Validation Data for GC-MS Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range R² ≥ 0.990.01 – 1.0 µg/mL
Correlation Coefficient (R²) -> 0.998
Accuracy (% Recovery) 80 - 120%95.0 - 105.0% (at three concentration levels)
Precision (%RSD)
- Repeatability≤ 5.0%< 3.0%
- Intermediate Precision≤ 10.0%< 5.0%
Limit of Detection (LOD) S/N ≥ 3:1~0.003 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:1~0.01 µg/mL
Robustness No significant changeMethod is robust to minor changes in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

Alternative Methodologies: Quantitative NMR (qNMR)

While chromatographic methods are prevalent, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful primary ratio method for purity assessment and quantification of organic compounds, including dinitriles.[12][13] The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for substance-specific calibration curves.[13] Validation of qNMR methods involves assessing parameters such as linearity, robustness, specificity, selectivity, and accuracy, with reported measurement uncertainties as low as 1.5% for a 95% confidence interval.[5]

Conclusion

The validation of analytical methods for the quantification of this compound is a critical activity in the pharmaceutical industry and related research fields. A thoroughly validated method, whether it be HPLC, GC-MS, or another technique, provides confidence in the quality and reliability of the analytical data. This guide has provided an overview of the validation process, detailed experimental protocols, and a summary of quantitative validation data to assist researchers, scientists, and drug development professionals in establishing and implementing robust and reliable analytical methods for this compound quantification. It is essential to tailor the validation plan to the specific intended use of the analytical procedure and to adhere to the principles outlined in the ICH guidelines.

References

Spectroscopic Characterization of Malononitrile Reaction Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of reaction products derived from malononitrile, a versatile C-H acidic compound central to various synthetic methodologies. The unique reactivity of its methylene (B1212753) group makes it a valuable precursor in the synthesis of a diverse array of compounds, including those with significant pharmacological interest. This document details the spectroscopic signatures of products from three pivotal reactions of this compound: the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction. Experimental protocols for these reactions and the corresponding spectroscopic analyses are also provided to facilitate practical application in a research and development setting.

Core Reactions of this compound

This compound serves as a key building block in organic synthesis due to the high acidity of its methylene protons, enabling its participation in a variety of carbon-carbon bond-forming reactions. This guide focuses on the products of three such transformations:

  • Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of this compound with an aldehyde or ketone to yield an α,β-unsaturated dinitrile, commonly a benzylidenethis compound (B1330407) derivative.[1]

  • Gewald Aminothiophene Synthesis: A one-pot, multi-component reaction where this compound, a carbonyl compound, and elemental sulfur react in the presence of a base to form highly substituted 2-aminothiophenes.[2][3]

  • Thorpe-Ziegler Reaction: An intramolecular condensation of a dinitrile, which can be derived from this compound, to form a cyclic β-enaminonitrile. This intermediate is often hydrolyzed to produce a cyclic ketone.[4]

The following sections will delve into the characteristic spectroscopic data for the products of each of these reactions, presented in clearly structured tables for ease of comparison.

Spectroscopic Data of this compound Reaction Products

The structural elucidation of organic molecules is heavily reliant on a suite of spectroscopic techniques. For the products of this compound reactions, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools.

Knoevenagel Condensation Products

The Knoevenagel condensation of this compound with aromatic aldehydes yields benzylidenethis compound derivatives. The spectroscopic data for a selection of these compounds are summarized below.

Table 1: Spectroscopic Data for Representative Knoevenagel Condensation Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)UV-Vis (λmax, nm)
2-Benzylidenethis compound 7.93 (d, 2H), 7.81 (s, 1H), 7.66 (t, 1H), 7.57 (t, 2H)159.9, 134.5, 130.8, 130.6, 129.5, 113.6, 112.5, 82.7~2220 (C≡N), ~1600 (C=C)154 (M⁺)~322
2-(4-Chlorobenzylidene)this compound 7.88 (d, 2H), 7.76 (s, 1H), 7.54 (d, 2H)Not specified~2225 (C≡N), ~1585 (C=C)Not specifiedNot specified
2-(4-Methoxybenzylidene)this compound 7.92 (d, 2H), 7.66 (s, 1H), 7.02 (d, 2H), 3.92 (s, 3H)164.8, 158.9, 133.5, 124.0, 115.1, 114.4, 113.3, 78.5, 55.8Not specifiedNot specified~349
2-(4-Nitrobenzylidene)this compound 8.39 (d, 2H), 8.07 (d, 2H), 7.89 (s, 1H)156.9, 150.3, 135.8, 131.3, 124.6, 112.6, 111.6, 87.5~2230 (C≡N), ~1590 (C=C), ~1520 & 1345 (NO₂)Not specifiedNot specified
Gewald Aminothiophene Synthesis Products

The Gewald reaction provides access to a variety of substituted 2-aminothiophenes. Their spectroscopic characteristics are outlined below.

Table 2: Spectroscopic Data for Representative Gewald Reaction Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
2-Amino-4,5-dimethyl-3-cyanothiophene 6.0 (br s, 2H, NH₂), 2.4 (s, 3H), 2.3 (s, 3H)160.0, 153.5, 130.0, 121.9, 115.03443, 3330 (NH₂), 2195 (C≡N)152 (M⁺)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate 7.2-7.4 (m, 5H), 6.5 (s, 1H), 5.4 (br s, 2H, NH₂), 4.7 (q, 2H), 1.2 (t, 3H)160.0, 153.5, 143.8, 138.5, 137.4, 129.3, 127.5, 126.9, 115.7, 62.6, 16.43443, 3323 (NH₂), 1716 (C=O)247 (M⁺)
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile 4.5 (br s, 2H, NH₂), 2.5-2.7 (m, 4H), 1.8 (m, 2H), 1.6 (m, 4H)160.0, 133.6, 122.3, 116.3, 89.4, 28.0, 27.1, 26.7, 26.0, 25.83443, 3330 (NH₂), 2195 (C≡N)192 (M⁺)
Thorpe-Ziegler Reaction Products

The Thorpe-Ziegler reaction of dinitriles leads to cyclic β-enaminonitriles, which upon hydrolysis, yield cyclic α-cyanoketones. Spectroscopic data for representative products are provided below.

Table 3: Spectroscopic Data for Representative Thorpe-Ziegler Reaction Products and Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
2-Oxocyclopentane-1-carbonitrile 3.5 (m, 1H), 2.1-2.5 (m, 6H)203.1 (C=O), 118.9 (C≡N), 46.5, 38.3, 28.9, 20.8~2250 (C≡N), ~1740 (C=O)109 (M⁺)
2-Cyanocyclohexanone 3.5 (dd, 1H), 1.8-2.5 (m, 8H)202.5 (C=O), 119.5 (C≡N), 48.5, 41.5, 30.5, 27.5, 24.5~2245 (C≡N), ~1720 (C=O)123 (M⁺)
2-Iminocyclopentanecarbonitrile Data not readily availableData not readily available~3300 (N-H), ~2210 (C≡N), ~1650 (C=N)Data not readily available

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound reaction products are provided to ensure reproducibility and accurate analysis.

Synthesis Protocols
  • To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde (B46862) (1.0 mmol, 140.6 mg) and this compound (1.1 mmol, 72.7 mg).[5]

  • Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.[5]

  • Stir the reaction mixture at room temperature for 24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL).[5]

  • Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)this compound.[5]

  • In a round-bottomed flask, combine the ketone or aldehyde (1.0 mmol), the active methylene nitrile (e.g., this compound) (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add a suitable solvent (e.g., ethanol, 12 mL) and a base (e.g., CaO, 1.0 mmol).

  • Heat the mixture at reflux for the required time, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent by evaporation.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodamide in toluene (B28343).

  • Prepare a solution of adiponitrile (B1665535) in toluene.

  • Slowly add the adiponitrile solution to the stirred suspension of sodamide over a period of 1 hour at a controlled temperature.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.[5]

  • Cool the reaction mixture and carefully quench by the slow addition of crushed ice.[5]

  • Separate the toluene layer and extract the aqueous layer with toluene.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • The resulting β-enaminonitrile can be hydrolyzed by heating with aqueous acid to yield 2-oxocyclopentane-1-carbonitrile.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

  • Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds, often showing the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette.[6] The concentration should be adjusted to give an absorbance reading in the optimal range of the instrument (typically 0.2-0.8). A typical starting concentration is around 10⁻⁵ M.[6]

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the characterization of this compound reaction products.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization This compound This compound Reaction Reaction (Knoevenagel, Gewald, or Thorpe-Ziegler) This compound->Reaction Reactants Aldehyde/Ketone or Dinitrile Precursor Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product yields Purification Filtration/ Recrystallization/ Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Pure_Product->IR MS MS Pure_Product->MS UV_Vis UV-Vis Pure_Product->UV_Vis Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

General experimental workflow.

Reaction_Pathways cluster_knoevenagel Knoevenagel Condensation cluster_gewald Gewald Synthesis cluster_thorpe Thorpe-Ziegler Reaction This compound This compound Aldehyde_Ketone Aldehyde or Ketone Carbonyl Carbonyl Compound Dinitrile Dinitrile Unsaturated_Dinitrile α,β-Unsaturated Dinitrile Aldehyde_Ketone->Unsaturated_Dinitrile + Base Aminothiophene 2-Aminothiophene Carbonyl->Aminothiophene + Base Sulfur Sulfur Sulfur->Aminothiophene + Base Enaminonitrile Cyclic β-Enaminonitrile Dinitrile->Enaminonitrile Base Cyclic_Ketone Cyclic Ketone Enaminonitrile->Cyclic_Ketone Hydrolysis

Common reaction pathways of this compound.

Spectroscopic_Logic cluster_techniques Spectroscopic Techniques cluster_information Structural Information Structure Molecular Structure NMR NMR Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight UV_Vis UV-Vis Conjugation Conjugated π-System UV_Vis->Conjugation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Conjugation->Structure

Spectroscopic techniques and structural information.

References

A Comparative Guide to the Synthetic Routes of Malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile and its derivatives are pivotal building blocks in organic synthesis, prized for the reactivity of their active methylene (B1212753) group. This functionality makes them essential precursors for a wide array of pharmaceuticals, functional materials, and fine chemicals. This technical guide provides an in-depth comparison of the primary synthetic routes to this compound derivatives, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights to aid researchers in selecting the optimal synthetic strategy.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone. This reaction is typically catalyzed by a weak base and is widely employed for the synthesis of α,β-unsaturated dinitriles, particularly benzylidenethis compound (B1330407) derivatives.

Quantitative Data

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of various aromatic aldehydes with this compound, showcasing the effectiveness of different catalytic systems.[1][2][3][4][5]

AldehydeCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeAmmonium (B1175870) Acetate (B1210297) (pinch)Solvent-free (Microwave)-20-50 s95[1]
4-Chlorobenzaldehyde-Water/Glycerol (1:1)Room Temp24 h99[6]
4-Nitrobenzaldehyde-Water2560 min99[4]
4-MethoxybenzaldehydeL-proline (10)DMF601.5 h92[7]
4-HexyloxybenzaldehydeAmmonium Acetate (10mg)Solvent-free (Microwave)-20-50 s65[2]
4-DecyloxybenzaldehydeAmmonium Acetate (10mg)Solvent-free (Microwave)-20-50 s68[2]
Various Aromatic Aldehydes-Water (Microwave)-30 min77-95[3]
Experimental Protocol: Microwave-Assisted Synthesis of Benzylidenethis compound Derivatives[1]

Materials:

  • Aromatic aldehyde (1.222 mmol)

  • This compound (1.222 mmol)

  • Ammonium acetate (10 mg)

  • Porcelain dish

  • Microwave oven

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a porcelain dish, thoroughly mix the aromatic aldehyde (1.222 mmol) and this compound (1.222 mmol).

  • Add 10 mg of ammonium acetate to the mixture.

  • Place the porcelain dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the resulting crude solid from a mixture of ethyl acetate and n-hexane to obtain the pure benzylidenethis compound derivative.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion, generated from the deprotonation of this compound by a base, to the carbonyl group of the aldehyde or ketone. This is followed by a dehydration step to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_workflow Experimental Workflow mix Mix Aldehyde, This compound, & Catalyst irradiate Microwave Irradiation (20-50s) mix->irradiate monitor Monitor with TLC irradiate->monitor cool Cool to RT monitor->cool recrystallize Recrystallize cool->recrystallize product Pure Product recrystallize->product

Knoevenagel Condensation Workflow

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or this compound in the presence of elemental sulfur and a base.[8]

Quantitative Data

The following table presents data for the synthesis of various 2-aminothiophenes using different ketones, this compound, and sulfur, highlighting the versatility of this method.[7][9]

Ketone/AldehydeNitrileBase (catalyst)SolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneThis compoundL-proline (10 mol%)DMF601.5 h84[7]
CyclopentanoneThis compoundL-proline (10 mol%)DMF601.5 h82[7]
AcetoneThis compoundL-proline (10 mol%)DMF601.5 h75[7]
Various KetonesThis compoundTriethylamineWaterRoom Temp-75-98[9]
Various KetonesThis compoundSodium PolysulfideWater700.5-1 h42-90[9]
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis[7]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Saturated aqueous NaCl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.2 mmol) in DMF (3 mL), add L-proline (0.1 mmol).

  • Stir the reaction mixture at 60 °C for the time indicated in the table (typically 1.5-3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous NaCl solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aminothiophene derivative.

Reaction Mechanism

The Gewald reaction is initiated by a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.

Gewald_Mechanism start Ketone/Aldehyde + this compound + Sulfur + Base knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization (Aromatization) intermediate3->tautomerization product 2-Aminothiophene tautomerization->product Thorpe_Ziegler_Mechanism dinitrile Dinitrile deprotonation Deprotonation (Base) dinitrile->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion cyclization Intramolecular Nucleophilic Attack carbanion->cyclization imine_anion Cyclic Imine Anion cyclization->imine_anion tautomerization Tautomerization imine_anion->tautomerization enamine α-Cyanoenamine tautomerization->enamine hydrolysis Acidic Hydrolysis enamine->hydrolysis ketone Cyclic Ketone hydrolysis->ketone Logical_Framework rect_node rect_node start Desired this compound Derivative? q1 α,β-Unsaturated? start->q1 Check Substitution q2 Aryl-substituted (α-position)? q1->q2 No ans1 Knoevenagel Condensation q1->ans1 Yes q3 Heterocyclic (Thiophene)? q2->q3 No ans2 Pd-Catalyzed Arylation q2->ans2 Yes q4 Cyclic Ketone Precursor? q3->q4 No ans3 Gewald Synthesis q3->ans3 Yes q5 γ-Cyanocarbonyl? q4->q5 No ans4 Thorpe-Ziegler Reaction q4->ans4 Yes q6 Spirocyclic? q5->q6 No ans5 Michael Addition q5->ans5 Yes ans6 Cycloaddition Reaction q6->ans6 Yes

References

Ecotoxicity of Malononitrile and its Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile, a versatile chemical intermediate, and its derivatives are utilized in a wide range of industrial applications, from the synthesis of pharmaceuticals and agricultural chemicals to the production of dyes and polymers.[1][2] Given their potential for environmental release, a thorough understanding of their ecotoxicological profiles is paramount for environmental risk assessment and the development of greener alternatives. This technical guide provides a comparative overview of the ecotoxicity of this compound and its key derivatives, focusing on aquatic organisms. It includes a compilation of available quantitative toxicity data, detailed experimental protocols based on OECD guidelines, and visualizations of experimental workflows.

Comparative Ecotoxicity Data

The acute ecotoxicity of this compound and its derivatives varies across different trophic levels. The available data, primarily for this compound and 2-chlorobenzylidene this compound (CS gas), are summarized below. It is important to note that data for a wider range of derivatives are limited in the publicly available literature.

ChemicalTest OrganismEndpointDurationValue (mg/L)Reference
This compound Pimephales promelas (Fathead minnow)LC5096 h0.51 - 0.61[3][4][5]
Oncorhynchus mykiss (Rainbow trout)LC5096 h1.48 - 1.8[4][5]
Lepomis macrochirus (Bluegill sunfish)LC5096 h0.57[4][5]
Daphnia magna (Water flea)EC5024 h21.4[3]
2-Chlorobenzylidene this compound (CS Gas) Pimephales promelas (Fathead minnow)LC5096 h0.51[3][6][7]
Daphnia magna (Water flea)EC5024 h21.4[3][6][7]
Chlorella sp. (Green algae)ECb50-0.44[8]
4-Chlorobenzylidenethis compound Aedes aegypti (Mosquito larvae)LC5024 h9.42[9]
Aedes aegypti (Mosquito larvae)LC9024 h15.02[9]

LC50: The concentration of a chemical which causes death in 50% of a test population. EC50: The concentration of a chemical which causes a specified effect in 50% of a test population (e.g., immobilization of Daphnia). ECb50: The concentration of a test substance which results in a 50 percent reduction in biomass.[8] LC90: The concentration of a chemical which causes death in 90% of a test population.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data generated across different laboratories. Below are detailed summaries of the key OECD guidelines for aquatic toxicity testing.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of chemicals to fish.[10][11][12][13]

  • Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours. The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[10][12]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[11]

  • Test Conditions:

    • Concentrations: At least five test concentrations in a geometric series are used.[13]

    • Controls: A control group (without the test substance) is run in parallel.

    • Replicates: At least seven fish are used for each test concentration and the control.[13]

    • Water Quality: Temperature, pH, and dissolved oxygen are monitored and maintained within specific ranges.

    • Feeding: Fish are not fed during the test.[14]

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis Test Substance Preparation Test Substance Preparation Test Solution Preparation Test Solution Preparation Test Substance Preparation->Test Solution Preparation Test Organism Acclimation Test Organism Acclimation Exposure Exposure Test Organism Acclimation->Exposure Test Solution Preparation->Exposure Observation_24h Observations at 24h Exposure->Observation_24h Observation_48h Observations at 48h Observation_24h->Observation_48h Observation_72h Observations at 72h Observation_48h->Observation_72h Observation_96h Observations at 96h Observation_72h->Observation_96h Data Collection Data Collection Observation_96h->Data Collection LC50 Calculation LC50 Calculation Data Collection->LC50 Calculation

Figure 1: Experimental workflow for OECD Guideline 203.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to planktonic crustaceans, which are key organisms in aquatic food webs.[15][16][17]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[16] The EC50, the concentration causing immobilization in 50% of the daphnids, is determined.[17]

  • Test Organism: Daphnia magna is the preferred species.[18]

  • Test Conditions:

    • Concentrations: At least five concentrations in a geometric series.

    • Controls: A control group is run in parallel.

    • Replicates: At least 20 animals, divided into four groups of five, are used for each concentration and control.[17]

    • Test Medium: A defined synthetic medium is used.

    • Feeding: Daphnids are not fed during the test.[16]

  • Data Analysis: The EC50 at 48 hours and its 95% confidence limits are calculated.

cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis Culture Maintenance Culture Maintenance Selection of Neonates Selection of <24h Neonates Culture Maintenance->Selection of Neonates Exposure Exposure Selection of Neonates->Exposure Test Solution Preparation Test Solution Preparation Test Solution Preparation->Exposure Observation_24h Immobilization Check at 24h Exposure->Observation_24h Observation_48h Immobilization Check at 48h Observation_24h->Observation_48h Data Recording Data Recording Observation_48h->Data Recording EC50 Calculation EC50 Calculation Data Recording->EC50 Calculation

Figure 2: Workflow for OECD Guideline 202.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline is used to determine the effects of a substance on the growth of freshwater microalgae and cyanobacteria, which are primary producers in aquatic ecosystems.[19][20][21][22][23]

  • Principle: Exponentially growing cultures of algae or cyanobacteria are exposed to the test substance over a 72-hour period. The test endpoint is the inhibition of growth, measured as a reduction in biomass or growth rate.[19][22]

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).

  • Test Conditions:

    • Concentrations: At least five test concentrations are used.[23]

    • Controls: A control culture is maintained under the same conditions without the test substance.

    • Replicates: Three replicates are typically used for each test concentration.[19]

    • Culture Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.

  • Data Analysis: The EC50 for growth rate inhibition (ErC50) and yield reduction (EyC50) are calculated.

cluster_prep Preparation cluster_exposure Incubation (72 hours) cluster_analysis Data Analysis Inoculum Culture Inoculum Culture Inoculation Inoculation Inoculum Culture->Inoculation Test Media Preparation Test Media Preparation Test Media Preparation->Inoculation Test Substance Dilution Test Substance Dilution Test Substance Dilution->Inoculation Incubation Incubation Inoculation->Incubation Biomass Measurement_24h Biomass at 24h Incubation->Biomass Measurement_24h Biomass Measurement_48h Biomass at 48h Biomass Measurement_24h->Biomass Measurement_48h Biomass Measurement_72h Biomass at 72h Biomass Measurement_48h->Biomass Measurement_72h Growth Curve Generation Growth Curve Generation Biomass Measurement_72h->Growth Curve Generation EC50 Calculation EC50 Calculation Growth Curve Generation->EC50 Calculation

Figure 3: OECD Guideline 201 experimental workflow.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways disrupted by this compound and its derivatives in ecologically relevant organisms are not extensively documented in current literature. However, the known metabolism of these compounds provides insights into their potential mechanisms of toxicity.

This compound and its derivatives can be metabolized to release cyanide.[2][8] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death.

Malononitrile_Derivatives This compound & Derivatives Metabolism Metabolic Conversion Malononitrile_Derivatives->Metabolism Cyanide Cyanide (CN-) Metabolism->Cyanide Cytochrome_c_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_c_Oxidase Inhibits Electron_Transport_Chain Electron Transport Chain Disruption Cytochrome_c_Oxidase->Electron_Transport_Chain ATP_Depletion ATP Depletion Electron_Transport_Chain->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Figure 4: Postulated mechanism of toxicity via cyanide release.

Furthermore, some derivatives, such as 2-chlorobenzylidene this compound, are known irritants and can cause oxidative stress.[7] This suggests the involvement of pathways related to cellular stress responses, although specific signaling cascades in aquatic organisms have yet to be fully elucidated.

Conclusion

This technical guide provides a foundational understanding of the ecotoxicity of this compound and its derivatives. The available data indicate that these compounds can be highly toxic to aquatic life. The provided experimental protocols, based on OECD guidelines, offer a framework for generating further data to conduct comprehensive environmental risk assessments. A significant knowledge gap remains concerning the specific signaling pathways affected by these compounds in non-target organisms. Future research should focus on elucidating these molecular mechanisms to better predict and mitigate the environmental impact of this important class of chemicals.

References

Biological Activity Screening of Novel Malononitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the highly reactive this compound group serves as a key pharmacophore, contributing to their diverse pharmacological effects, which include anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the screening of novel this compound compounds, detailing experimental protocols for key assays, presenting quantitative biological activity data, and visualizing the signaling pathways and experimental workflows involved in their evaluation.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of benzylidenethis compound (B1330407) derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with this compound.[1] Microwave-assisted synthesis has become a popular approach due to its advantages of shorter reaction times, higher yields, and improved selectivity.[1]

Anticancer Activity Screening

This compound derivatives have shown considerable promise as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected novel this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
12b Leukemia SR0.10 ± 0.01[2]
12d Leukemia SR0.09 ± 0.01[2]
Derivative 12 MCF-7 (Breast)3.82 ± 0.2[3]
Derivative 12 MDA-MB-231 (Breast)2.26 ± 0.1[3]
Compound 2 HCT116 (Colon)0.34[4]
Compound 1 HCT116 (Colon)22.4[4]
Compound 5g MCF-7 (Breast)25.7[5]
Compound 5g MDA-MB-231 (Breast)48.3[5]
Compound 5g Ishikawa (Endometrial)25.7[5]
Compound 9 MCF-7 (Breast)7.82[5]
Compound 15 MCF-7 (Breast)6.02[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity Screening

Several novel this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of selected novel this compound derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
2b Pseudomonas aeruginosa30.1 - 17.2125[6]
2d Pseudomonas aeruginosa30.1 - 17.2125[6]
2e Pseudomonas aeruginosa30.1 - 17.2125[6]
2f Pseudomonas aeruginosa30.1 - 17.2125[6]
2e Streptococcus pneumoniae-250[6]

Antifungal Activity

Compound IDFungal StrainEC50 (mg/L)Reference
G17 Rhizoctonia solani0.19[7]
G30 Rhizoctonia solani0.27[7]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to various antimicrobial agents.

Principle: A filter paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar (B569324) plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several isolated colonies from an overnight culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.

  • Disk Application: Aseptically apply paper disks impregnated with the test this compound compounds onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm).

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

Signaling Pathway Analysis

The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[8] In silico studies have suggested that benzylidenethis compound derivatives can act as inhibitors of HER2.[1]

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Compound This compound->HER2 Inhibition

Caption: Hypothesized inhibition of the HER2 signaling pathway by this compound compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Some novel morpholinopyrimidine-5-carbonitrile derivatives have been shown to act as dual PI3K/mTOR inhibitors.[2]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound Compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB degradation NFkB NF-κB (p50/p65) GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription translocation This compound This compound Compound This compound->IKK Inhibition IkB_NFkB->NFkB release Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Synthesis Synthesis of Novel This compound Compounds HTS High-Throughput Screening (e.g., MTT, Disk Diffusion) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Hit_ID->Lead_Gen Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Gen->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo Clinical_Trials Phase I, II, III Clinical Trials In_Vivo->Clinical_Trials

References

Safety Operating Guide

Proper Disposal of Malononitrile: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

A procedural guide for the safe handling, neutralization, and disposal of malononitrile, ensuring the safety of researchers and compliance with regulations.

This compound is a highly toxic and reactive compound that necessitates meticulous handling and disposal procedures. Due to its acute toxicity upon ingestion, inhalation, or skin contact, all waste containing this compound must be treated as hazardous.[1][2] Adherence to these protocols is paramount for personal safety, environmental protection, and regulatory compliance. The primary method for the safe disposal of this compound in a laboratory setting involves its chemical degradation through alkaline hydrolysis and oxidation, followed by collection by a licensed professional waste disposal service.[1][3]

Immediate Safety and Waste Management Plan

All personnel handling this compound must be thoroughly trained on its hazards and the proper emergency procedures. This compound can polymerize violently when heated or in contact with strong bases.[4] Therefore, it is crucial to avoid these conditions during storage and handling.

Key Operational Steps for Disposal:

  • Container Management: this compound waste should be stored in a clearly labeled, chemically compatible, and sealed container. The label must read "Hazardous Waste: this compound".[1][5]

  • Waste Segregation: Store this compound waste in a designated, well-ventilated hazardous waste storage area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2][4]

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including a full-face respirator with a combination cartridge for organic vapors and particulates, chemically resistant gloves (such as nitrile or butyl rubber), and protective clothing.[4] Spills of solid this compound should be carefully swept up to avoid dust formation. The contaminated area should then be decontaminated.[6]

Personal Protective Equipment (PPE)

A comprehensive understanding and consistent use of appropriate PPE are critical when handling this compound.

PPE CategorySpecification
Respiratory Protection A full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is essential, especially when handling the solid or in case of a spill.[4]
Eye Protection Tight-sealing safety goggles and a face shield are required.[4]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[7]
Body Protection A chemically resistant lab coat or apron and closed-toe shoes are mandatory.[7]

Laboratory-Scale Neutralization Protocol

For small quantities of this compound waste, a two-step neutralization process involving alkaline hydrolysis followed by oxidation with sodium hypochlorite (B82951) is recommended. This procedure must be performed in a certified chemical fume hood.

Experimental Protocol:

  • Alkaline Hydrolysis:

    • For every 1 gram of this compound waste, slowly add it to a stirred solution of 50 mL of 1 M sodium hydroxide (B78521) (NaOH) in a beaker.

    • Maintain the temperature of the mixture between 20-30°C using a water bath to prevent runaway polymerization.

    • Stir the mixture for at least 2 hours to allow for the hydrolysis of the nitrile groups to sodium malonate.

  • Oxidation with Sodium Hypochlorite:

    • While continuing to stir and monitor the temperature, slowly add a commercial bleach solution (containing ~5-6% sodium hypochlorite) to the reaction mixture. Use approximately 100 mL of bleach for every 1 gram of the initial this compound.

    • Ensure the pH of the solution remains above 10 throughout the addition. If necessary, add more 1 M NaOH. This is critical to prevent the formation of toxic cyanogen (B1215507) chloride gas.[6]

    • Stir the mixture for an additional 2 hours at room temperature.

  • Verification of Destruction (Optional but Recommended):

    • A qualitative test for the presence of cyanide can be performed to ensure complete degradation. Kits for this purpose are commercially available.

  • Final Disposal:

    • The treated solution, now containing sodium malonate and other salts, should be neutralized to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M hydrochloric acid).

    • This final solution must be collected in a designated hazardous waste container and disposed of through a licensed professional waste disposal service.[1]

Logical Workflow for this compound Disposal

Malononitrile_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Hydrolysis Alkaline Hydrolysis (1M NaOH, 20-30°C, 2h) FumeHood->Hydrolysis Start Procedure Oxidation Oxidation with Bleach (pH > 10, 2h) Hydrolysis->Oxidation After 2 hours Verification Verify Cyanide Destruction (Optional) Oxidation->Verification After 2 hours Neutralize_pH Neutralize to pH 6-8 Verification->Neutralize_pH If successful CollectWaste Collect in Hazardous Waste Container Neutralize_pH->CollectWaste ProfessionalDisposal Dispose via Licensed Service CollectWaste->ProfessionalDisposal

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Signaling Pathways in this compound Toxicity

While a detailed signaling pathway for this compound's toxicity is complex and not fully elucidated in the provided search results, the primary mechanism of toxicity for nitriles is related to their in-vivo metabolism to cyanide. Cyanide then inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

Malononitrile_Toxicity_Pathway This compound This compound Metabolism In-vivo Metabolism This compound->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide CytochromeOxidase Cytochrome c Oxidase (Complex IV) Cyanide->CytochromeOxidase Inhibits ETC Electron Transport Chain CytochromeOxidase->ETC Part of ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Cytotoxic Hypoxia & Cell Death ATP_Production->Cell_Death Inhibition leads to

Caption: Simplified pathway of this compound toxicity via cyanide formation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.